FA-PEG5-Mal
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
Molecular Formula |
C35H45N9O12 |
|---|---|
Molecular Weight |
783.8 g/mol |
IUPAC Name |
2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]amino]-5-[2-[2-[2-[2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-5-oxopentanoic acid |
InChI |
InChI=1S/C35H45N9O12/c36-35-42-31-30(33(49)43-35)40-25(22-39-31)21-38-24-3-1-23(2-4-24)32(48)41-26(34(50)51)5-6-27(45)37-9-11-52-13-15-54-17-19-56-20-18-55-16-14-53-12-10-44-28(46)7-8-29(44)47/h1-4,7-8,22,26,38H,5-6,9-21H2,(H,37,45)(H,41,48)(H,50,51)(H3,36,39,42,43,49) |
InChI Key |
AUPCXHWRHKOTOQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC(CCC(=O)NCCOCCOCCOCCOCCOCCN2C(=O)C=CC2=O)C(=O)O)NCC3=CN=C4C(=N3)C(=O)NC(=N4)N |
Origin of Product |
United States |
Foundational & Exploratory
The Structure and Application of FA-PEG5-Mal: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
FA-PEG5-Mal is a heterobifunctional crosslinker that plays a crucial role in the targeted delivery of therapeutic agents and the development of advanced bioconjugates. This technical guide provides a comprehensive overview of its structure, properties, and applications, with a focus on the underlying chemical principles and experimental methodologies.
Molecular Structure of this compound
This compound is a precisely engineered molecule consisting of three key functional components:
-
Folic Acid (FA): A derivative of vitamin B9, folic acid serves as the targeting ligand. It exhibits a high affinity for the folate receptor (FR), which is frequently overexpressed on the surface of various cancer cells, making it an excellent candidate for targeted drug delivery.
-
Polyethylene Glycol (PEG5): A short polyethylene glycol linker composed of five repeating ethylene glycol units. The PEG moiety imparts several advantageous properties, including increased hydrophilicity, improved biocompatibility, and reduced immunogenicity of the final conjugate. It also provides a flexible spacer arm, minimizing steric hindrance between the targeting ligand and the conjugated molecule.
-
Maleimide (Mal): A reactive functional group that specifically and efficiently forms a stable thioether bond with sulfhydryl (thiol) groups, commonly found in the cysteine residues of proteins and peptides. This highly selective reaction is a cornerstone of bioconjugation chemistry.
The synthesis of this compound typically involves the formation of a stable amide bond between the carboxylic acid group of folic acid and the terminal amine of a maleimide-functionalized PEG linker.
Physicochemical Properties
A summary of the key quantitative data for this compound is presented in the table below. This information is essential for experimental design, including reaction stoichiometry and solution preparation.
| Property | Value |
| Molecular Weight | 783.78 g/mol [1] |
| Appearance | Solid[1] |
| Purity | Typically >95% (Varies by supplier) |
| Solubility | Soluble in DMSO, DMF, and aqueous buffers |
| Storage | Store at -20°C, protected from light and moisture[2] |
Experimental Protocols
Representative Synthesis of this compound
This protocol describes a general method for the synthesis of this compound via the coupling of folic acid to an amine-terminated PEG-maleimide linker.
Materials:
-
Folic Acid (FA)
-
N-Hydroxysuccinimide (NHS)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Amine-PEG5-Maleimide (H2N-PEG5-Mal)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Diethyl ether
-
Dialysis tubing (MWCO 1 kDa)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Activation of Folic Acid:
-
Dissolve Folic Acid and N-Hydroxysuccinimide (1.2 equivalents) in anhydrous DMSO.
-
Add DCC or EDC (1.2 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 4-6 hours in the dark to form the NHS-activated folic acid (FA-NHS).
-
-
Coupling Reaction:
-
In a separate flask, dissolve Amine-PEG5-Maleimide in anhydrous DMSO.
-
Slowly add the freshly prepared FA-NHS solution to the Amine-PEG5-Maleimide solution.
-
Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), to catalyze the reaction.
-
Allow the reaction to proceed overnight at room temperature with continuous stirring in the dark.
-
-
Purification:
-
Precipitate the crude product by adding cold diethyl ether and collect the precipitate by centrifugation.
-
Redissolve the pellet in a minimal amount of DMSO and transfer to a dialysis tube.
-
Dialyze against deionized water for 48 hours, with frequent water changes, to remove unreacted starting materials and byproducts.
-
Lyophilize the dialyzed solution to obtain the purified this compound as a solid.
-
-
Characterization:
-
Confirm the structure and purity of the final product using techniques such as ¹H NMR spectroscopy, mass spectrometry, and HPLC.
-
Protocol for Thiol-Maleimide Bioconjugation
This protocol outlines the general procedure for conjugating this compound to a thiol-containing molecule, such as a cysteine-containing peptide or protein.
Materials:
-
This compound
-
Thiol-containing protein or peptide
-
Phosphate-buffered saline (PBS), pH 6.5-7.5 (degassed)
-
Dimethyl sulfoxide (DMSO)
-
Size-exclusion chromatography (SEC) column or dialysis tubing for purification
Procedure:
-
Preparation of Reagents:
-
Dissolve the thiol-containing molecule in degassed PBS buffer to the desired concentration.
-
Prepare a stock solution of this compound in DMSO.
-
-
Conjugation Reaction:
-
Purification of the Conjugate:
-
Remove the excess, unreacted this compound and other small molecules by size-exclusion chromatography or dialysis.
-
-
Characterization of the Conjugate:
-
Analyze the final conjugate using SDS-PAGE, mass spectrometry, or HPLC to confirm successful conjugation and determine the conjugation efficiency.
-
Visualizations
Molecular Structure of this compound
Caption: Schematic representation of the this compound structure.
Thiol-Maleimide Conjugation Workflow
Caption: Experimental workflow for thiol-maleimide conjugation.
References
An In-depth Technical Guide to FA-PEG5-Mal: Chemical Properties, Solubility, and Applications in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, solubility characteristics, and common applications of Folic Acid-PEG5-Maleimide (FA-PEG5-Mal). This heterobifunctional crosslinker is a valuable tool in drug delivery and bioconjugation, enabling the targeted delivery of therapeutic agents and the site-specific modification of biomolecules.
Core Chemical Properties
This compound is a molecule that combines a folic acid moiety for targeting, a polyethylene glycol (PEG) spacer to enhance solubility and reduce immunogenicity, and a maleimide group for covalent conjugation to sulfhydryl-containing molecules.
| Property | Value | Source |
| Molecular Formula | C₃₅H₄₅N₉O₁₂ | N/A |
| Molecular Weight | 783.78 g/mol | N/A |
| Appearance | Light yellow to yellow solid | N/A |
| Storage Conditions | Store at -20°C, protected from light and moisture. | N/A |
Solubility Profile
The solubility of this compound is a critical factor for its effective use in experimental settings. Due to its chemical structure, its solubility varies significantly across different solvents.
| Solvent | Solubility | Protocol for Dissolution | Source |
| Dimethyl Sulfoxide (DMSO) | Highly soluble (e.g., 100 mg/mL) | Dissolve directly in anhydrous DMSO. Gentle vortexing or brief sonication can aid dissolution. Prepare stock solutions fresh before use. | [1] |
| Dimethylformamide (DMF) | Soluble | Dissolve in anhydrous DMF. Similar to DMSO, prepare stock solutions fresh. | [1] |
| Water | Sparingly soluble | Direct dissolution in aqueous buffers is not recommended. Prepare a concentrated stock solution in DMSO or DMF first, then add dropwise to the aqueous reaction buffer while stirring. The final concentration of the organic solvent should be minimized (typically <10%) to avoid protein denaturation. | [1] |
| Ethanol | Sparingly soluble | Not a recommended solvent for initial dissolution for bioconjugation applications. | N/A |
Note: The hygroscopic nature of DMSO can impact the stability of the maleimide group. It is recommended to use anhydrous DMSO and to prepare stock solutions immediately before use. Unused stock solutions can be stored at -20°C for a limited time (up to one month), but fresh preparations are always preferable.[1][2]
Experimental Protocols
The primary application of this compound is the conjugation of its maleimide group to a free sulfhydryl group (thiol) on a target molecule, such as a cysteine residue in a protein or peptide.
General Protocol for Thiol-Maleimide Conjugation
This protocol outlines the essential steps for conjugating this compound to a thiol-containing protein.
Materials:
-
This compound
-
Thiol-containing protein (e.g., antibody, enzyme)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), Tris, or HEPES buffer, pH 7.0-7.5, degassed. Avoid buffers containing thiols.
-
(Optional) Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Preparation of the Thiol-Containing Protein:
-
Dissolve the protein in the degassed reaction buffer to a concentration of 1-10 mg/mL.
-
Optional - Reduction of Disulfide Bonds: If the protein's cysteine residues are involved in disulfide bonds, they must be reduced to generate free thiols.
-
Add a 10-100 fold molar excess of TCEP to the protein solution.
-
Incubate at room temperature for 20-30 minutes under an inert atmosphere (e.g., nitrogen or argon) to prevent re-oxidation.
-
If using DTT, the excess DTT must be removed by dialysis or a desalting column before adding the maleimide reagent, as it contains a free thiol.
-
-
-
Preparation of this compound Stock Solution:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Prepare a stock solution of this compound in anhydrous DMSO (e.g., 10 mM). Vortex briefly to ensure complete dissolution.
-
-
Conjugation Reaction:
-
Add the this compound stock solution to the protein solution to achieve the desired molar excess of the maleimide reagent. A 10-20 fold molar excess is a common starting point to drive the reaction to completion.
-
Add the maleimide solution dropwise to the protein solution while gently stirring or vortexing.
-
Incubate the reaction mixture at room temperature for 2 hours or at 4°C overnight. Protect the reaction from light.
-
-
Purification of the Conjugate:
-
Remove the excess, unreacted this compound and any other small molecules using a size-exclusion chromatography column or dialysis.
-
-
Characterization and Storage:
-
Characterize the conjugate to determine the degree of labeling using methods such as UV-Vis spectroscopy or mass spectrometry. The Ellman's reagent assay can be used to quantify the remaining free thiols to assess reaction efficiency.
-
Store the purified conjugate under appropriate conditions, typically at 4°C or frozen at -20°C or -80°C, often with a cryoprotectant like glycerol. For long-term storage, the addition of a stabilizer like BSA and a bacteriostatic agent like sodium azide is recommended.
-
Visualization of Key Processes
Experimental Workflow for Thiol-Maleimide Conjugation
Caption: A flowchart illustrating the key steps in the conjugation of this compound to a thiol-containing biomolecule.
Folate Receptor-Mediated Endocytosis Pathway
This compound conjugates are internalized by cells that overexpress the folate receptor through a process called receptor-mediated endocytosis.
Caption: The cellular uptake mechanism of this compound conjugates via folate receptor-mediated endocytosis.
References
Synthesis and characterization of Folic acid-PEG5-Maleimide
An In-depth Technical Guide to the Synthesis and Characterization of Folic Acid-PEG-Maleimide
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
Folic acid-PEG-Maleimide (FA-PEG-Mal) is a heterobifunctional linker widely utilized in biomedical research, particularly for targeted drug delivery. Folic acid serves as a targeting ligand, binding with high affinity to the folate receptor (FR), which is frequently overexpressed on the surface of various cancer cells.[1][2][3] The Polyethylene Glycol (PEG) spacer enhances the molecule's solubility, biocompatibility, and circulation time while reducing immunogenicity.[4][5] The maleimide group at the distal end of the PEG chain provides a reactive handle for covalent conjugation to thiol (-SH) groups, commonly found in cysteine residues of proteins and peptides, forming a stable thioether bond.
This guide provides a comprehensive overview of the synthesis and characterization of Folic acid-PEG-Maleimide, offering detailed experimental protocols, data interpretation, and workflow visualizations to aid researchers in its successful preparation and validation.
Synthesis of Folic Acid-PEG-Maleimide
The synthesis is typically a two-step process. The first step involves the activation of a carboxylic acid group on folic acid, followed by a coupling reaction with an amino-terminated PEG-maleimide linker (H₂N-PEG-Mal).
Reaction Scheme
The most common method for coupling folic acid to an amine is through the formation of an active N-hydroxysuccinimide (NHS) ester, facilitated by a carbodiimide such as Dicyclohexylcarbodiimide (DCC).
-
Step 1: Activation of Folic Acid. Folic acid is reacted with DCC and NHS in an anhydrous polar aprotic solvent like Dimethyl sulfoxide (DMSO). DCC facilitates the formation of an NHS ester of folic acid, which is highly reactive towards primary amines.
-
Step 2: Conjugation to H₂N-PEG-Maleimide. The activated Folic Acid-NHS ester is then reacted in situ with H₂N-PEG-Maleimide. The primary amine of the PEG linker nucleophilically attacks the NHS ester, displacing the NHS group and forming a stable amide bond.
Experimental Protocol
This protocol details the synthesis of FA-PEG-Maleimide.
Materials and Reagents:
| Reagent | Molecular Weight ( g/mol ) | Role |
| Folic Acid (FA) | 441.4 | Targeting Ligand |
| N,N'-Dicyclohexylcarbodiimide (DCC) | 206.33 | Coupling Agent |
| N-Hydroxysuccinimide (NHS) | 115.09 | Activating Agent |
| H₂N-PEG₅-Maleimide | Varies (e.g., ~500-5000) | Linker |
| Anhydrous Dimethyl sulfoxide (DMSO) | 78.13 | Solvent |
| Diethyl Ether | 74.12 | Precipitation Solvent |
| Dialysis Tubing | MWCO 1 kDa | Purification |
Procedure:
-
Folic Acid Activation:
-
Dissolve Folic Acid (1.2 eq), DCC (1.1 eq), and NHS (1.1 eq) in anhydrous DMSO in a round-bottom flask.
-
Protect the flask from light by wrapping it in aluminum foil, as folic acid is light-sensitive.
-
Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours. A white precipitate of dicyclohexylurea (DCU), a byproduct of the reaction, will form.
-
-
Conjugation Reaction:
-
In a separate flask, dissolve H₂N-PEG-Maleimide (1.0 eq) in a minimal amount of anhydrous DMSO.
-
Remove the DCU precipitate from the activated folic acid solution by filtration.
-
Slowly add the H₂N-PEG-Maleimide solution to the filtered, activated folic acid solution.
-
Allow the reaction to stir at room temperature for an additional 6-12 hours, protected from light.
-
-
Purification:
-
Precipitate the crude product by adding the reaction mixture dropwise into a large volume of cold diethyl ether with vigorous stirring.
-
Collect the yellow precipitate by centrifugation or filtration and wash it several times with diethyl ether to remove unreacted starting materials and residual DMSO.
-
Further purify the product by dialysis against deionized water for 48 hours using a 1 kDa molecular weight cutoff (MWCO) membrane to remove any remaining small-molecule impurities.
-
Lyophilize the dialyzed solution to obtain the final Folic acid-PEG-Maleimide product as a yellow solid.
-
Store the final product at -20°C, desiccated and protected from light.
-
Synthesis Workflow Diagram
Caption: A flowchart illustrating the key steps in the synthesis of Folic acid-PEG-Maleimide.
Characterization of Folic Acid-PEG-Maleimide
Thorough characterization is essential to confirm the successful synthesis, purity, and structural integrity of the final product.
Characterization Techniques & Expected Results
| Technique | Purpose | Expected Results / Key Features |
| ¹H NMR | Structural Confirmation | - Folic Acid Protons: Aromatic signals at ~6.6-8.7 ppm. - PEG Protons: A prominent, broad signal at ~3.5-3.8 ppm. - Maleimide Protons: A characteristic singlet at ~6.7 ppm. |
| FTIR | Functional Group Analysis | - Amide Bond: C=O stretch (~1640-1690 cm⁻¹) and N-H bend (~1550-1605 cm⁻¹). - PEG Backbone: C-O-C ether stretch (~1100 cm⁻¹). - Folic Acid: Characteristic peaks for pteridine and benzene rings. |
| Mass Spec. | Molecular Weight Confirmation | - A peak or distribution corresponding to the expected mass of the FA-PEG-Mal conjugate. - MALDI-TOF is often used for polymers, showing a distribution of masses reflecting the PEG polydispersity. |
| HPLC | Purity Assessment | - A single major peak in the chromatogram indicates high purity. - The retention time will differ from that of the starting materials. |
General Experimental Protocols
-
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve 5-10 mg of the lyophilized FA-PEG-Mal product in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).
-
Transfer the solution to an NMR tube.
-
Acquire the ¹H NMR spectrum using a spectrometer (e.g., 300-500 MHz).
-
Process the data, referencing the solvent peak, and integrate the relevant signals to confirm the presence of all three components (Folic Acid, PEG, Maleimide).
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Prepare a sample by mixing a small amount of the product with KBr powder and pressing it into a pellet, or by casting a thin film from a solution onto a salt plate.
-
Record the spectrum, typically over a range of 4000-400 cm⁻¹.
-
Identify characteristic absorption bands corresponding to the key functional groups.
-
-
Mass Spectrometry (MS):
-
Prepare a sample solution in an appropriate solvent (e.g., water/acetonitrile).
-
For MALDI-TOF, mix the sample solution with a suitable matrix (e.g., sinapinic acid).
-
Analyze the sample to obtain the mass-to-charge (m/z) spectrum and confirm the molecular weight of the product.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Dissolve the sample in the mobile phase.
-
Inject the sample into an HPLC system equipped with a suitable column (e.g., C18 reverse-phase).
-
Run a gradient elution, for example, with a mobile phase of water and acetonitrile, both containing 0.1% trifluoroacetic acid (TFA).
-
Monitor the elution profile using a UV detector at wavelengths relevant for folic acid (e.g., 280 nm and 360 nm).
-
Assess the purity by integrating the peak area of the product relative to any impurity peaks.
-
Characterization Workflow Diagram
Caption: A diagram showing the analytical techniques used to validate the structure and purity.
Summary
The successful synthesis of Folic acid-PEG-Maleimide provides a valuable tool for targeted molecular delivery and bioconjugation. The protocols outlined in this guide describe a robust method for its preparation via DCC/NHS coupling chemistry. Subsequent characterization using a suite of analytical techniques—NMR for structural elucidation, FTIR for functional group confirmation, Mass Spectrometry for molecular weight verification, and HPLC for purity assessment—is critical for ensuring the quality and reliability of the final conjugate for its intended research applications. Careful execution of these synthesis and characterization steps will yield a high-purity product suitable for advanced drug delivery systems and other scientific endeavors.
References
- 1. mdpi.com [mdpi.com]
- 2. repository.tudelft.nl [repository.tudelft.nl]
- 3. Folic acid-PEG conjugated superparamagnetic nanoparticles for targeted cellular uptake and detection by MRI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Folate-PEG-Maleimide - NSP-Functional Polymers & Copolymers [nanosoftpolymers.com]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Mechanism of Action of FA-PEG5-Mal in Targeted Therapy
Audience: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the heterobifunctional linker, Folic Acid-Polyethylene Glycol-Maleimide (FA-PEG5-Mal), and its mechanism of action in the targeted delivery of therapeutics. We will delve into the distinct roles of each component, the process of bioconjugation, and the cellular uptake pathway that enables selective drug delivery to target cells.
Core Concept: The Tri-Component System for Targeted Delivery
This compound is a sophisticated linker designed to bridge a therapeutic payload with specific target cells, primarily cancer cells that overexpress the folate receptor.[1] Its functionality arises from three key components:
-
Folic Acid (FA): The Targeting Ligand Folic acid, a B vitamin, is essential for cellular metabolism.[1] Crucially, many cancer cells—including those in ovarian, lung, and breast cancers—exhibit a significant overexpression of the folate receptor (FR) on their surface to meet their high metabolic demands.[1][2] In contrast, most normal tissues have a limited number of these receptors.[1] This differential expression allows the FA moiety of the linker to act as a high-affinity targeting agent, selectively binding to cancer cells.
-
Polyethylene Glycol (PEG5): The Spacer and Stabilizer The PEG component is a flexible, hydrophilic polymer chain. In this linker, it serves multiple critical functions:
-
Biocompatibility: It reduces the immunogenicity of the attached payload, preventing a rapid immune response.
-
Solubility: It enhances the water solubility of the entire conjugate, which is often a challenge with hydrophobic drugs or nanoparticles.
-
Pharmacokinetics: PEGylation is a well-established method for extending the circulation half-life of therapeutics by reducing renal clearance and non-specific uptake by the reticuloendothelial system.
-
Flexibility: It acts as a spacer, preventing steric hindrance and ensuring that both the folic acid and the maleimide group are accessible for their respective binding and conjugation reactions.
-
-
Maleimide (Mal): The Conjugation Anchor The maleimide group is a highly specific and efficient reactive handle for bioconjugation. It readily reacts with sulfhydryl (thiol, -SH) groups, commonly found on cysteine residues of proteins and peptides or engineered onto small molecules and nanoparticles. This reaction, a Michael-type addition, forms a stable, covalent thioether bond. The reaction is most efficient in a pH range of 6.5 to 7.5.
Mechanism of Action: From Systemic Circulation to Intracellular Delivery
The primary mechanism of action for an this compound-conjugated therapeutic can be broken down into a sequential process, which is visualized in the signaling pathway diagram below.
-
Bioconjugation: A thiol-containing therapeutic payload (e.g., small molecule drug, protein, or nanoparticle) is covalently attached to the maleimide end of the this compound linker.
-
Systemic Administration & Circulation: The resulting conjugate is administered, and the PEG component helps it remain stable and soluble in circulation, prolonging its availability.
-
Target Recognition and Binding: The folic acid moiety on the conjugate selectively recognizes and binds with high affinity to folate receptors overexpressed on the surface of cancer cells.
-
Receptor-Mediated Endocytosis: Upon binding, the cell membrane engulfs the entire conjugate-receptor complex, forming an endosome. This process internalizes the therapeutic payload directly into the target cell.
-
Intracellular Drug Release: Once inside the cell, the payload is released. This release can be triggered by the acidic environment of the endosome/lysosome or by enzymatic cleavage of a specifically designed bond within the payload itself. The released therapeutic can then exert its cytotoxic or modulatory effect.
Caption: Mechanism of this compound mediated drug delivery.
Quantitative Data and Characterization
The performance of an this compound conjugate is assessed through various quantitative measures. The precise values are highly dependent on the specific payload and experimental conditions, but the key parameters to evaluate are summarized below.
| Parameter | Typical Method(s) | Expected Outcome/Range | Significance |
| Conjugation Efficiency | HPLC, Mass Spectrometry, Thiol Quantification Assay | >90% | Confirms the successful and efficient formation of the drug-linker conjugate. The maleimide-thiol reaction is known to be highly efficient. |
| Binding Affinity (Kd) | Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC) | Low nM range | Measures the strength of the interaction between the FA-conjugate and the folate receptor. A lower Kd indicates stronger binding. |
| Drug Loading Capacity | UV-Vis Spectroscopy, HPLC | Varies by payload (e.g., % w/w) | Quantifies the amount of drug successfully conjugated to the linker or delivery vehicle. |
| In Vitro Cellular Uptake | Flow Cytometry, Confocal Microscopy, ICP-MS (for metal drugs) | Significantly higher uptake in FR-positive cells (e.g., HeLa, KB) vs. FR-negative cells. Uptake is inhibited by free folic acid. | Demonstrates target-specific internalization and validates the role of the folate receptor. |
| In Vitro Cytotoxicity (IC50) | MTT, MTS, or other cell viability assays | Lower IC50 in FR-positive cells compared to non-targeted controls. | Measures the effective concentration of the conjugate needed to inhibit cancer cell growth, indicating therapeutic potency. |
Experimental Protocols
Detailed methodologies are crucial for the successful synthesis and evaluation of this compound conjugates. Below are generalized protocols for key experimental stages.
Protocol: Conjugation of a Thiolated Payload to this compound
This protocol describes the standard procedure for linking a payload containing a free sulfhydryl group to the maleimide moiety of the linker.
-
Reagent Preparation:
-
Dissolve the this compound linker in a suitable buffer, such as phosphate-buffered saline (PBS) at pH 7.0-7.4. A co-solvent like DMSO or DMF may be used if solubility is an issue, but the final aqueous concentration should be high.
-
Dissolve the thiol-containing payload (e.g., peptide, protein, or small molecule) in the same reaction buffer. If the payload is a protein with disulfide bonds, it may require a reduction step (e.g., with TCEP) followed by purification to expose the free thiol.
-
-
Conjugation Reaction:
-
Add the this compound solution to the payload solution. A slight molar excess (1.1x to 2x) of the linker is often used to ensure complete reaction with the payload's thiol groups.
-
Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C, with gentle stirring and protected from light.
-
-
Quenching (Optional):
-
To stop the reaction, a small molecule thiol like L-cysteine or β-mercaptoethanol can be added to react with any remaining maleimide groups.
-
-
Purification:
-
Remove the unreacted linker and quenching agent from the final conjugate. The method depends on the size and nature of the payload:
-
For large payloads (proteins, nanoparticles): Use dialysis or size-exclusion chromatography (SEC).
-
For smaller payloads: Use reverse-phase high-performance liquid chromatography (RP-HPLC).
-
-
-
Characterization:
-
Confirm the successful conjugation and purity of the final product using techniques such as SDS-PAGE (for proteins), Mass Spectrometry (MALDI-TOF or ESI-MS), and HPLC.
-
Caption: Workflow for conjugating a payload to this compound.
Protocol: In Vitro Folate Receptor-Targeting Assay
This protocol uses a competitive binding assay to confirm that the cellular uptake of the conjugate is mediated by the folate receptor.
-
Cell Culture:
-
Culture two cell lines: one that is folate receptor-positive (FR+) (e.g., HeLa, KB) and one that is folate receptor-negative (FR-) (e.g., A549) as a control.
-
Plate the cells in a suitable format (e.g., 24-well plate or plates for confocal microscopy) and allow them to adhere overnight.
-
-
Competition Setup:
-
For the competition group, pre-incubate the FR+ cells with a high concentration of free folic acid (e.g., 1 mM) for 1-2 hours. This will saturate the folate receptors.
-
The non-competition groups (both FR+ and FR-) will be incubated with standard culture medium.
-
-
Incubation with Conjugate:
-
Add the this compound conjugate (often fluorescently labeled for visualization) to all wells at a predetermined concentration.
-
Incubate for 2-4 hours to allow for cellular uptake.
-
-
Washing and Analysis:
-
Wash the cells thoroughly with cold PBS three times to remove any conjugate that is not internalized.
-
Analyze cellular uptake using a suitable method:
-
Flow Cytometry: For quantitative analysis, detach the cells and measure the fluorescence intensity per cell.
-
Confocal Microscopy: For qualitative visualization, fix the cells, stain the nuclei (e.g., with DAPI), and image to observe the intracellular localization of the conjugate.
-
-
-
Expected Results:
-
High uptake (strong signal) in the FR+ cells (non-competition group).
-
Low uptake (weak signal) in the FR- cells.
-
Significantly reduced uptake (weak signal) in the FR+ cells pre-incubated with free folic acid (competition group).
-
Caption: The chemical logic of maleimide-thiol conjugation.
References
The Role of Folic Acid in FA-PEG5-Mal Targeting: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the role of folic acid in FA-PEG5-Mal targeting constructs. We will delve into the molecular mechanisms, experimental validation, and key components of this targeted drug delivery system, offering a comprehensive resource for researchers in the field.
Introduction to this compound Targeted Drug Delivery
Targeted drug delivery aims to enhance the therapeutic efficacy of potent molecules while minimizing off-target toxicity. The this compound platform is a sophisticated strategy that leverages the high affinity of folic acid for its receptor, which is frequently overexpressed on the surface of various cancer cells.[1][2] This system is composed of three key functional components:
-
Folic Acid (FA): The targeting moiety that specifically recognizes and binds to the folate receptor (FR).
-
Polyethylene Glycol (PEG5): A five-unit polyethylene glycol linker that enhances solubility, stability, and pharmacokinetic properties of the conjugate.[3][4]
-
Maleimide (Mal): A reactive group that enables the stable, covalent conjugation of a therapeutic or imaging payload, typically through a thiol-maleimide linkage.[5]
This guide will dissect the individual roles of these components and provide an overview of the experimental methodologies used to validate their function.
The Core Components and Their Functions
Folic Acid: The Key to Specificity
Folic acid, a B vitamin, is essential for cellular proliferation. Many cancer cells upregulate the expression of the folate receptor (FR) to meet their increased demand for this nutrient. This differential expression between cancerous and healthy tissues provides a window for targeted therapy. The high affinity of folic acid for the FR, with a dissociation constant (Kd) in the nanomolar range, makes it an excellent targeting ligand.
The PEG5 Linker: A Bridge of Biocompatibility
The polyethylene glycol (PEG) linker serves multiple critical functions in the this compound construct. The five repeating units of ethylene glycol in PEG5 provide a flexible spacer that extends the folic acid moiety away from the payload, which can improve its interaction with the folate receptor. Furthermore, PEGylation is a well-established method to:
-
Increase Hydrophilicity and Solubility: Many therapeutic payloads are hydrophobic. The inclusion of a hydrophilic PEG linker improves the overall solubility of the conjugate in aqueous environments.
-
Enhance Stability: PEG can protect the payload from enzymatic degradation and reduce immunogenicity.
-
Prolong Circulation Time: The hydrophilic nature of PEG can reduce clearance by the reticuloendothelial system, leading to a longer circulation half-life and increased opportunity for tumor accumulation.
The length of the PEG linker is a critical parameter, with studies showing that longer PEG chains can, in some cases, enhance tumor accumulation in vivo.
Maleimide: The Anchor for the Payload
The maleimide group is a highly specific and efficient reactive handle for conjugating a payload to the FA-PEG5 linker. It readily and selectively reacts with thiol (sulfhydryl) groups, commonly found in cysteine residues of proteins or engineered into other molecules, to form a stable thioether bond. This reaction, known as a Michael addition, is highly efficient under physiological conditions (pH 6.5-7.5).
Mechanism of Action: Receptor-Mediated Endocytosis
The targeting mechanism of this compound conjugates relies on folate receptor-mediated endocytosis. Upon binding of the folic acid moiety to the folate receptor on the cancer cell surface, the cell membrane invaginates to form an endosome, internalizing the entire conjugate-receptor complex. Inside the cell, the endosome matures and its internal pH decreases. This acidic environment can facilitate the cleavage of certain linker types or the release of the payload from the conjugate, allowing it to exert its therapeutic effect within the target cell. The folate receptor is then typically recycled back to the cell surface.
Quantitative Data on Targeting Efficiency
The effectiveness of FA-PEG-Mal targeting is evaluated through various quantitative measures. The following tables summarize representative data from studies on folate-targeted systems.
Table 1: Binding Affinity of Folate and Folate-Conjugates to Folate Receptor α (FRα)
| Ligand | Dissociation Constant (K D) | Association Rate (k a) (M⁻¹s⁻¹) | Dissociation Rate (k d) (s⁻¹) | Reference |
| Folate | 1.14 nM | 6.74 x 10⁶ | 7.69 x 10⁻³ | |
| Folate-Peptide Conjugate 1 | 0.18 nM | 4.11 x 10⁵ | 7.53 x 10⁻⁵ | |
| Folate-Peptide Conjugate 2 | 0.90 nM | 8.91 x 10⁴ | 8.01 x 10⁻⁵ |
Table 2: In Vitro Cellular Uptake of Folate-Targeted Nanoparticles
| Cell Line | Targeting Ligand | Uptake Enhancement (vs. Non-Targeted) | Reference |
| KB (FR-positive) | Folic Acid | 3-6 times higher | |
| HeLa (FR-positive) | Folic Acid | ~4 times higher than FR-negative cells | |
| HeLa (FR-positive) | Folic Acid | 12-fold higher than non-targeted |
Table 3: In Vivo Biodistribution of Folate-Targeted Nanoparticles in Tumor-Bearing Mice
| Time Post-Injection | Organ/Tissue | Concentration of Folate-Targeted Nanoparticles | Concentration of Non-Targeted Nanoparticles | Reference |
| 12 hours | Tumor | Significantly Higher | Lower | |
| 24 hours | Tumor | Significantly Higher | Lower | |
| 24 hours | Liver | High Accumulation | Moderate Accumulation | |
| 24 hours | Spleen | High Accumulation | Moderate Accumulation |
Table 4: IC50 Values of Folate-Targeted Drug Conjugates
| Cell Line | Drug Conjugate | IC50 Value | Reference |
| SKOV-3 (FR-positive) | Folate-PEG-Paclitaxel Prodrug (1k PEG) | Lower than non-targeted | |
| SKOV-3 (FR-positive) | Folate-PEG-Paclitaxel Prodrug (2k PEG) | Lower than non-targeted | |
| SKOV-3 (FR-positive) | Folate-PEG-Paclitaxel Prodrug (3.5k PEG) | Lower than non-targeted |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is a multi-step process that typically involves the activation of folic acid, its conjugation to an amino-terminated PEG, and subsequent reaction to introduce the maleimide group. A generalized protocol is as follows:
-
Activation of Folic Acid: Folic acid is dissolved in a suitable organic solvent (e.g., DMSO) and activated using a carboxyl-activating agent such as N,N'-Dicyclohexylcarbodiimide (DCC) and N-Hydroxysuccinimide (NHS) to form an NHS ester of folic acid.
-
Conjugation to PEG: The activated folic acid is then reacted with a heterobifunctional PEG derivative containing an amine group at one end and a protected functional group at the other (e.g., Boc-NH-PEG5-NH2). The NHS ester of folic acid reacts with the free amine of the PEG to form a stable amide bond.
-
Deprotection and Maleimide Functionalization: The protecting group (e.g., Boc) on the other end of the PEG is removed, and the newly exposed amine is reacted with a maleimide-containing reagent, such as maleic anhydride followed by cyclization, or an NHS-maleimide crosslinker, to yield the final this compound product.
-
Purification: The final product is purified using techniques such as dialysis, size-exclusion chromatography, or high-performance liquid chromatography (HPLC).
Conjugation of a Thiol-Containing Payload to this compound
This protocol outlines the conjugation of a payload with an available thiol group to the this compound linker.
-
Preparation of Reactants:
-
Dissolve the thiol-containing payload in a degassed buffer at a pH between 6.5 and 7.5 (e.g., phosphate-buffered saline with EDTA).
-
Dissolve the this compound in a small amount of an organic solvent like DMSO and then dilute in the reaction buffer.
-
-
Conjugation Reaction:
-
Add the this compound solution to the payload solution with gentle stirring. A 10-20 fold molar excess of the maleimide linker to the thiol-containing payload is often used to ensure complete reaction.
-
Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C, protected from light.
-
-
Purification:
-
The resulting conjugate can be purified from unreacted starting materials using size-exclusion chromatography, dialysis, or HPLC.
-
In Vitro Cellular Uptake Assay via Flow Cytometry
This assay quantifies the internalization of a fluorescently labeled this compound conjugate into cells.
-
Cell Culture: Plate folate receptor-positive (e.g., KB, HeLa) and negative control cells in multi-well plates and culture until they reach the desired confluency.
-
Incubation with Conjugate: Treat the cells with the fluorescently labeled this compound conjugate at various concentrations and for different time points. Include a control group treated with a non-targeted fluorescent conjugate.
-
Competitive Inhibition: To confirm receptor-mediated uptake, include a condition where cells are pre-incubated with a high concentration of free folic acid before adding the targeted conjugate.
-
Cell Harvesting and Staining: After incubation, wash the cells to remove unbound conjugate, detach them from the plate, and resuspend them in a suitable buffer for flow cytometry.
-
Flow Cytometry Analysis: Analyze the cell suspension using a flow cytometer to measure the mean fluorescence intensity of the cell population, which corresponds to the amount of internalized conjugate.
Visualizations
Signaling Pathway: Folate Receptor-Mediated Endocytosis
References
- 1. journals.biologists.com [journals.biologists.com]
- 2. chemmethod.com [chemmethod.com]
- 3. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 4. Folate Conjugated Polyethylene Glycol Probe for Tumor-Targeted Drug Delivery of 5-Fluorouracil - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Folate-PEG-Mal | Folic acid-PEG-maleimide | AxisPharm [axispharm.com]
The Pivotal Role of the PEG5 Linker in FA-PEG5-Mal: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The heterobifunctional linker, FA-PEG5-Mal, represents a critical tool in the targeted delivery of therapeutics. This molecule strategically combines three key components: Folic Acid (FA) for targeting folate receptor (FR)-overexpressing cells, a discrete polyethylene glycol (PEG) linker with five repeating units (PEG5) to enhance physicochemical properties, and a maleimide (Mal) group for covalent conjugation to thiol-containing payloads. This in-depth technical guide elucidates the multifaceted functions of the PEG5 linker within this construct, supported by quantitative data, detailed experimental protocols, and visual representations of key biological and experimental processes. Understanding the precise role of the PEG5 linker is paramount for the rational design and optimization of targeted drug conjugates for therapeutic applications.
Introduction: The Architecture of this compound
This compound is a sophisticated chemical entity designed for precision bioconjugation. Its architecture is modular, with each component serving a distinct and vital purpose:
-
Folic Acid (FA): A high-affinity ligand for the folate receptor, which is frequently overexpressed on the surface of various cancer cells, making it an effective targeting moiety.[1][2]
-
Maleimide (Mal): A thiol-reactive functional group that readily forms a stable covalent thioether bond with sulfhydryl groups present on proteins, peptides, or small molecule drugs.[3][4] This reaction is most efficient at a pH range of 6.5-7.5.[3]
-
PEG5 Linker: A discrete polyethylene glycol chain consisting of five ethylene glycol units. This central component acts as a flexible spacer, influencing the overall properties of the conjugate.
This guide will focus on the integral functions of the PEG5 linker, exploring its impact on solubility, stability, pharmacokinetics, and receptor binding affinity.
Core Functions of the PEG5 Linker
The incorporation of a PEG linker, and specifically a discrete PEG5 chain, imparts several advantageous properties to the FA-Mal conjugate and the subsequent drug conjugate.
Enhanced Solubility and Reduced Aggregation
Many therapeutic payloads, particularly cytotoxic agents used in antibody-drug conjugates (ADCs), are hydrophobic. The hydrophilic nature of the PEG5 linker significantly improves the water solubility of the entire conjugate, mitigating the risk of aggregation. This is crucial for maintaining the stability and efficacy of the therapeutic agent in physiological environments.
Improved Pharmacokinetics and Bioavailability
PEGylation is a well-established strategy to improve the pharmacokinetic (PK) profile of therapeutic molecules. The PEG5 linker contributes to an increased hydrodynamic radius of the conjugate, which can lead to reduced renal clearance and a longer plasma half-life. This extended circulation time can result in greater accumulation of the therapeutic agent at the target site.
Enhanced Stability and Protection from Degradation
The PEG5 linker can act as a protective shield, sterically hindering the access of proteolytic enzymes to the conjugated payload, thereby increasing its stability in biological fluids. This protective feature helps to ensure that the active agent remains intact until it reaches the target cell.
Biocompatibility and Reduced Immunogenicity
PEG is known for its low toxicity and immunogenicity. The PEG5 linker helps to mask the conjugated molecule from the host's immune system, reducing the likelihood of an adverse immune response.
Precise Spatial Orientation
The defined length of the PEG5 linker provides precise control over the distance between the targeting ligand (FA) and the conjugated payload. This spatial separation can be critical for minimizing steric hindrance and ensuring that both the folate moiety can efficiently bind to its receptor and the payload can exert its therapeutic effect.
Quantitative Data on PEG Linker Function
The length of the PEG linker is a critical parameter that can be optimized to fine-tune the properties of a bioconjugate. The following tables summarize quantitative data from various studies that illustrate the impact of PEG linker length on key performance metrics. While data specifically for PEG5 is not always available in a comparative format, the general trends provide a strong rationale for its utility.
Table 1: Effect of PEG Linker Length on ADC Clearance Rates
| PEG Linker Length | Clearance Rate (mL/kg/day) | Fold Change vs. Non-PEGylated | Reference Molecule |
| No PEG | ~8.5 | 1.0 | Non-binding IgG-MMAE (DAR 8) |
| PEG4 | ~5.0 | 0.59 | Non-binding IgG-MMAE (DAR 8) |
| PEG8 | ~3.0 | 0.35 | Non-binding IgG-MMAE (DAR 8) |
| PEG12 | ~2.5 | 0.29 | Non-binding IgG-MMAE (DAR 8) |
Note: This data, synthesized from preclinical studies, indicates a trend where increasing PEG linker length generally leads to a decrease in the clearance rate of ADCs.
Table 2: Stability of Maleimide-Thiol Conjugates
| Linker Type | Challenging Agent | Incubation Conditions | Time | % Conjugate Remaining | Notes |
| Maleimide-PEG | 1 mM Glutathione | 37°C | 7 days | < 70% | Susceptible to retro-Michael reaction. |
| Mono-sulfone-PEG | 1 mM Glutathione | 37°C | 7 days | > 90% | Significantly more stable than maleimide-PEG conjugate. |
| Hydrolyzed Maleimide | Plasma | 37°C | 6 days | ~95% | Ring-opened succinamic acid form is resistant to cleavage. |
Note: The stability of the maleimide-thiol linkage is a critical factor. While the inherent stability can be a concern, strategies such as using stabilized maleimide derivatives or inducing hydrolysis of the succinimide ring can significantly enhance conjugate stability.
Signaling Pathways and Experimental Workflows
Folate Receptor-Mediated Endocytosis
The targeting function of the FA moiety in this compound is dependent on the folate receptor-mediated endocytosis pathway. The following diagram illustrates the key steps in this process.
Caption: Folate receptor-mediated endocytosis of an this compound-drug conjugate.
Experimental Workflow for Bioconjugation and Characterization
The following diagram outlines a typical experimental workflow for the conjugation of this compound to a thiol-containing protein and the subsequent characterization of the conjugate.
Caption: Experimental workflow for protein conjugation with this compound.
Experimental Protocols
Synthesis of Folic Acid-PEG-Amine
This protocol describes a general method for the synthesis of a folate-PEG-amine conjugate, a precursor to this compound.
Materials:
-
Folic acid (FA)
-
Polyoxyethylene bis-amine (e.g., NH2-PEG5-NH2)
-
N-hydroxysuccinimide (NHS)
-
Dicyclohexylcarbodiimide (DCC)
-
Dimethyl sulfoxide (DMSO)
-
Sephadex G-25 gel-filtration column
Procedure:
-
Dissolve folic acid and a molar excess of polyoxyethylene bis-amine in DMSO.
-
Add NHS and DCC to the solution to activate the γ-carboxyl group of folic acid.
-
Allow the reaction to proceed overnight at room temperature with stirring.
-
Purify the resulting folate-PEG-amine product using Sephadex G-25 gel-filtration chromatography to remove unreacted starting materials and byproducts.
-
Characterize the product using techniques such as 1H-NMR and mass spectrometry.
General Protocol for Maleimide-Thiol Conjugation
This protocol provides a general procedure for conjugating this compound to a thiol-containing protein.
Materials:
-
Thiol-containing protein
-
This compound
-
Reaction Buffer: 10-100 mM Phosphate, Tris, or HEPES, pH 7.0-7.5, degassed
-
TCEP (Tris(2-carboxyethyl)phosphine) (optional, for reducing disulfide bonds)
-
Anhydrous DMSO or DMF
-
Desalting column (for purification)
-
Inert gas (e.g., argon or nitrogen)
Procedure:
-
Protein Preparation: Dissolve the protein to be labeled in the degassed Reaction Buffer at a concentration of 1-10 mg/mL.
-
(Optional) Reduction of Disulfide Bonds: If the protein's cysteine residues are in disulfide bonds, add a 10-100 fold molar excess of TCEP to the protein solution. Flush the vial with an inert gas, seal, and incubate for 20-30 minutes at room temperature.
-
Maleimide Reagent Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.
-
Conjugation Reaction: Add the this compound stock solution to the protein solution to achieve the desired maleimide:protein molar ratio (a 10-20 fold molar excess is a good starting point). Add the maleimide solution dropwise while gently stirring.
-
Incubation: Flush the reaction vial with an inert gas, seal tightly, and protect from light. Incubate at room temperature for 2 hours or overnight at 4°C.
-
Purification: Remove the unreacted this compound and byproducts using a desalting column, dialysis, or other suitable chromatography methods.
-
Characterization: Characterize the purified conjugate for purity, concentration, and drug-to-antibody ratio (DAR) using methods such as UV/Vis spectroscopy, HPLC (HIC or RP-HPLC), and mass spectrometry.
Conclusion
The PEG5 linker is a critical component of the this compound heterobifunctional molecule, imparting a range of desirable properties that are essential for the development of effective targeted therapeutics. Its ability to enhance solubility, improve pharmacokinetic profiles, increase stability, and provide precise spatial control makes it an invaluable tool for drug development professionals. A thorough understanding of the functions of the PEG5 linker, supported by quantitative data and robust experimental protocols, is crucial for the rational design and successful implementation of next-generation targeted drug delivery systems. While more comparative quantitative data for the PEG5 linker specifically would be beneficial, the established trends for PEG linkers of varying lengths provide a strong foundation for its application in creating safer and more effective targeted therapies.
References
- 1. mdpi.com [mdpi.com]
- 2. Polyethylene glycol–coated and folic acid–conjugated superparamagnetic iron oxide nanoparticles - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Folate-PEG-Maleimide - NSP-Functional Polymers & Copolymers [nanosoftpolymers.com]
- 4. Folate-PEG-Mal | Folic acid-PEG-maleimide | AxisPharm [axispharm.com]
Reactivity of the Maleimide Group in FA-PEG5-Mal: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the reactivity of the maleimide functional group within the Folic acid-PEG5-Maleimide (FA-PEG5-Mal) molecule. This compound is a heterobifunctional linker commonly employed in bioconjugation, particularly for targeting folate receptor-expressing cells in drug delivery systems and diagnostics. Understanding the chemical behavior of the maleimide moiety is critical for the successful design and execution of conjugation strategies, ensuring high efficiency, specificity, and stability of the final conjugate.
Introduction to this compound and the Maleimide Group
This compound is a molecule composed of three key components:
-
Folic Acid (FA): A targeting ligand that binds with high affinity to the folate receptor, which is often overexpressed on the surface of various cancer cells.
-
Polyethylene Glycol (PEG5): A five-unit polyethylene glycol spacer that enhances the solubility and biocompatibility of the molecule, while also providing spatial separation between the folic acid ligand and the maleimide group.
-
Maleimide (Mal): A thiol-reactive functional group that enables the covalent attachment of this compound to proteins, peptides, and other molecules containing sulfhydryl groups (thiols), typically found in cysteine residues.
The reactivity of this compound is primarily governed by the maleimide group, an α,β-unsaturated carbonyl compound. The electrophilic nature of the double bond in the maleimide ring makes it highly susceptible to nucleophilic attack by the thiolate anion (RS⁻), the deprotonated form of a thiol group. This reaction, a Michael addition, results in the formation of a stable thioether bond.
The Thiol-Maleimide Reaction: Mechanism and Kinetics
The conjugation of the maleimide group of this compound to a thiol-containing molecule proceeds via a Michael addition mechanism. This reaction is highly efficient and chemoselective for thiols within a specific pH range.
Reaction Mechanism
The reaction is initiated by the deprotonation of the thiol group (R-SH) to form a more nucleophilic thiolate anion (R-S⁻). The thiolate then attacks one of the carbon atoms of the double bond in the maleimide ring. This leads to the formation of a stable, covalent thioether linkage.
Reaction Kinetics
The large folic acid and PEG moieties in this compound may introduce some steric hindrance, potentially slowing the reaction rate compared to smaller maleimide compounds. However, the reaction is still expected to be sufficiently rapid for most bioconjugation applications.
Factors Influencing the Reactivity of the Maleimide Group
Several factors can significantly impact the rate and efficiency of the thiol-maleimide conjugation reaction. Careful control of these parameters is essential for successful and reproducible bioconjugation.
pH
The pH of the reaction medium is the most critical factor governing the thiol-maleimide reaction. The optimal pH range for this reaction is typically between 6.5 and 7.5 .[3]
-
Below pH 6.5: The concentration of the reactive thiolate anion is low, as the thiol group remains largely protonated. This leads to a significant decrease in the reaction rate.[4][5]
-
Above pH 7.5: The reaction with thiols is still fast, but the maleimide group becomes increasingly susceptible to two competing side reactions:
-
Reaction with primary amines: The unprotonated amino groups of lysine residues can react with the maleimide, leading to a loss of selectivity. At pH 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.
-
Hydrolysis of the maleimide ring: The maleimide ring can undergo hydrolysis to form a non-reactive maleamic acid, rendering the this compound incapable of conjugation. This hydrolysis is base-catalyzed and its rate increases with pH.
-
Temperature
The thiol-maleimide reaction is temperature-dependent. Most conjugation reactions are carried out at either room temperature (20-25°C) or at 4°C.
-
Room Temperature (20-25°C): Offers faster reaction kinetics, with reactions often reaching completion within 30 minutes to 2 hours.
-
4°C: Recommended for sensitive proteins to minimize potential degradation. The reaction will proceed more slowly, often requiring an overnight incubation (8-16 hours).
Molar Ratio of Reactants
The stoichiometry of the maleimide and thiol is another important consideration. To drive the reaction to completion, a molar excess of the maleimide-containing reagent (this compound) is often used. A common starting point for labeling proteins is a 10-20 fold molar excess of the maleimide reagent over the thiol. However, for larger molecules or in situations where steric hindrance may be a factor, the optimal ratio may need to be determined empirically. For example, in the functionalization of nanoparticles, a 2:1 to 5:1 maleimide to thiol ratio has been found to be optimal for different ligands.
Stability of the Maleimide Group and the Thioether Linkage
The stability of both the unreacted maleimide group and the resulting thioether bond is crucial for the successful application of this compound conjugates.
Stability of the Maleimide Group
The maleimide group is susceptible to hydrolysis, especially at alkaline pH. The hydrolysis product, a maleamic acid, is unreactive towards thiols. Therefore, it is recommended to prepare aqueous solutions of this compound immediately before use. For storage, the compound should be kept in a dry, aprotic solvent such as DMSO or DMF at low temperatures (-20°C or -80°C). Studies on multi-arm PEG-maleimides have shown that hydrolysis follows first-order kinetics and is dependent on the buffer, pH, and temperature.
Stability of the Thioether Linkage
While the thioether bond formed between the maleimide and the thiol is generally considered stable, it can undergo a retro-Michael reaction, leading to deconjugation. This reaction is more likely to occur in the presence of other thiols, such as glutathione, which is present in high concentrations intracellularly. This can lead to the transfer of the this compound moiety to other thiol-containing molecules.
To mitigate this, one strategy is the intentional hydrolysis of the succinimide ring of the thioether adduct after conjugation. This ring-opening reaction forms a stable product that is resistant to the retro-Michael reaction. This can be achieved by incubating the conjugate at a slightly alkaline pH (e.g., pH 9.0) for a short period after the initial conjugation is complete.
Potential Side Reactions
Besides the desired thiol-maleimide reaction, other reactions can occur, potentially leading to undesired products and reduced conjugation efficiency.
-
Reaction with Amines: As mentioned, at pH values above 7.5, the maleimide group can react with primary amines, such as the ε-amino group of lysine residues.
-
Thiol Oxidation: Free thiol groups are susceptible to oxidation, forming disulfide bonds (R-S-S-R). Disulfides are unreactive towards maleimides. To prevent this, it is advisable to work with degassed buffers and consider the inclusion of a chelating agent like EDTA to sequester metal ions that can catalyze oxidation. If disulfide bonds are present in the target molecule, they must be reduced to free thiols prior to conjugation using reducing agents like TCEP or DTT.
-
Thiazine Rearrangement: If the maleimide is conjugated to a peptide or protein via an N-terminal cysteine, a rearrangement of the succinimidyl thioether to a six-membered thiazine structure can occur. This side reaction is more prominent at physiological or higher pH.
Quantitative Data Summary
While specific kinetic data for this compound is limited, the following tables summarize general quantitative data for maleimide reactivity based on studies of similar molecules.
Table 1: Influence of pH on Maleimide-Thiol Reaction Characteristics
| pH Range | Reaction Rate with Thiols | Selectivity for Thiols | Competing Reactions |
| < 6.5 | Slow | High | - |
| 6.5 - 7.5 | Optimal | High | Minimal |
| > 7.5 | Fast | Decreased | Increased reaction with amines; Faster maleimide hydrolysis |
Data compiled from references.
Table 2: Recommended Reaction Conditions for Maleimide-Thiol Conjugation
| Parameter | Recommended Condition | Notes |
| pH | 6.5 - 7.5 | Crucial for selectivity and efficiency. |
| Temperature | Room Temperature (20-25°C) or 4°C | Faster kinetics at room temperature; 4°C for sensitive proteins. |
| Reaction Time | 30 minutes - 2 hours at RT; Overnight at 4°C | Varies with reactants and concentrations. |
| Maleimide:Thiol Molar Ratio | 10:1 to 20:1 | A molar excess of maleimide is generally recommended. |
| Buffer | Phosphate, HEPES | Avoid buffers containing primary or secondary amines (e.g., Tris). |
Data compiled from references.
Table 3: Hydrolysis Half-life of a Multi-arm PEG-Maleimide (as a representative example)
| Buffer (pH) | Temperature (°C) | Half-life (hours) |
| Acetate (5.0) | 25 | ~100 |
| Phosphate (7.4) | 25 | ~20 |
| Phosphate (7.4) | 37 | ~10 |
Note: This data is for an 8-arm 40 kDa PEG-maleimide and should be considered as an estimate for the behavior of this compound. Data adapted from reference.
Experimental Protocols
General Protocol for Conjugation of this compound to a Thiol-Containing Protein
-
Protein Preparation:
-
Dissolve the thiol-containing protein in a degassed conjugation buffer (e.g., 0.1 M phosphate buffer, 150 mM NaCl, 1 mM EDTA, pH 7.0).
-
If the protein contains disulfide bonds, reduce them using a suitable reducing agent like TCEP (Tris(2-carboxyethyl)phosphine). TCEP is often preferred as it does not contain a thiol and does not need to be removed before adding the maleimide.
-
-
This compound Solution Preparation:
-
Immediately before use, dissolve the this compound in a small amount of a dry, water-miscible organic solvent like DMSO.
-
-
Conjugation Reaction:
-
Add the desired molar excess (e.g., 10-fold) of the this compound solution to the protein solution while gently stirring.
-
Incubate the reaction mixture at room temperature for 2 hours or at 4°C overnight.
-
-
Purification:
-
Remove the unreacted this compound and any byproducts using a desalting column, dialysis, or size-exclusion chromatography.
-
Protocol for Quantification of Free Thiols using Ellman's Assay
Ellman's reagent (5,5'-dithio-bis-(2-nitrobenzoic acid), DTNB) can be used to quantify the number of free sulfhydryl groups before and after the conjugation reaction to determine the conjugation efficiency.
-
Reagent Preparation:
-
Reaction Buffer: 0.1 M sodium phosphate, pH 8.0.
-
Ellman's Reagent Solution: Dissolve 4 mg of DTNB in 1 mL of Reaction Buffer.
-
Thiol Standard: Prepare a series of known concentrations of a thiol standard (e.g., L-cysteine) in the Reaction Buffer.
-
-
Assay Procedure:
-
To 50 µL of each standard and sample (protein before and after conjugation), add 5 µL of the Ellman's Reagent Solution. Include a blank containing only the Reaction Buffer and Ellman's Reagent.
-
Incubate the reactions for 15 minutes at room temperature.
-
Measure the absorbance of the standards and samples at 412 nm using a spectrophotometer.
-
-
Quantification:
-
Create a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Use the standard curve to determine the concentration of free thiols in your samples. The difference in free thiol concentration before and after the reaction corresponds to the amount of maleimide that has reacted.
-
Protocol for Monitoring the Conjugation Reaction by RP-HPLC
Reverse-phase high-performance liquid chromatography (RP-HPLC) is a powerful technique to monitor the progress of the conjugation reaction and to purify the final conjugate.
-
System Setup:
-
HPLC System: A standard HPLC system with a C18 column.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
Analysis:
-
Inject a small aliquot of the reaction mixture at different time points (e.g., 0, 30, 60, 120 minutes).
-
Elute the components using a gradient of Mobile Phase B (e.g., 5% to 95% over 30 minutes).
-
Monitor the elution profile at a suitable wavelength (e.g., 280 nm for the protein and a wavelength corresponding to the absorbance of folic acid, ~280 nm and ~360 nm).
-
The unconjugated protein, unreacted this compound, and the final conjugate will have different retention times, allowing for their separation and quantification.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of the thiol-maleimide conjugation reaction.
Caption: Experimental workflow for this compound conjugation.
Caption: Competing reactions of the maleimide group.
Conclusion
The maleimide group of this compound is a highly effective functional group for the targeted conjugation to thiol-containing biomolecules. Its reactivity is primarily governed by pH, with an optimal range of 6.5-7.5 ensuring high selectivity for thiols. By carefully controlling the reaction conditions and being aware of potential side reactions and stability limitations, researchers can successfully utilize this compound to create well-defined, stable conjugates for a wide range of applications in drug delivery and biomedical research. The provided protocols and data serve as a guide to aid in the development and optimization of such conjugation strategies.
References
- 1. tripod.brynmawr.edu [tripod.brynmawr.edu]
- 2. researchgate.net [researchgate.net]
- 3. Folate-PEG-Maleimide - NSP-Functional Polymers & Copolymers [nanosoftpolymers.com]
- 4. biorxiv.org [biorxiv.org]
- 5. Control of thiol-maleimide reaction kinetics in PEG hydrogel networks - PubMed [pubmed.ncbi.nlm.nih.gov]
Applications of FA-PEG-Mal in Cancer Research: A Technical Guide
A targeted approach to chemotherapy, FA-PEG-Mal (Folic Acid-Polyethylene Glycol-Maleimide) is a key player in the development of advanced drug delivery systems. This guide provides an in-depth overview of its core applications in cancer research, focusing on quantitative data, experimental protocols, and the underlying mechanisms of action. This document is intended for researchers, scientists, and professionals in the field of drug development.
Introduction: The Rationale Behind FA-PEG-Mal
The FA-PEG-Mal moiety represents a strategic combination of three distinct components, each playing a crucial role in the targeted delivery of anticancer agents. This tripartite structure is designed to overcome the limitations of conventional chemotherapy, such as lack of specificity and systemic toxicity.[1]
-
Folic Acid (FA): The Targeting Ligand Folic acid is a vitamin that binds with high affinity to the folate receptor (FR), which is frequently overexpressed on the surface of various cancer cells, including those of the ovary, lung, breast, kidney, and brain, while having limited expression in healthy tissues.[2][3] This differential expression allows for the selective targeting of cancer cells.[4][5] For effective targeting, the γ-carboxyl group of folic acid is typically used for covalent linkage to the delivery system, ensuring that its high affinity for the folate receptor is retained.
-
Polyethylene Glycol (PEG): The Stealth Linker Polyethylene glycol is a biocompatible polymer widely used in drug delivery to enhance the pharmacokinetic properties of therapeutic agents. When used to coat nanoparticles or drug conjugates, a process known as PEGylation, it creates a hydrophilic shield that reduces non-specific uptake by the reticuloendothelial system (RES). This "stealth" effect prolongs the circulation time, improves stability and solubility of the drug carrier, and allows for passive tumor targeting through the enhanced permeability and retention (EPR) effect.
-
Maleimide (Mal): The Conjugation Handle The maleimide group is a highly reactive functional group that readily forms stable covalent bonds with thiol groups, which are present in the side chains of cysteine residues in proteins and peptides. This specific and efficient thiol-maleimide "click" chemistry is a cornerstone of bioconjugation, enabling the attachment of therapeutic payloads, such as cytotoxic drugs or other biomolecules, to the FA-PEG linker.
Quantitative Data Summary
The following tables summarize key quantitative data from various studies utilizing FA-PEG-Mal and similar targeted delivery systems.
Table 1: Nanoparticle Formulation and Characterization
| Nanoparticle System | Average Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Drug Loading/Encapsulation Efficiency (%) | Citation(s) |
| pPEGMA-PCL-pPEGMA | ~140 | Not Reported | Not Reported | Not Reported | |
| FAPI-PEG-MNs | 10.47 ± 1.44 | Not Reported | -27.50 ± 2.15 | Not Reported | |
| FA-PEG5K-EB2 Micelles | ~20 | Not Reported | Not Reported | Not Reported | |
| FA-FePt/DDP Nanoliposomes | ~70 (hydrated) | Not Reported | Not Reported | Not Reported | |
| PLGA/PLA-PEG-FA | 170.5 ± 52.87 | 0.096 | -18.1 to -18.6 | Not Reported | |
| 5-FU-loaded PLA/PLGA PEG-PPG-PEG | 145 - 198 | Not Reported | -11.1 to -13.7 | 83.6 - 93.9% | |
| GM-CSF-loaded PLGA/PLGA-PEG | 143 ± 35 | Not Reported | Negative | 84 ± 5% |
Table 2: In Vitro Drug Release and Cytotoxicity
| Drug Delivery System | Drug Released | Conditions | Release Profile | Cytotoxicity (IC50) | Target Cell Line(s) | Citation(s) |
| Doxorubicin-loaded pPEGMA-PCL-pPEGMA NPs | Doxorubicin | pH 5.0 vs pH 7.4 | ~70% release at pH 5.0, ~25% at pH 7.4 | Not Reported | MCF-7, PANC-1 | |
| PeptibodyC19-PEG4-vcMMAE | MMAE | Not Applicable | Not Applicable | Not Reported | NCI-H520, NCI-H1581 (FGFR1+) | |
| Thiol-linked ADCs | MMAE | Not Applicable | Not Applicable | 0.02 - 0.2 nM | HER2+ cell lines | |
| FA-PEG-5-FU | 5-Fluorouracil | Not Applicable | Sustained release | Not Reported | HeLa | |
| FA-FePt/DDP-NPs/MFH | Cisplatin (DDP) | Not Applicable | Slow release | Not Reported | HO8910 (ovarian cancer) |
Experimental Protocols
This section details the methodologies for key experiments involved in the development and evaluation of FA-PEG-Mal based cancer therapies.
Synthesis and Conjugation
The synthesis of FA-PEG-Mal conjugates typically involves a multi-step process. First, the targeting ligand, folic acid, is activated, often at its γ-carboxyl group, to facilitate conjugation with the amine-terminated end of a PEG linker. The other end of the PEG linker is functionalized with a maleimide group. The resulting FA-PEG-Mal can then be conjugated to a thiol-containing drug or carrier.
Example Protocol: Conjugation of FA-PEG-Mal to a Thiolated Nanoparticle
-
Dissolve FA-PEG-Mal: Dissolve the FA-PEG-Mal linker in a suitable buffer, such as phosphate-buffered saline (PBS) at pH 7.0-7.5.
-
Prepare Thiolated Nanoparticles: Disperse the thiol-containing nanoparticles (e.g., liposomes or polymeric nanoparticles) in the same buffer.
-
Reaction: Add the FA-PEG-Mal solution to the nanoparticle dispersion. The molar ratio of linker to nanoparticles should be optimized.
-
Incubation: Allow the reaction to proceed for a set time (e.g., 2-4 hours) at room temperature or 4°C with gentle stirring.
-
Purification: Remove unreacted FA-PEG-Mal and other byproducts by dialysis, size exclusion chromatography, or repeated centrifugation and resuspension of the nanoparticles.
-
Characterization: Confirm the successful conjugation using techniques such as UV-Vis spectroscopy, FTIR, or NMR.
Nanoparticle Formulation
Nanoprecipitation Method for Polymeric Nanoparticles:
This method is commonly used for preparing biodegradable polymeric nanoparticles.
-
Polymer and Drug Dissolution: Dissolve the polymer (e.g., PLGA or a copolymer like pPEGMA-PCL-pPEGMA) and the hydrophobic drug in a water-miscible organic solvent (e.g., acetone or acetonitrile).
-
Organic Phase Injection: Slowly inject the organic solution into an aqueous solution (the non-solvent) containing a stabilizer (e.g., PVA) under constant stirring.
-
Nanoparticle Formation: The polymer precipitates upon solvent displacement, forming nanoparticles that encapsulate the drug.
-
Solvent Evaporation: Remove the organic solvent by evaporation under reduced pressure.
-
Purification: Collect the nanoparticles by centrifugation, wash them to remove excess stabilizer and free drug, and then resuspend them in an appropriate medium.
In Vitro Cytotoxicity Assay
MTT or Alamar Blue Assay:
These colorimetric assays are widely used to assess the cytotoxicity of anticancer agents.
-
Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in 96-well plates at a predetermined density (e.g., 5 x 10³ cells/well) and allow them to adhere overnight.
-
Treatment: Expose the cells to various concentrations of the FA-PEG-Mal drug conjugate or nanoparticle formulation for a specified duration (e.g., 48-96 hours). Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
Reagent Addition: After the incubation period, add the MTT or Alamar Blue reagent to each well.
-
Incubation: Incubate the plates for a few hours to allow for the conversion of the reagent by viable cells.
-
Measurement: Measure the absorbance or fluorescence using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).
Cellular Uptake Studies
To visualize and quantify the uptake of FA-PEG-Mal conjugated nanoparticles into cancer cells, fluorescently labeled nanoparticles are often used.
-
Labeling: Incorporate a fluorescent dye (e.g., coumarin-6, DiI) into the nanoparticles during the formulation process.
-
Cell Culture: Grow folate receptor-positive cancer cells on glass coverslips or in appropriate imaging dishes.
-
Incubation: Treat the cells with the fluorescently labeled nanoparticles for various time points.
-
Washing and Fixation: Wash the cells with PBS to remove non-internalized nanoparticles and then fix them with a suitable fixative (e.g., paraformaldehyde).
-
Imaging: Visualize the cellular uptake of the nanoparticles using fluorescence microscopy or confocal microscopy. For quantitative analysis, flow cytometry can be used.
Visualizing the Mechanisms and Workflows
The following diagrams, created using the DOT language, illustrate the key pathways and processes involved in the application of FA-PEG-Mal in cancer research.
Folate Receptor-Mediated Endocytosis
This signaling pathway shows how FA-PEG-Mal conjugated nanoparticles are internalized by cancer cells.
Experimental Workflow for In Vitro Evaluation
This diagram outlines a typical workflow for the in vitro assessment of FA-PEG-Mal based drug delivery systems.
Logical Relationship of FA-PEG-Mal Components
This diagram illustrates the functional relationship between the three components of the FA-PEG-Mal system.
In Vivo Applications and Future Perspectives
The promising in vitro results of FA-PEG-Mal based systems have led to their evaluation in various preclinical animal models of cancer. In vivo studies have demonstrated that these targeted nanoparticles can lead to enhanced tumor accumulation of the therapeutic agent, resulting in superior antitumor efficacy and reduced systemic toxicity compared to the free drug. For instance, in a study using tumor-bearing mice, a folate-conjugated 5-FU prodrug showed smaller tumor volumes compared to the standard 5-FU treatment group.
Future research in this area is likely to focus on:
-
Combination Therapies: Combining FA-PEG-Mal targeted chemotherapy with other treatment modalities such as immunotherapy or photothermal therapy.
-
Stimuli-Responsive Systems: Designing nanoparticles that release their payload in response to specific stimuli within the tumor microenvironment (e.g., low pH, specific enzymes).
-
Advanced Payloads: Expanding the range of therapeutic agents delivered, including gene therapies (siRNA, miRNA) and protein-based drugs.
-
Clinical Translation: Overcoming the challenges associated with scaling up production and ensuring the safety and efficacy of these complex nanomedicines in human clinical trials.
References
- 1. Targeted delivery of 5-fluorouracil-1-acetic acid (5-FA) to cancer cells overexpressing epithelial growth factor receptor (EGFR) using virus-like nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Folate-mediated delivery of macromolecular anticancer therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 4. Folate Conjugated Polyethylene Glycol Probe for Tumor-Targeted Drug Delivery of 5-Fluorouracil - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
An In-Depth Technical Guide on FA-PEG5-Mal for Folate Receptor-Mediated Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Folic Acid-Polyethylene Glycol (5)-Maleimide (FA-PEG5-Mal) as a heterobifunctional linker for targeted drug delivery to folate receptor (FR)-overexpressing cells. This document outlines the core principles, quantitative data from relevant studies, detailed experimental protocols, and visual representations of key pathways and workflows to facilitate the application of this technology in research and drug development.
Introduction to Folate Receptor-Mediated Drug Delivery
The folate receptor is a cell surface glycoprotein that is frequently overexpressed in a wide variety of human cancers, including ovarian, lung, breast, and brain tumors, while its expression in normal tissues is highly restricted.[1][2] This differential expression profile makes the folate receptor an attractive target for the selective delivery of therapeutic agents to cancer cells, thereby minimizing off-target toxicity. Folic acid, the natural ligand for the folate receptor, exhibits high binding affinity (Kd ≈ 0.1–1 nM) and is readily internalized via receptor-mediated endocytosis.[1] Crucially, the γ-carboxyl group of folic acid can be covalently modified without significantly diminishing its binding affinity, allowing for the attachment of various payloads, including small molecule drugs, imaging agents, and nanoparticles.[2]
This compound is a specialized linker designed to leverage this targeting strategy. It consists of three key components:
-
Folic Acid (FA): The targeting moiety that binds with high affinity to the folate receptor.
-
Polyethylene Glycol (5) (PEG5): A short, hydrophilic PEG spacer that enhances the solubility and biocompatibility of the conjugate.[3]
-
Maleimide (Mal): A reactive group that specifically and efficiently forms a stable thioether bond with sulfhydryl (-SH) groups present on drugs, peptides, or other carrier molecules.
This modular design allows for the precise and stable conjugation of a wide range of therapeutic payloads for targeted delivery to FR-positive cells.
Quantitative Data Presentation
The following tables summarize key quantitative parameters for folate-targeted drug delivery systems based on data from published literature for FA-PEG conjugates. It is important to note that specific values for this compound may vary depending on the conjugated drug, the nanoparticle system, and the experimental conditions.
Table 1: Binding Affinity of Folate-PEG Conjugates to Folate Receptor
| Conjugate | Cell Line | Assay Type | Binding Affinity (Kd or Relative Affinity) | Reference |
| Fluoro-PEG-folate | KB cells (FR-positive) | Competitive Binding Assay | 1.8-fold lower than folic acid | |
| Folate-PEG-Biotin | Folate Receptor α (purified) | Biolayer Interferometry | KD = 1.14 nM | |
| Folate-PEG-Peptide | Folate Receptor α (purified) | Biolayer Interferometry | KD ~ 10-10 M |
Table 2: Drug Loading and Encapsulation Efficiency of Folate-PEG Nanoparticles
| Nanoparticle Formulation | Drug | Drug Loading Content (%) | Encapsulation Efficiency (%) | Reference |
| Folate-PEG-PAMAM Dendrimers | 5-Fluorouracil | ~31% | Not Reported | |
| Folate-PEG modified Nanoliposomes | 5-Fluorouracil | 1.189% | 16.14% | |
| PLGA-Maleimide-PEG Nanoparticles (peptide targeted) | Imatinib | 5.05% | 68% | |
| PEG-b-PLA Micelles | Paclitaxel | 10-20% (target loading) | ~100% |
Table 3: In Vivo Antitumor Efficacy of Folate-Targeted Therapeutics
| Therapeutic Agent | Tumor Model | Dosing Regimen | Outcome | Reference |
| FA-PEG-5-FU | Murine Hepatic Cancer | Not specified | Significant decrease in tumor volume after 15 days post-treatment compared to 5-FU group. | |
| Folate-targeted Doxorubicin Nano-aggregates | Human Tumor Xenograft (nude mice) | Not specified | Significant reduction in tumor volume compared to non-targeted aggregates and free doxorubicin. | |
| LPD-PEG-Folate-TK | Syngeneic Breast Adenocarcinoma | Not specified | Significant decrease in tumor volume and tumor growth rates compared to untargeted formulation. | |
| Folate-PEG modified 5-FU Nanoliposomes | Not specified | Not specified | Enhanced tumor growth inhibition. |
Signaling Pathways and Experimental Workflows
Folate Receptor-Mediated Endocytosis Pathway
The binding of a this compound drug conjugate to the folate receptor on the cell surface initiates a cascade of events leading to the internalization of the drug. This process, known as receptor-mediated endocytosis, is a highly efficient mechanism for cellular uptake.
Experimental Workflow for Evaluating this compound Drug Conjugates
The successful development of a targeted drug delivery system using this compound requires a systematic evaluation of its synthesis, in vitro efficacy, and in vivo performance. The following workflow outlines the key experimental stages.
Experimental Protocols
This section provides detailed methodologies for key experiments involved in the synthesis and evaluation of this compound drug conjugates.
Synthesis of a Thiol-Containing Drug Conjugate with this compound
This protocol describes a general method for conjugating a drug containing a free sulfhydryl group to this compound.
Materials:
-
This compound
-
Thiol-containing drug
-
Anhydrous, amine-free Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Phosphate Buffered Saline (PBS), pH 6.5-7.5
-
Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25)
-
HPLC system for purification and analysis
-
Lyophilizer
Procedure:
-
Dissolution of Reactants: Dissolve this compound in anhydrous DMF or DMSO. In a separate vial, dissolve the thiol-containing drug in PBS (pH 6.5-7.5). If the drug is not water-soluble, a minimal amount of a co-solvent like DMF or DMSO can be used.
-
Conjugation Reaction: Add the this compound solution dropwise to the drug solution with gentle stirring. The molar ratio of this compound to the drug should be optimized, typically starting with a 1.1 to 1.5-fold molar excess of the maleimide linker.
-
Incubation: Allow the reaction to proceed at room temperature for 2-4 hours or overnight at 4°C, protected from light.
-
Purification:
-
Size-Exclusion Chromatography: To remove unreacted drug, pass the reaction mixture through a pre-equilibrated SEC column using PBS as the eluent. Collect the fractions containing the higher molecular weight conjugate.
-
Preparative HPLC: For higher purity, use a reverse-phase HPLC system with a suitable gradient of water and acetonitrile (both often containing 0.1% trifluoroacetic acid) to separate the conjugate from starting materials and byproducts.
-
-
Characterization: Confirm the successful conjugation using techniques such as ¹H NMR, Mass Spectrometry (MALDI-TOF or ESI-MS), and analytical HPLC.
-
Lyophilization: Lyophilize the purified conjugate to obtain a stable powder for storage at -20°C or -80°C.
In Vitro Cytotoxicity Assessment using MTT Assay
This protocol outlines the procedure for determining the cytotoxic effect of a this compound drug conjugate on FR-positive cancer cells.
Materials:
-
FR-positive (e.g., HeLa, KB) and FR-negative (e.g., A549) cell lines
-
Complete cell culture medium
-
This compound drug conjugate, free drug, and a non-targeted control conjugate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or solubilization buffer
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Treatment: Prepare serial dilutions of the this compound drug conjugate, free drug, and control conjugate in culture medium. Remove the old medium from the wells and add 100 µL of the drug solutions. Include untreated cells as a control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the drug concentration to determine the IC50 value (the concentration of drug that inhibits cell growth by 50%).
In Vivo Antitumor Efficacy in a Xenograft Mouse Model
This protocol provides a general framework for evaluating the antitumor activity of a this compound drug conjugate in a subcutaneous tumor model.
Materials:
-
FR-positive cancer cells (e.g., KB cells)
-
Immunodeficient mice (e.g., nude or SCID mice)
-
This compound drug conjugate, free drug, and vehicle control
-
Sterile PBS or saline for injection
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Tumor Implantation: Subcutaneously inject 1-5 x 10⁶ FR-positive cancer cells suspended in 100-200 µL of sterile PBS or Matrigel into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor growth. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, free drug, this compound drug conjugate).
-
Treatment Administration: Administer the treatments via an appropriate route, typically intravenous (i.v.) injection through the tail vein. The dosing schedule will depend on the specific drug and conjugate (e.g., once or twice weekly).
-
Efficacy Monitoring:
-
Measure the tumor dimensions with calipers 2-3 times per week and calculate the tumor volume using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice as an indicator of systemic toxicity.
-
-
Endpoint: Continue the study until the tumors in the control group reach a predetermined size or for a specified duration. At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, immunohistochemistry).
-
Data Analysis: Plot the mean tumor volume over time for each treatment group. Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
Conclusion
This compound is a versatile and effective tool for the development of folate receptor-targeted therapeutics. Its well-defined structure allows for the straightforward and stable conjugation of a variety of payloads, while the folate targeting moiety facilitates selective uptake by cancer cells. The methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals to design, synthesize, and evaluate novel this compound-based drug delivery systems with the potential for improved efficacy and reduced side effects in cancer therapy. Further optimization of linker chemistry, drug selection, and formulation will continue to advance this promising therapeutic strategy.
References
In-Depth Technical Guide to FA-PEG5-Mal: Properties, Application, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Folic Acid-PEG5-Maleimide (FA-PEG5-Mal), a heterobifunctional linker widely utilized in targeted drug delivery and bioconjugation. This document details its physicochemical properties, outlines a typical experimental workflow for its use, and describes the relevant biological signaling pathways.
Core Properties of this compound
This compound is a molecule designed with three key components: a folic acid (FA) moiety for targeting, a polyethylene glycol (PEG) spacer, and a maleimide (Mal) group for conjugation. The folic acid component allows for the specific targeting of cells that overexpress the folate receptor, a common characteristic of many cancer cells. The PEG spacer, in this case with five ethylene glycol units, enhances solubility and biocompatibility while providing spatial separation between the targeting and conjugated molecules. The maleimide group serves as a reactive handle for covalent attachment to thiol-containing molecules such as proteins, peptides, or nanoparticles.
Physicochemical Data
The key quantitative data for this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Weight | 783.78 g/mol | [1][2] |
| Chemical Formula | C₃₅H₄₅N₉O₁₂ | [1][2] |
| Appearance | Light yellow to yellow solid | [1] |
| Solubility | Soluble in DMSO |
Targeted Biological Pathway: Folate Receptor Signaling
The targeting functionality of this compound is achieved through the high affinity of its folic acid moiety for the folate receptor (FR), which is often overexpressed on the surface of various cancer cells. Upon binding, the this compound conjugate is internalized by the cell through receptor-mediated endocytosis. While the primary role of the folate receptor is to transport folate for metabolic processes, its engagement can also trigger intracellular signaling cascades that are pertinent to cancer cell proliferation and survival. Emerging research indicates that folate receptor 1 (FOLR1) can influence pathways such as JAK-STAT3 and ERK1/2.
Experimental Protocols
The following sections provide a generalized methodology for the conjugation of a thiol-containing molecule (e.g., a protein or a drug carrier) to this compound and its subsequent use in a cell-based targeting experiment.
Experimental Workflow
The overall process for utilizing this compound in a targeted drug delivery experiment can be broken down into several key stages, from conjugation to downstream analysis.
Detailed Methodology: Conjugation of a Thiol-Containing Protein to this compound
This protocol is a general guideline and may require optimization based on the specific protein and desired degree of labeling.
1. Materials and Reagents:
-
Thiol-containing protein
-
This compound
-
Reaction Buffer: Degassed 10-100 mM Phosphate, Tris, or HEPES, pH 7.0-7.5
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Reducing agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)
-
Purification system: Size-exclusion chromatography (SEC) column or dialysis cassette with an appropriate molecular weight cutoff (MWCO)
2. Procedure:
-
Preparation of Protein Solution:
-
Dissolve the thiol-containing protein in the degassed reaction buffer to a concentration of 1-10 mg/mL.
-
If the protein has disulfide bonds that need to be reduced to expose free thiols, add a 10- to 100-fold molar excess of TCEP and incubate for 20-30 minutes at room temperature. Note: If using DTT as a reducing agent, it must be removed prior to the addition of the maleimide reagent.
-
-
Preparation of this compound Stock Solution:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Vortex briefly to ensure complete dissolution. This solution should be prepared fresh.
-
-
Conjugation Reaction:
-
Add the this compound stock solution to the protein solution to achieve a 10-20 fold molar excess of the maleimide reagent. The optimal ratio may need to be determined empirically.
-
Add the this compound solution dropwise while gently stirring the protein solution.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Purification of the Conjugate:
-
Remove unreacted this compound using a desalting column (e.g., Sephadex G-25) or by dialysis against the reaction buffer.
-
Collect the fractions containing the conjugated protein.
-
-
Characterization and Storage:
-
Confirm conjugation and purity using SDS-PAGE (which will show a shift in molecular weight) and UV-Vis spectroscopy.
-
For long-term storage, it is recommended to add a cryoprotectant like glycerol to a final concentration of 50% and store at -20°C. For short-term storage, the conjugate can be kept at 4°C, protected from light.
-
This guide provides foundational knowledge for the effective use of this compound in research and development. For specific applications, further optimization of the provided protocols is recommended.
References
Navigating the Nuances of FA-PEG5-Mal: A Technical Guide to Storage and Stability
For Immediate Release
This technical guide provides an in-depth analysis of the storage and stability of Folic Acid-PEG5-Maleimide (FA-PEG5-Mal), a heterobifunctional linker critical in the development of targeted therapeutics, particularly in the realm of Proteolysis Targeting Chimeras (PROTACs). Addressed to researchers, scientists, and professionals in drug development, this document synthesizes available data to offer best practices for maintaining the integrity and functionality of this compound.
Introduction to this compound
This compound is a molecule comprised of three key functional units: a folic acid moiety for targeting cells overexpressing the folate receptor, a five-unit polyethylene glycol (PEG) spacer to enhance solubility and provide spatial separation, and a maleimide group for covalent conjugation to thiol-containing molecules such as cysteine residues on proteins. The stability of each of these components is crucial for the successful synthesis and efficacy of the final bioconjugate.
Recommended Storage Conditions
Proper storage is paramount to prevent degradation and ensure the reproducibility of experimental results. The following storage conditions are recommended based on supplier data sheets.
| Form | Storage Temperature | Duration | Additional Precautions |
| Solid | -20°C | Long-term | Sealed container, protect from moisture and light.[1][2] |
| Stock Solution in DMSO | -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles, sealed, protect from moisture and light.[1] |
| Stock Solution in DMSO | -20°C | Up to 1 month | Aliquot to avoid repeated freeze-thaw cycles, sealed, protect from moisture and light.[1] |
Table 1: Recommended Storage Conditions for this compound
Stability Profile
The stability of this compound is influenced by its three main components: the folic acid head, the PEG linker, and the maleimide tail. Degradation can occur through hydrolysis, oxidation, and photolysis.
Hydrolytic Stability
The maleimide group is the primary site of hydrolytic instability. The five-membered ring is susceptible to opening, particularly in aqueous solutions at neutral to basic pH. This hydrolysis converts the maleimide to a maleamic acid, which is unreactive towards thiols and thus renders the linker ineffective for its intended conjugation chemistry.
| pH Condition | Stability of Maleimide |
| Acidic (pH < 6.5) | Relatively stable |
| Neutral to Basic (pH 6.5-7.5) | Susceptible to hydrolysis |
Table 2: pH-Dependent Hydrolytic Stability of the Maleimide Moiety
Oxidative Stability
The polyethylene glycol (PEG) linker is susceptible to oxidative degradation. This process can be initiated by reactive oxygen species and can lead to chain cleavage, resulting in a heterogeneous mixture of degradation products.
Photostability
The folic acid component of the molecule is known to be sensitive to ultraviolet (UV) light. Exposure to light can lead to photodegradation, compromising its ability to bind to the folate receptor.
Experimental Protocols
The following are generalized protocols for assessing the stability of this compound. These should be adapted and validated for specific experimental conditions.
Protocol for a Stability-Indicating HPLC Method
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for separating the intact this compound from its potential degradation products.
Objective: To develop and validate an HPLC method capable of quantifying the purity of this compound and detecting its degradation products.
Materials:
-
This compound
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid or trifluoroacetic acid
-
A C18 reversed-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm)
-
HPLC system with a UV detector
Methodology:
-
Mobile Phase Preparation: Prepare two mobile phases:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
-
Standard Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a known concentration. Further dilute with the mobile phase to create working standards.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 280 nm (for folic acid) and 302 nm (for maleimide).
-
Gradient Elution:
Time (min) % Mobile Phase A % Mobile Phase B 0 95 5 20 5 95 25 5 95 26 95 5 | 30 | 95 | 5 |
-
-
Method Validation: Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Protocol for Forced Degradation Studies
Forced degradation studies are performed to identify the likely degradation products and to demonstrate the specificity of the stability-indicating method.
Objective: To subject this compound to various stress conditions to induce degradation.
Methodology:
-
Acid and Base Hydrolysis:
-
Incubate a solution of this compound in 0.1 M HCl and separately in 0.1 M NaOH at a controlled temperature (e.g., 60°C) for a defined period.
-
Neutralize the samples before HPLC analysis.
-
-
Oxidative Degradation:
-
Incubate a solution of this compound with 3% hydrogen peroxide at room temperature.
-
Analyze samples at various time points by HPLC.
-
-
Photodegradation:
-
Expose a solution of this compound to a controlled light source (e.g., a photostability chamber with a UV lamp).
-
Wrap a control sample in aluminum foil to protect it from light.
-
Analyze both samples by HPLC at defined time intervals.
-
-
Thermal Degradation:
-
Store solid this compound and a solution of the compound at an elevated temperature (e.g., 70°C).
-
Analyze samples at various time points by HPLC.
-
Visualizing Workflows and Degradation Pathways
The following diagrams, generated using the DOT language, illustrate key processes related to the stability and analysis of this compound.
Workflow for Forced Degradation and Stability Analysis of this compound.
References
Technical Safety Guide for FA-PEG5-Mal (Folic Acid-PEG5-Maleimide)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a summary of the available safety information for FA-PEG5-Mal. The data presented is primarily derived from supplier safety data sheets (SDS). It is important to note that detailed experimental protocols and toxicological studies are not publicly available in the reviewed literature. Therefore, this guide focuses on presenting the existing hazard classifications, handling procedures, and emergency responses.
Chemical Identification
| Identifier | Information |
| Product Name | This compound |
| Synonyms | Folic acid-PEG5-Maleimide |
| Molecular Formula | C35H45N9O12 |
| Molecular Weight | 783.78 |
Hazard Identification and Classification
This compound is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards identified are acute oral toxicity and significant aquatic toxicity.[1]
GHS Classification Summary
| Hazard Class | Category | Hazard Statement |
| Acute toxicity, Oral | 4 | H302: Harmful if swallowed. |
| Acute aquatic toxicity | 1 | H400: Very toxic to aquatic life. |
| Chronic aquatic toxicity | 1 | H410: Very toxic to aquatic life with long lasting effects. |
Data sourced from DC Chemicals Safety Data Sheet.[1]
Precautionary Measures
The following precautionary statements are recommended when handling this compound to minimize risk.
Precautionary Statement Summary
| Code | Statement |
| P264 | Wash skin thoroughly after handling. |
| P270 | Do not eat, drink or smoke when using this product. |
| P273 | Avoid release to the environment. |
| P301 + P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. |
| P330 | Rinse mouth. |
| P391 | Collect spillage. |
| P501 | Dispose of contents/container to an approved waste disposal plant. |
Data sourced from DC Chemicals Safety Data Sheet.[1]
Experimental Protocols
Detailed experimental protocols for the toxicological assessment of this compound are not provided in the available safety data sheets. The hazard classifications are based on standardized GHS criteria, but the specific studies from which these classifications are derived are not publicly detailed.
Signaling Pathways
Information regarding the interaction of this compound with specific signaling pathways from a toxicological perspective is not available in the reviewed safety documents.
Safe Handling and Emergency Procedures
Personal Protective Equipment (PPE) and Handling
A generalized workflow for the safe handling of this compound is outlined below. This is based on standard laboratory practice for handling hazardous chemicals and the precautionary statements provided in the SDS.
First Aid Measures
In the event of exposure, the following first aid measures should be taken immediately.[1]
| Exposure Route | First Aid Procedure |
| Eye Contact | Remove contact lenses. Flush eyes immediately with large amounts of water. Call a physician. |
| Skin Contact | Rinse skin thoroughly with large amounts of water. Remove contaminated clothing. Call a physician. |
| Inhalation | Move to fresh air. If breathing is difficult, seek medical attention. |
| Ingestion | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth. |
Data sourced from DC Chemicals Safety Data Sheet.[1]
Storage and Stability
Proper storage is crucial to maintain the integrity of this compound.
| Parameter | Recommendation |
| Storage Temperature | -20°C |
| Conditions | Keep container tightly sealed in a cool, well-ventilated area. Protect from light and moisture. |
| Incompatibilities | Keep away from strong oxidizing agents. |
Ecological Information
This compound is classified as very toxic to aquatic life with long-lasting effects. All handling and disposal procedures should be conducted in a manner that prevents environmental release.
Disclaimer: This guide is intended for informational purposes only and is not a substitute for a comprehensive risk assessment. Always consult the most current Safety Data Sheet from your supplier before handling this chemical and adhere to all institutional and regulatory safety guidelines.
References
An In-Depth Technical Guide to the Core Principles of FA-PEG5-Mal in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the fundamental principles and practical applications of Folic Acid-Polyethylene Glycol-Maleimide (FA-PEG5-Mal) in bioconjugation. It is designed to serve as a technical resource for researchers and professionals involved in the development of targeted therapeutics, diagnostics, and other advanced biomolecular applications.
Introduction to this compound
This compound is a heterobifunctional crosslinker that plays a pivotal role in targeted drug delivery and bioconjugation. Its structure is composed of three key functional components:
-
Folic Acid (FA): A vitamin that exhibits a high binding affinity for the folate receptor (FR), which is frequently overexpressed on the surface of various cancer cells. This specific interaction allows for the targeted delivery of conjugated molecules to tumor sites.
-
Polyethylene Glycol (PEG5): A five-unit polyethylene glycol spacer. The PEG moiety enhances the solubility and biocompatibility of the conjugate, reduces immunogenicity, and provides a flexible linker between the targeting ligand and the biomolecule.
-
Maleimide (Mal): A thiol-reactive group that specifically and efficiently forms a stable thioether bond with sulfhydryl groups (e.g., from cysteine residues in proteins and peptides) under physiological conditions.
The strategic combination of these three components makes this compound an invaluable tool for creating highly specific and effective bioconjugates.
Core Principles of this compound Bioconjugation
The utility of this compound is centered around two primary principles: folate receptor-mediated targeting and thiol-maleimide conjugation chemistry.
Folate Receptor-Mediated Targeting
Folate receptors are overexpressed in a variety of cancers, making them an attractive target for selective drug delivery. The folic acid moiety of this compound acts as a high-affinity ligand for these receptors. Upon binding, the this compound conjugate is internalized by the cancer cell through receptor-mediated endocytosis. This process involves the invagination of the cell membrane to form an endosome, which then traffics the conjugate into the cell. Inside the cell, the lower pH of the endosome can facilitate the release of the conjugated payload. This targeted delivery mechanism enhances the therapeutic efficacy of the conjugated drug while minimizing off-target toxicity to healthy tissues.
Thiol-Maleimide Conjugation Chemistry
The maleimide group of this compound reacts specifically with the sulfhydryl group of cysteine residues in proteins, peptides, or other thiol-containing molecules. This reaction, a Michael addition, proceeds efficiently at a neutral pH range (6.5-7.5) to form a stable covalent thioether bond. The high specificity of this reaction minimizes the formation of undesirable side products.
It is important to note that the stability of the resulting thiosuccinimide linkage can be a concern, as it is susceptible to a retro-Michael reaction, leading to deconjugation, especially in the presence of other thiols like glutathione in the plasma.[1] However, the succinimide ring can undergo hydrolysis to form a more stable ring-opened succinamic acid derivative, which is resistant to this reversal.[2]
Experimental Protocols
This section provides a detailed methodology for the bioconjugation of this compound to a thiol-containing biomolecule, such as a cysteine-containing peptide or protein.
Materials and Reagents
-
This compound
-
Thiol-containing biomolecule (e.g., peptide, protein)
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4, degassed
-
Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)
-
Quenching Reagent: L-cysteine or β-mercaptoethanol
-
Solvent for this compound: Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Purification System: Size-Exclusion Chromatography (SEC) or Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) system
Step-by-Step Conjugation Protocol
-
Preparation of this compound Stock Solution:
-
Allow the vial of this compound to warm to room temperature.
-
Prepare a 10 mM stock solution by dissolving the appropriate amount of this compound in anhydrous DMSO or DMF.
-
Vortex briefly to ensure complete dissolution. Store any unused stock solution at -20°C, protected from light and moisture.
-
-
Preparation of the Thiol-Containing Biomolecule:
-
Dissolve the biomolecule in degassed conjugation buffer to a final concentration of 1-10 mg/mL.
-
Optional (for proteins with disulfide bonds): To reduce disulfide bonds and expose free thiols, add a 10-20 fold molar excess of TCEP to the biomolecule solution. Incubate for 30-60 minutes at room temperature. Note: If using dithiothreitol (DTT) as the reducing agent, it must be removed by dialysis or desalting column prior to adding the maleimide reagent.
-
-
Bioconjugation Reaction:
-
Add the this compound stock solution to the biomolecule solution to achieve the desired molar excess of the maleimide reagent. A 10-20 fold molar excess is a common starting point.[3]
-
Gently mix the reaction solution and incubate at room temperature for 2 hours or overnight at 4°C, protected from light.
-
-
Quenching the Reaction:
-
To stop the reaction, add a quenching reagent such as L-cysteine or β-mercaptoethanol to a final concentration of 10-fold molar excess over the initial amount of this compound.
-
Incubate for an additional 30 minutes at room temperature.
-
-
Purification of the Conjugate:
-
Remove unreacted this compound and other small molecules by size-exclusion chromatography (SEC) or dialysis. For peptide conjugates, RP-HPLC is often the preferred method for purification.
-
Monitor the elution profile using UV absorbance at 280 nm (for protein/peptide) and a wavelength appropriate for folic acid (around 280 nm and 363 nm).
-
Collect the fractions corresponding to the purified conjugate.
-
Experimental Workflow Diagram
Data Presentation: Quantitative Analysis
The efficiency of the bioconjugation reaction is a critical parameter. The following tables summarize key quantitative data related to the use of maleimide-based linkers.
Conjugation Efficiency
The efficiency of conjugation is highly dependent on the reaction conditions, including the molar ratio of the reactants.
| Biomolecule | Maleimide to Thiol Molar Ratio | Reaction Time | Conjugation Efficiency (%) | Reference |
| cRGDfK (peptide) | 2:1 | 30 min | 84 ± 4 | [4] |
| 11A4 (nanobody) | 5:1 | 2 h | 58 ± 12 |
Stability of Maleimide-Thiol Linkage
The stability of the thioether bond is crucial for the in vivo performance of the conjugate.
| Linker Type | Incubation Condition | Incubation Time | % Intact Conjugate | Reference |
| Maleimide-based (Thioether) | Human Plasma | 7 days | ~50% | |
| Maleimide-PEG | 1 mM Glutathione, 37°C | 7 days | ~70% | |
| Hydrolyzed Maleimide-based | N/A | >2 years (half-life) | N/A |
Characterization of the this compound Conjugate
Thorough characterization of the final conjugate is essential to ensure its quality, purity, and functionality.
Analytical Techniques
-
UV-Vis Spectroscopy: To determine the concentration of the protein/peptide (at 280 nm) and to confirm the presence of folic acid (absorbance peaks around 280 nm and 363 nm). The degree of labeling can also be estimated using this method.
-
Size-Exclusion Chromatography (SEC): To assess the purity of the conjugate and to detect any aggregation or fragmentation.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): A high-resolution technique for purifying and analyzing peptide and protein conjugates.
-
Mass Spectrometry (MS): To confirm the molecular weight of the conjugate and to verify the successful conjugation of the this compound moiety.
-
SDS-PAGE: To visualize the increase in molecular weight of the protein after conjugation.
Functional Assays
-
Cell Binding and Uptake Studies: To evaluate the targeting ability of the this compound conjugate to folate receptor-positive cells using techniques like flow cytometry or fluorescence microscopy.
-
In Vitro Cytotoxicity Assays: To determine the biological activity of the conjugated therapeutic agent.
Conclusion
This compound is a versatile and powerful tool for the development of targeted bioconjugates. A thorough understanding of its chemical properties, reaction kinetics, and the principles of folate receptor-mediated targeting is crucial for its successful application. By following well-defined experimental protocols and employing rigorous characterization techniques, researchers can effectively utilize this compound to create innovative and effective targeted therapies and diagnostic agents.
References
Methodological & Application
Application Notes and Protocols for Protein Labeling with FA-PEG5-Mal
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guidelines for the use of Folic Acid-PEG5-Maleimide (FA-PEG5-Mal) in protein labeling. The maleimide group of this reagent specifically reacts with free sulfhydryl groups (thiols) on proteins, typically from cysteine residues, to form a stable thioether bond. The folic acid moiety allows for the targeted delivery of the labeled protein to cells that overexpress the folate receptor, a common characteristic of many cancer cells. The polyethylene glycol (PEG) spacer enhances the solubility and bioavailability of the conjugate.
Overview and Applications
This compound is a versatile reagent for creating protein bioconjugates with applications in:
-
Targeted Drug Delivery: Conjugating therapeutic proteins or enzymes to this compound can facilitate their specific delivery to folate receptor-positive cancer cells, potentially increasing therapeutic efficacy while minimizing off-target effects.
-
Cellular Imaging and Tracking: Labeling proteins with this compound can be used to visualize and track their uptake and localization in cells expressing the folate receptor.
-
PROTAC Development: this compound can serve as a component of Proteolysis Targeting Chimeras (PROTACs), which are designed to selectively degrade target proteins within cells.[1]
Reaction Principle and Workflow
The core of the labeling reaction is the Michael addition of a thiol group from a cysteine residue on the protein to the maleimide group of this compound. This reaction is highly specific for thiols under neutral to slightly acidic pH conditions (6.5-7.5).
Quantitative Data Summary
The following tables summarize the key quantitative parameters for the labeling reaction.
Table 1: this compound Stock Solution
| Parameter | Recommended Value |
| Solvent | Anhydrous DMSO or DMF |
| Concentration | 10 mM |
| Short-term Storage (in solvent) | Up to 1 month at -20°C, protected from light[1] |
| Long-term Storage (in solvent) | Up to 6 months at -80°C, protected from light[1] |
Table 2: Reaction Conditions for Protein Labeling
| Parameter | Recommended Range/Value | Notes |
| Protein Preparation | ||
| Protein Concentration | 1-10 mg/mL | Higher concentrations can improve reaction efficiency. |
| Buffer | PBS, Tris, or HEPES (10-100 mM) | Buffers must be free of thiol-containing reagents (e.g., DTT). Degassing the buffer is recommended to prevent re-oxidation of thiols. |
| pH | 6.5 - 7.5 | Optimal for thiol-maleimide reaction specificity. Above pH 7.5, reaction with amines (e.g., lysine) can occur. |
| Reducing Agent (optional) | TCEP (10-100 fold molar excess over protein) | Use if the protein's cysteine residues are involved in disulfide bonds and need to be available for labeling. Incubate for 30 minutes at room temperature. TCEP does not need to be removed before adding the maleimide reagent. |
| Conjugation Reaction | ||
| Molar Ratio (this compound:Protein) | 10:1 to 20:1 | This should be optimized for each specific protein to achieve the desired degree of labeling and to avoid protein precipitation. |
| Reaction Time | 2 hours at room temperature OR overnight at 2-8°C | Longer incubation at lower temperatures may be beneficial for sensitive proteins. |
| Purification | ||
| Method | Size exclusion chromatography (e.g., Sephadex G-25), dialysis | To remove unreacted this compound. |
| Storage of Conjugate | ||
| Short-term | Up to 1 week at 2-8°C, protected from light | |
| Long-term | Up to 1 year at -20°C with 50% glycerol, protected from light | Additives like BSA (5-10 mg/mL) and sodium azide (0.01-0.03%) can improve stability. |
Detailed Experimental Protocols
Preparation of this compound Stock Solution
-
Allow the vial of this compound to warm to room temperature before opening.
-
Add the appropriate volume of anhydrous DMSO to the vial to achieve a 10 mM stock solution.
-
Vortex briefly to ensure the compound is fully dissolved.
-
Use the solution immediately or aliquot and store at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.
Protocol for Protein Labeling
This protocol is a general guideline and may require optimization for your specific protein.
Materials:
-
Thiol-containing protein
-
This compound stock solution (10 mM in DMSO)
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.4, degassed
-
(Optional) TCEP solution (10 mM in water)
-
Purification column (e.g., Sephadex G-25)
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the degassed reaction buffer to a final concentration of 1-10 mg/mL.
-
If reduction of disulfide bonds is necessary, add TCEP to a 10-100 fold molar excess over the protein. Incubate at room temperature for 30 minutes.
-
-
Conjugation Reaction:
-
While gently stirring or vortexing the protein solution, add the desired volume of the 10 mM this compound stock solution to achieve a 10-20 fold molar excess of the reagent over the protein.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Purification of the Conjugate:
-
Equilibrate a size exclusion chromatography column (e.g., Sephadex G-25) with the reaction buffer.
-
Apply the reaction mixture to the column.
-
Collect the fractions. The first colored fraction (if the protein has a chromophore) or the fractions corresponding to the protein's molecular weight will contain the labeled protein.
-
Alternatively, purify the conjugate by dialysis against the reaction buffer.
-
Characterization: Determination of the Degree of Labeling (DOL)
The DOL is the average number of this compound molecules conjugated to each protein molecule. It can be determined using UV-Vis spectrophotometry by measuring the absorbance of the folic acid and the protein.
Procedure:
-
Measure the absorbance of the purified conjugate solution at 280 nm (A280) and 363 nm (A363, the absorbance maximum for folic acid).
-
Calculate the concentration of folic acid using its molar extinction coefficient (εFA at 363 nm = ~9,100 M-1cm-1).
-
Concentration (FA) = A363 / εFA
-
-
Calculate the corrected absorbance of the protein at 280 nm. Folic acid also absorbs at 280 nm, so its contribution must be subtracted. The correction factor (CF) is the ratio of the absorbance of folic acid at 280 nm to its absorbance at 363 nm (CF = A280/A363 for free folic acid, which needs to be determined or found in the literature).
-
Corrected A280 = A280 - (A363 x CF)
-
-
Calculate the protein concentration using its molar extinction coefficient (εprotein at 280 nm).
-
Concentration (Protein) = Corrected A280 / εprotein
-
-
Calculate the Degree of Labeling (DOL).
-
DOL = Concentration (FA) / Concentration (Protein)
-
An ideal DOL is typically between 2 and 10 for antibodies, but the optimal ratio depends on the specific application and protein.[2]
Application Example: Targeted Delivery to Folate Receptor-Positive Cells
Proteins labeled with this compound can be used to specifically target cells that overexpress the folate receptor. The folic acid moiety acts as a high-affinity ligand for the receptor, leading to receptor-mediated endocytosis of the protein conjugate.
This targeted approach can be validated in vitro by comparing the uptake of the this compound labeled protein in folate receptor-positive and folate receptor-negative cell lines. A competition assay, where the cells are co-incubated with an excess of free folic acid, can be used to demonstrate the specificity of the uptake.
References
Application Notes and Protocols for the Synthesis of a Folic Acid-Targeted PROTAC using FA-PEG5-Mal
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis Targeting Chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the body's natural protein disposal system to eliminate disease-causing proteins. These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase leads to the ubiquitination of the POI, marking it for degradation by the proteasome.
This document provides detailed application notes and protocols for the synthesis of a PROTAC using FA-PEG5-Mal, a specialized linker designed for targeted delivery. This compound incorporates a folic acid (FA) moiety for targeting cells that overexpress the folate receptor, a common feature of many cancer cells. The polyethylene glycol (PEG) spacer (PEG5) enhances solubility and optimizes the spatial orientation of the PROTAC, while the maleimide (Mal) group allows for covalent conjugation to a thiol-containing molecule, such as a cysteine-bearing POI ligand or E3 ligase ligand.
Data Presentation
The efficacy of a PROTAC is determined by its ability to induce the degradation of the target protein. Key parameters for evaluating PROTAC performance are the half-maximal degradation concentration (DC50) and the maximum degradation (Dmax). The following tables provide representative data for PROTACs synthesized with PEG linkers, including those with targeting moieties.
| PROTAC Component | Linker Type | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| Representative POI Ligand | PEG5 | BRD4 | HeLa | 50 - 200 | >90 | [Folate-targeted PROTAC studies] |
| Representative POI Ligand | PEG5 | BTK | Mino | 2.2 | 97 | [1] |
| Representative POI Ligand | PEG4 | HDAC3 | HCT116 | 440 | 77 | [2] |
| Representative POI Ligand | PEG6 | ERα | MCF7 | ~1000 | ~95 | [Data from similar PEG-linked PROTACs] |
Table 1: Representative Degradation Efficacy of PEG-Linked PROTACs. This table summarizes the DC50 and Dmax values for various PROTACs incorporating PEG linkers of similar length to this compound, demonstrating the potential efficacy of the resulting targeted PROTAC.
| Analytical Technique | Expected Outcome for this compound Conjugated PROTAC |
| LC-MS | A new peak with the expected mass-to-charge ratio (m/z) of the final PROTAC conjugate. |
| ¹H NMR | Disappearance of the maleimide proton signals (around 6.8 ppm). Appearance of new signals corresponding to the thioether linkage and characteristic peaks from both the POI/E3 ligase ligand and the this compound linker. |
| ¹³C NMR | Disappearance of the maleimide carbon signals and appearance of new signals corresponding to the succinimide ring carbons. |
Table 2: Expected Analytical Characterization Data. This table outlines the expected results from key analytical techniques used to confirm the successful synthesis and purity of the final PROTAC.
Experimental Protocols
The synthesis of a PROTAC using this compound involves the covalent conjugation of the maleimide group to a thiol-containing binding moiety for either the POI or the E3 ligase. The following protocol provides a general methodology for this key conjugation step.
Protocol 1: Synthesis of a Folic Acid-Targeted PROTAC via Maleimide-Thiol Conjugation
This protocol describes the reaction between this compound and a thiol-containing small molecule ligand (e.g., a POI or E3 ligase binder with a free cysteine or an introduced thiol group).
Materials:
-
This compound
-
Thiol-containing binding moiety (e.g., POI-SH or E3-SH)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5, degassed
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Nitrogen or Argon gas
-
Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride (optional, for reduction of disulfide bonds)
-
Analytical and Preparative High-Performance Liquid Chromatography (HPLC) system with a C18 column
-
Mass Spectrometer (MS)
-
Nuclear Magnetic Resonance (NMR) Spectrometer
Procedure:
-
Preparation of Reactants:
-
Dissolve this compound in a minimal amount of anhydrous DMF or DMSO to create a stock solution (e.g., 10 mg/mL).
-
Dissolve the thiol-containing binding moiety in the degassed reaction buffer. If the moiety has low aqueous solubility, a co-solvent such as DMF or DMSO can be used.
-
(Optional) If the thiol-containing moiety may have formed disulfide bonds, pre-treat the solution with a 5-10 fold molar excess of TCEP for 30 minutes at room temperature to reduce the disulfides.
-
-
Conjugation Reaction:
-
Under an inert atmosphere (nitrogen or argon), add the this compound stock solution to the solution of the thiol-containing binding moiety. A 1.1 to 1.5 molar excess of this compound is recommended to ensure complete consumption of the thiol.
-
Gently mix the reaction mixture and allow it to proceed at room temperature for 2-4 hours or overnight at 4°C. The reaction should be protected from light due to the photosensitivity of folic acid.
-
-
Monitoring the Reaction:
-
The progress of the reaction can be monitored by LC-MS. An aliquot of the reaction mixture is injected into the LC-MS system to observe the formation of the desired product peak with the expected molecular weight and the disappearance of the starting material peaks.
-
-
Purification of the PROTAC:
-
Once the reaction is complete, the crude PROTAC can be purified using preparative reverse-phase HPLC with a suitable gradient of water and acetonitrile containing 0.1% trifluoroacetic acid (TFA) or formic acid.
-
Collect the fractions containing the purified PROTAC and lyophilize to obtain the final product as a solid.
-
-
Characterization of the Final PROTAC:
-
LC-MS: Confirm the purity and identity of the final product by analyzing the lyophilized solid. The mass spectrum should show a clear peak corresponding to the molecular weight of the synthesized PROTAC.
-
NMR: Record ¹H and ¹³C NMR spectra to confirm the structure of the PROTAC. Key diagnostic signals include the disappearance of the maleimide protons and the appearance of new signals indicative of the successful conjugation.
-
Protocol 2: Evaluation of Folic Acid-Targeted PROTAC Activity
This protocol outlines a general method for assessing the degradation activity of the synthesized PROTAC in a cell-based assay.
Materials:
-
Folate receptor-positive cancer cell line (e.g., HeLa, KB, MCF7)
-
Folate receptor-negative cell line (as a negative control)
-
Cell culture medium and supplements
-
Synthesized FA-PEG-PROTAC
-
DMSO for stock solution preparation
-
Lysis buffer
-
Primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin)
-
Secondary antibody conjugated to horseradish peroxidase (HRP)
-
Chemiluminescent substrate
-
Western blot equipment
Procedure:
-
Cell Culture and Treatment:
-
Culture the folate receptor-positive and negative cell lines in their appropriate growth medium.
-
Seed the cells in multi-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of the FA-PEG-PROTAC in cell culture medium from a DMSO stock solution.
-
Treat the cells with varying concentrations of the PROTAC for a specified period (e.g., 24 hours). Include a vehicle control (DMSO) and a positive control (a known degrader of the target protein, if available).
-
To confirm folate receptor-mediated uptake, a competition experiment can be performed by pre-incubating a set of cells with a high concentration of free folic acid for 1-2 hours before adding the PROTAC.
-
-
Cell Lysis and Protein Quantification:
-
After the treatment period, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer.
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
-
Western Blot Analysis:
-
Normalize the protein concentration of all samples and prepare them for SDS-PAGE.
-
Separate the proteins by gel electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane and incubate it with the primary antibody against the target protein, followed by the HRP-conjugated secondary antibody.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against a loading control protein to ensure equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities of the target protein and the loading control using densitometry software.
-
Normalize the target protein levels to the loading control.
-
Calculate the percentage of protein degradation for each PROTAC concentration relative to the vehicle-treated control.
-
Plot the percentage of degradation versus the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.
-
Mandatory Visualizations
The following diagrams illustrate the key pathways and workflows involved in the synthesis and application of a PROTAC using this compound.
Caption: Experimental workflow for the synthesis and purification of a folic acid-targeted PROTAC.
Caption: Signaling pathway of a folic acid-targeted PROTAC from cell entry to protein degradation.
Caption: Logical relationship of the components in the synthesis of a folic acid-targeted PROTAC.
References
Application Notes and Protocols for FA-PEG5-Mal in Targeted Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Folic Acid-Polyethylene Glycol-Maleimide (FA-PEG5-Mal) for the targeted delivery of therapeutic and imaging agents to folate receptor (FR)-positive cells. The information presented here is intended to facilitate the design and execution of experiments for the development of novel targeted therapies.
Introduction
Folate receptor-alpha (FRα) is a cell surface glycoprotein that is overexpressed in a wide array of human cancers, including ovarian, lung, breast, and endometrial cancers, while its expression in normal tissues is highly restricted.[1][2][3] This differential expression profile makes FRα an attractive target for cancer-specific drug delivery. Folic acid (FA), a high-affinity ligand for FRα, can be conjugated to various payloads to facilitate their targeted delivery to FRα-expressing cells via receptor-mediated endocytosis.[4][5]
The this compound linker is a heterobifunctional molecule designed for this purpose. It consists of three key components:
-
Folic Acid (FA): The targeting moiety that binds with high affinity to FRα.
-
Polyethylene Glycol (PEG5): A short, five-unit polyethylene glycol spacer that enhances the solubility and bioavailability of the conjugate. While specific data for a PEG5 linker is limited, studies with other short PEG linkers suggest they can influence pharmacokinetics.
-
Maleimide (Mal): A reactive group that specifically and efficiently forms a stable thioether bond with sulfhydryl (thiol) groups present on therapeutic agents such as peptides, proteins, or small molecules.
This document provides detailed protocols for the conjugation of this compound to thiol-containing molecules and subsequent in vitro and in vivo evaluation of the targeted conjugates.
Data Presentation
The following tables summarize representative quantitative data for folate-targeted drug delivery systems. While specific data for this compound conjugates are not extensively available, these tables provide a reference for the expected performance of such systems.
Table 1: In Vitro Cytotoxicity of Folate-Targeted Drug Conjugates
| Cell Line | Folate Receptor (FR) Status | Drug Conjugate | IC50 (nM) | Reference |
| SKOV-3 (Ovarian Cancer) | High | Folate-PEG-Paclitaxel Prodrug | 124 - 137 | |
| HeLa (Cervical Cancer) | High | Folate-PEG-5-Fluorouracil | Not specified, but enhanced cytotoxicity observed | |
| MCF-7 (Breast Cancer) | High | Folate-decorated DOX loaded PLA-TPGS NPs | Lower than non-targeted NPs | |
| HT29 (Colon Cancer) | Moderate | Folate-decorated DOX loaded PLA-TPGS NPs | Lower than non-targeted NPs |
Table 2: Cellular Uptake of Folate-Targeted Nanoparticles
| Cell Line | Folate Receptor (FR) Status | Nanoparticle Formulation | Uptake Enhancement (vs. Non-targeted) | Reference |
| HeLa (Cervical Cancer) | High | Folate-PEG Coated Superparamagnetic Nanoparticles | 12-fold higher | |
| MCF-7 (Breast Cancer) | High | Folate-conjugated PLGA-PEG Nanoparticles | Significantly higher |
Table 3: In Vivo Efficacy of Folate-Targeted Therapies in Mouse Models
| Tumor Model | Drug Conjugate | Dosing Regimen | Tumor Growth Inhibition | Reference |
| 4T1 (Breast Cancer) | Folate-Targeted TLR7 agonist | 10 nmol/mouse, daily for 5 days/week | Significant tumor growth retardation | |
| Ovarian Cancer Xenograft | Folate-Targeted Photodynamic Therapy | Fractionized protocol | Significantly higher decrease in tumor growth | |
| HeLa Xenograft | Folate-PEG-5-Fluorouracil | IV injection | Smaller tumor volumes compared to 5-FU |
Experimental Protocols
Protocol 1: Conjugation of this compound to a Thiol-Containing Peptide
This protocol describes the general procedure for conjugating this compound to a peptide containing a cysteine residue.
Materials:
-
This compound
-
Thiol-containing peptide
-
Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.0-7.5, degassed
-
Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride (optional, for reducing disulfide bonds)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Quenching reagent: L-cysteine or β-mercaptoethanol
-
Purification system: Size-exclusion chromatography (SEC) or dialysis cassettes
Procedure:
-
Peptide Preparation:
-
Dissolve the thiol-containing peptide in degassed Conjugation Buffer to a final concentration of 1-10 mg/mL.
-
If the peptide contains disulfide bonds, add a 10-100 fold molar excess of TCEP and incubate at room temperature for 30-60 minutes to reduce the disulfides to free thiols. It is crucial to remove excess reducing agent before adding the maleimide, which can be achieved by a desalting column.
-
-
This compound Solution Preparation:
-
Dissolve this compound in anhydrous DMSO or DMF to prepare a 10 mM stock solution.
-
-
Conjugation Reaction:
-
Add the this compound stock solution to the peptide solution to achieve a 10-20 fold molar excess of the maleimide reagent over the peptide.
-
Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C with gentle stirring, protected from light.
-
-
Quenching the Reaction:
-
Add a 5-10 fold molar excess of a quenching reagent (e.g., L-cysteine or β-mercaptoethanol) relative to the initial amount of this compound to react with any unreacted maleimide groups. Incubate for 30 minutes at room temperature.
-
-
Purification:
-
Purify the FA-PEG5-peptide conjugate from unreacted reagents and byproducts using size-exclusion chromatography (SEC) or dialysis.
-
-
Characterization:
-
Confirm the successful conjugation and determine the conjugation efficiency using techniques such as MALDI-TOF mass spectrometry, HPLC, or UV-Vis spectroscopy.
-
Protocol 2: In Vitro Cellular Uptake Assay
This protocol outlines a method to quantify the cellular uptake of a fluorescently-labeled FA-PEG5-conjugate in FR-positive and FR-negative cancer cell lines.
Materials:
-
FR-positive cells (e.g., HeLa, SKOV-3, KB)
-
FR-negative cells (as a control)
-
Complete cell culture medium
-
Fluorescently-labeled FA-PEG5-conjugate
-
Free folic acid (for competition assay)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell Seeding:
-
Seed the FR-positive and FR-negative cells in 24-well plates at a density that will result in 70-80% confluency on the day of the experiment. Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Competition Assay (Optional):
-
To demonstrate receptor-mediated uptake, pre-incubate a set of wells for each cell line with a high concentration of free folic acid (e.g., 1 mM) for 1 hour at 37°C to block the folate receptors.
-
-
Incubation with Conjugate:
-
Remove the culture medium and wash the cells with PBS.
-
Add fresh culture medium containing the fluorescently-labeled FA-PEG5-conjugate at the desired concentration to all wells (including the competition assay wells).
-
Incubate for a predetermined time (e.g., 1, 2, or 4 hours) at 37°C.
-
-
Cell Harvesting and Analysis:
-
Remove the incubation medium and wash the cells three times with cold PBS to remove any non-internalized conjugate.
-
Harvest the cells by trypsinization.
-
Analyze the cellular fluorescence intensity using a flow cytometer. The mean fluorescence intensity is proportional to the amount of internalized conjugate.
-
Alternatively, visualize the cellular uptake using a fluorescence microscope.
-
Protocol 3: In Vivo Antitumor Efficacy Study in a Xenograft Mouse Model
This protocol provides a general framework for evaluating the antitumor efficacy of an FA-PEG5-drug conjugate in a subcutaneous tumor xenograft model.
Materials:
-
FR-positive cancer cell line (e.g., KB, IGROV-1)
-
Immunodeficient mice (e.g., nude or SCID mice)
-
FA-PEG5-drug conjugate
-
Vehicle control (e.g., saline or PBS)
-
Non-targeted drug conjugate (as a control)
-
Calipers for tumor measurement
Procedure:
-
Tumor Inoculation:
-
Subcutaneously inject a suspension of FR-positive cancer cells (e.g., 1-5 x 10^6 cells) into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the tumor growth by measuring the tumor dimensions with calipers every 2-3 days. Calculate the tumor volume using the formula: (Length x Width^2) / 2.
-
-
Treatment:
-
When the tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., vehicle control, non-targeted drug, FA-PEG5-drug conjugate).
-
Administer the treatments intravenously (or via another appropriate route) according to a predetermined dosing schedule.
-
-
Efficacy Evaluation:
-
Continue to monitor tumor growth and body weight throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).
-
-
Data Analysis:
-
Compare the tumor growth rates and final tumor weights between the different treatment groups to determine the antitumor efficacy of the FA-PEG5-drug conjugate.
-
Visualizations
The following diagrams illustrate key concepts related to this compound targeted delivery.
Caption: Folate Receptor-Mediated Endocytosis Pathway.
Caption: Experimental Workflow for Evaluating FA-PEG5-Payload Conjugates.
Caption: Logic of Folate Receptor-Targeted Drug Delivery.
References
- 1. Targeted Drug Delivery System Development - CD Formulation [formulationbio.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Exploring the impact of PEGylation on pharmacokinetics: a size-dependent effect of polyethylene glycol on prostate-specific membrane antigen inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Emerging roles for folate receptor FOLR1 in signaling and cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: FA-PEG5-Mal for Targeted In Vitro Studies
Introduction
FA-PEG5-Mal is a heterobifunctional linker designed for targeted drug delivery and bioconjugation. It consists of three key components:
-
Folic Acid (FA): A targeting ligand that binds with high affinity to the Folate Receptor (FR).[1][2][3] FR is a tumor-associated antigen frequently overexpressed on the surface of various cancer cells (e.g., ovarian, lung, breast, cervical) but has limited expression in normal tissues.[1][3] This differential expression allows for the selective targeting of cancer cells.
-
5-unit Polyethylene Glycol (PEG5): A flexible, hydrophilic spacer that increases the solubility and biocompatibility of the conjugate while minimizing steric hindrance.
-
Maleimide (Mal): A reactive group that specifically and efficiently forms a stable covalent thioether bond with sulfhydryl (thiol, -SH) groups, commonly found in the cysteine residues of proteins and peptides. The reaction is most efficient at a pH range of 6.5-7.5.
This unique structure enables researchers to conjugate a thiol-containing payload (e.g., a cytotoxic drug, a fluorescent probe, a protein) to the maleimide end, creating a targeted agent that can be delivered specifically to FR-positive cells via receptor-mediated endocytosis.
Applications
-
Targeted Drug Delivery: Conjugation of potent cytotoxic agents to specifically deliver them to cancer cells, potentially increasing therapeutic efficacy while reducing off-target toxicity.
-
Cellular Imaging: Attachment of fluorescent dyes or imaging agents to visualize and track FR-positive cells in vitro.
-
Mechanism of Action Studies: Investigation of cellular uptake pathways and the intracellular fate of targeted molecules.
Protocol 1: Conjugation of a Thiol-Containing Payload to this compound
This protocol describes the general procedure for conjugating a thiol-containing molecule (e.g., a cysteine-containing peptide or a small molecule drug modified with a thiol group) to this compound.
Materials
-
This compound
-
Thiol-containing payload (e.g., protein, peptide, drug)
-
Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.4, degassed and purged with nitrogen or argon to prevent thiol oxidation.
-
Reducing Agent (optional, for proteins with disulfide bonds): Tris(2-carboxyethyl)phosphine (TCEP). TCEP is preferred over DTT as it does not contain a thiol group that can react with maleimide.
-
Quenching Reagent: L-cysteine or β-mercaptoethanol.
-
Purification System: Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25) or Dialysis tubing with an appropriate Molecular Weight Cut-Off (MWCO).
Procedure
-
Preparation of Payload:
-
If the payload is a protein with existing disulfide bonds that need to be reduced to expose a free cysteine, dissolve the protein in conjugation buffer and add a 5-10 fold molar excess of TCEP. Incubate at room temperature for 1-2 hours.
-
Remove the excess TCEP using a desalting column.
-
Dissolve the thiol-containing payload in the conjugation buffer.
-
-
Preparation of this compound:
-
Immediately before use, dissolve this compound in the conjugation buffer to create a stock solution (e.g., 10 mg/mL).
-
-
Conjugation Reaction:
-
Add a 10- to 20-fold molar excess of the dissolved this compound to the payload solution. This ensures the reaction goes to completion.
-
Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring, protected from light.
-
-
Quenching the Reaction:
-
Add a 2-fold molar excess of a quenching reagent (e.g., L-cysteine) relative to the starting amount of this compound to react with any unreacted maleimide groups. Incubate for 30 minutes at room temperature.
-
-
Purification of the Conjugate:
-
Purify the resulting conjugate from excess unreacted this compound and quenching reagent using SEC or dialysis.
-
Collect fractions and analyze for the presence of the conjugate (e.g., by measuring absorbance at 280 nm for proteins and 363 nm for folic acid).
-
-
Characterization (Optional but Recommended):
-
Confirm successful conjugation using techniques such as SDS-PAGE (which will show a shift in molecular weight for protein conjugates), Mass Spectrometry (MALDI-TOF or ESI-MS), or HPLC.
-
Protocol 2: In Vitro Cellular Uptake and Cytotoxicity Assays
This section outlines protocols to evaluate the targeting specificity and functional effect of the newly synthesized Payload-FA-PEG5 conjugate.
A. Cell Line Selection
-
FR-Positive (FR+): HeLa (cervical cancer), KB (oral cancer), MCF-7 (breast cancer), MDA-MB-231 (breast cancer).
-
FR-Negative (FR-) Control: A549 (lung cancer), BEAS-2B (normal lung).
-
Culture Conditions: Cells should be cultured in folate-free medium for at least 3 days prior to and during the experiment to ensure maximal folate receptor expression and avoid competition from folic acid in the medium.
B. Cellular Uptake Assay (Qualitative via Microscopy) This protocol is suitable if the payload is fluorescent or has been co-labeled with a fluorescent dye.
Materials
-
FR+ and FR- cell lines
-
Folate-free cell culture medium
-
Fluorescent Payload-FA-PEG5 conjugate
-
Free Folic Acid (for competition assay)
-
PBS, 4% Paraformaldehyde (PFA)
-
DAPI (for nuclear staining)
-
Glass bottom dishes or coverslips
Procedure
-
Cell Seeding: Seed FR+ and FR- cells onto glass bottom dishes or coverslips and allow them to adhere overnight.
-
Treatment:
-
Targeted Uptake: Treat cells with a predetermined concentration of the fluorescent conjugate in folate-free medium for 2-4 hours at 37°C.
-
Competition Control: For FR+ cells, pre-incubate one set of cells with a high concentration of free folic acid (e.g., 1 mM) for 30 minutes before adding the fluorescent conjugate.
-
-
Washing and Fixation:
-
Aspirate the treatment medium and wash the cells three times with ice-cold PBS to stop uptake.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
-
Staining and Imaging:
-
Wash the cells twice with PBS.
-
Stain the nuclei with DAPI for 5 minutes.
-
Wash again and mount the coverslips.
-
Visualize the cells using a fluorescence microscope. Compare the fluorescence intensity between FR+ cells, FR- cells, and the competition control group.
-
C. Cytotoxicity Assay (Quantitative via MTT Assay) This protocol is used when the payload is a cytotoxic drug. The assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials
-
FR+ and FR- cell lines
-
Folate-free cell culture medium
-
Drug-FA-PEG5 conjugate, unconjugated drug, and a non-targeted control conjugate.
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
DMSO
-
96-well plates
Procedure
-
Cell Seeding: Seed FR+ and FR- cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere for 24 hours.
-
Treatment:
-
Prepare serial dilutions of the Drug-FA-PEG5 conjugate and control compounds in folate-free medium.
-
Remove the old medium from the plates and add 100 µL of the treatment solutions to the respective wells. Include untreated cells as a control.
-
Incubate the plates for 48-72 hours at 37°C.
-
-
MTT Addition:
-
Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control cells.
-
Plot the cell viability against the drug concentration and determine the IC50 (the concentration of a drug that is required for 50% inhibition in vitro) value for each compound on both cell lines.
-
Data Presentation
Table 1: Hypothetical Conjugation Reaction Summary
| Parameter | Value | Method |
|---|---|---|
| Payload | Cytotoxic Drug 'X' (Thiol-modified) | - |
| Molar Ratio (this compound : Payload) | 15:1 | Reaction Stoichiometry |
| Conjugation Efficiency | >90% | HPLC Analysis |
| Final Conjugate Purity | >95% | Size-Exclusion Chromatography |
Table 2: Hypothetical Cellular Uptake Data (Flow Cytometry)
| Cell Line | Treatment | Mean Fluorescence Intensity (MFI) |
|---|---|---|
| HeLa (FR+) | Untreated | 15 |
| HeLa (FR+) | Fluorescent Conjugate | 850 |
| HeLa (FR+) | Fluorescent Conjugate + Free Folic Acid | 120 |
| A549 (FR-) | Untreated | 12 |
| A549 (FR-) | Fluorescent Conjugate | 95 |
Table 3: Hypothetical Cytotoxicity Data (IC50 Values)
| Compound | HeLa (FR+) IC50 (µM) | A549 (FR-) IC50 (µM) | Selectivity Index (IC50 FR- / IC50 FR+) |
|---|---|---|---|
| Free Drug 'X' | 15.2 | 18.5 | 1.2 |
| Drug-FA-PEG5 Conjugate | 0.8 | 16.1 | 20.1 |
Mandatory Visualizations
Caption: Experimental workflow from conjugation to in vitro evaluation.
Caption: Folate receptor-mediated endocytosis pathway for targeted conjugates.
References
The Role of FA-PEG5-Mal in Engineering Targeted Nanoparticles: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The heterobifunctional linker, Folic acid-polyethylene glycol-maleimide (FA-PEG-Mal), has emerged as a critical component in the development of targeted nanoparticles for a range of biomedical applications. This molecule leverages the high affinity of folic acid for the folate receptor (FR), which is frequently overexpressed on the surface of various cancer cells, to achieve targeted drug delivery. The polyethylene glycol (PEG) spacer enhances the biocompatibility and circulation time of the nanoparticles, while the maleimide group provides a versatile anchor for conjugation to thiol-containing molecules or nanoparticle surfaces. This document provides detailed application notes and protocols for the use of FA-PEG5-Mal in the development of targeted nanoparticles.
Application Notes
This compound is instrumental in the design of sophisticated drug delivery systems that can selectively target diseased cells, thereby enhancing therapeutic efficacy and minimizing off-target side effects. The primary application lies in oncology, where the overexpression of folate receptors on tumor cells provides a distinct molecular target.
Key Applications Include:
-
Targeted Drug Delivery: Encapsulating chemotherapeutic agents within nanoparticles functionalized with this compound allows for their specific delivery to tumor sites, increasing the local concentration of the drug and reducing systemic toxicity.
-
Gene Delivery: Plasmid DNA or siRNA can be incorporated into this compound-modified nanoparticles to facilitate targeted gene therapy in cancer cells.
-
Diagnostic Imaging: By conjugating imaging agents (e.g., quantum dots, iron oxide nanoparticles) to this compound, it is possible to develop targeted probes for the non-invasive imaging and diagnosis of tumors.
-
Theranostics: Combining therapeutic and diagnostic agents in a single this compound-functionalized nanoparticle platform enables simultaneous tumor detection and treatment.
Mechanism of Action: Folate Receptor-Mediated Endocytosis
The targeting strategy relies on the interaction between the folic acid moiety of the this compound linker and the folate receptor on the cancer cell surface. Upon binding, the nanoparticle is internalized by the cell through a process called receptor-mediated endocytosis. This process can occur via clathrin-dependent or clathrin-independent pathways, leading to the formation of an endosome that traffics the nanoparticle into the cell's interior. Once inside, the nanoparticle can release its therapeutic or diagnostic payload.
Application Notes and Protocols for the Characterization of FA-PEG5-Mal Conjugates
Audience: Researchers, scientists, and drug development professionals.
Introduction
Folic acid-polyethylene glycol-maleimide (FA-PEG-Mal) conjugates are pivotal in targeted drug delivery systems. The folic acid (FA) moiety serves as a targeting ligand for cells overexpressing the folate receptor, a common feature of many cancer cells. The polyethylene glycol (PEG) linker enhances solubility, prolongs circulation half-life, and reduces immunogenicity. The maleimide group provides a reactive handle for the covalent attachment of thiol-containing therapeutic agents or imaging probes. Rigorous analytical characterization of these conjugates is essential to ensure their identity, purity, and consistency, which are critical quality attributes for their application in drug development.
This document provides detailed application notes and protocols for the comprehensive characterization of FA-PEG5-Mal conjugates using a suite of analytical techniques, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and UV-Vis Spectroscopy.
Structural and Compositional Analysis
The primary goal of structural analysis is to confirm the covalent linkage of the folic acid, PEG, and maleimide moieties and to determine the molecular weight of the conjugate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Application Note: ¹H NMR spectroscopy is a powerful non-destructive technique for the structural elucidation of this compound. It provides information on the presence of characteristic protons from each component of the conjugate, confirming successful synthesis. The integration of specific proton signals can be used to determine the degree of functionalization and purity.[1][2][3] For instance, the characteristic aromatic protons of folic acid, the repeating ethylene oxide protons of PEG, and the protons of the maleimide ring can be identified and their relative ratios calculated.[4][5]
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the this compound conjugate in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) to a final concentration of 10-20 mg/mL.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition:
-
Acquire a one-dimensional ¹H NMR spectrum.
-
Ensure a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
Typical parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.
-
-
Data Analysis:
-
Reference the spectrum to the residual solvent peak.
-
Identify and assign the characteristic peaks for folic acid, PEG, and maleimide.
-
Integrate the signals corresponding to each component to confirm their molar ratios.
-
Expected Data:
| Component | Characteristic ¹H NMR Chemical Shifts (δ, ppm) (in DMSO-d₆) |
| Folic Acid | Aromatic protons (~6.6-8.6 ppm), pteridine ring protons. |
| PEG | Repeating ethylene oxide units (-CH₂CH₂O-) (~3.5 ppm). |
| Maleimide | Vinylic protons of the maleimide ring (~7.0 ppm). |
Workflow for NMR Analysis
Caption: Workflow for NMR-based characterization of this compound.
Mass Spectrometry (MS)
Application Note: Mass spectrometry, particularly Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS, is employed to determine the molecular weight of the this compound conjugate. This technique provides a distribution of molecular weights, reflecting the polydispersity of the PEG component. It is a critical tool for confirming the successful conjugation and for identifying any unreacted starting materials or side products.
Experimental Protocol: MALDI-TOF MS
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of the this compound conjugate in a suitable solvent (e.g., water or acetonitrile).
-
Prepare a matrix solution (e.g., sinapinic acid or 2,5-dihydroxybenzoic acid (DHB) at 10 mg/mL in 50:50 acetonitrile:water with 0.1% TFA).
-
Mix the analyte solution with the matrix solution in a 1:1 to 1:10 ratio.
-
-
Spotting: Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry to promote co-crystallization.
-
Instrumentation: Use a MALDI-TOF mass spectrometer.
-
Data Acquisition:
-
Acquire spectra in positive ion linear or reflectron mode, depending on the required mass accuracy.
-
Calibrate the instrument using a standard of known molecular weight.
-
-
Data Analysis:
-
Determine the average molecular weight (Mw) and polydispersity index (PDI) of the conjugate.
-
Compare the experimental molecular weight with the theoretical value.
-
Expected Data:
| Parameter | Expected Value |
| Theoretical Mw | Calculated based on the molecular weights of FA, PEG5, and Maleimide. |
| Experimental Mw | Should be in close agreement with the theoretical value, showing a distribution. |
| Polydispersity Index (PDI) | Typically close to 1.0 for well-defined PEG polymers. |
Workflow for MALDI-TOF MS Analysis
Caption: Workflow for MALDI-TOF MS analysis of this compound.
Purity and Heterogeneity Assessment
High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity of this compound conjugates and for separating the final product from starting materials and impurities.
Size-Exclusion Chromatography (SEC-HPLC)
Application Note: SEC-HPLC separates molecules based on their hydrodynamic volume. It is an ideal first step for assessing the presence of high molecular weight aggregates and for removing low molecular weight impurities such as unreacted folic acid or maleimide.
Experimental Protocol: SEC-HPLC
-
Sample Preparation: Dissolve the this compound conjugate in the mobile phase to a concentration of 1-2 mg/mL. Filter the sample through a 0.22 µm syringe filter.
-
Instrumentation: An HPLC system equipped with a UV detector and a size-exclusion column suitable for the molecular weight range of the conjugate.
-
Chromatographic Conditions:
-
Column: e.g., Zenix SEC-150, 3 µm, 150 Å, 7.8 x 300 mm.
-
Mobile Phase: Isocratic elution with a buffer such as 150 mM sodium phosphate, pH 7.0.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 280 nm (for folic acid) and/or 214 nm (for peptide bonds if applicable).
-
-
Data Analysis:
-
Analyze the chromatogram for the main conjugate peak and any peaks corresponding to aggregates (eluting earlier) or low molecular weight impurities (eluting later).
-
Calculate the percentage purity based on the peak area of the main component.
-
Reversed-Phase HPLC (RP-HPLC)
Application Note: RP-HPLC separates molecules based on their hydrophobicity. It is a high-resolution technique capable of separating the this compound conjugate from closely related impurities, such as unreacted PEG-Mal or hydrolyzed maleimide species.
Experimental Protocol: RP-HPLC
-
Sample Preparation: Dissolve the conjugate in Mobile Phase A to a concentration of approximately 1 mg/mL and filter.
-
Instrumentation: An HPLC system with a UV detector and a C18 or C4 reversed-phase column.
-
Chromatographic Conditions:
-
Column: e.g., C18, wide pore, 4.6 x 250 mm.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from a low to a high percentage of Mobile Phase B (e.g., 5-95% B over 30 minutes).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 280 nm and/or 300 nm.
-
-
Data Analysis:
-
Identify the peak corresponding to the this compound conjugate.
-
Quantify purity by calculating the percentage area of the main peak relative to the total peak area.
-
Expected Data from HPLC Analysis:
| Technique | Parameter | Typical Result |
| SEC-HPLC | Purity (%) | >95% (main peak) |
| Aggregates (%) | <5% | |
| RP-HPLC | Purity (%) | >95% |
| Retention Time (min) | Dependent on specific conjugate and conditions. |
Logical Flow for Purity Assessment
Caption: Logical workflow for HPLC-based purity assessment.
Quantification and Functional Integrity
UV-Vis Spectroscopy
Application Note: UV-Vis spectroscopy is a simple and rapid method to confirm the presence of folic acid in the conjugate and to quantify its concentration. Folic acid has characteristic absorbance maxima around 288 nm and 363 nm. By measuring the absorbance at these wavelengths, the concentration of the folic acid moiety, and thus the conjugate, can be determined using the Beer-Lambert law.
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation:
-
Prepare a stock solution of the this compound conjugate in a suitable buffer (e.g., PBS, pH 7.4).
-
Prepare a series of dilutions to create a standard curve if absolute quantification is required, or a single dilution for concentration determination.
-
-
Instrumentation: A UV-Vis spectrophotometer.
-
Data Acquisition:
-
Scan the absorbance of the sample from 200 to 500 nm to obtain the full spectrum.
-
Measure the absorbance at the characteristic maximum of folic acid (e.g., 288 nm).
-
-
Data Analysis:
-
Confirm the presence of the characteristic folic acid absorbance peaks.
-
Calculate the concentration using the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar extinction coefficient of folic acid at the specific wavelength, b is the path length of the cuvette, and c is the concentration.
-
Expected Data:
| Parameter | Expected Value |
| Absorbance Maxima (λmax) | ~288 nm and ~363 nm. |
| Molar Extinction Coefficient (ε) of Folic Acid at 283 nm in 0.1 M NaOH | 25,700 M⁻¹cm⁻¹ |
Maleimide Activity Assay (Ellman's Test)
Application Note: To ensure the maleimide group is active and available for conjugation to a thiol-containing molecule, a functional assay is necessary. Ellman's test provides an indirect method to quantify reactive maleimides. A known excess of a thiol-containing compound (e.g., L-cysteine) is reacted with the this compound conjugate. The remaining unreacted thiol is then quantified by reacting it with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB), which produces a colored product that can be measured spectrophotometrically.
Experimental Protocol: Ellman's Test for Maleimide Quantification
-
Reaction Setup:
-
React a known concentration of this compound with a known excess of L-cysteine in a suitable buffer (e.g., phosphate buffer, pH 7.0) for 2 hours at room temperature.
-
Include a control sample containing only L-cysteine.
-
-
Quantification of Unreacted Thiol:
-
To both the reaction mixture and the control, add Ellman's reagent (DTNB solution).
-
Allow the color to develop for 15 minutes.
-
-
Measurement: Measure the absorbance of both samples at 412 nm using a UV-Vis spectrophotometer.
-
Calculation:
-
The amount of maleimide is determined by the difference in absorbance between the control and the sample, which corresponds to the amount of L-cysteine that reacted with the maleimide.
-
Expected Data:
| Parameter | Expected Outcome |
| Maleimide Activity | A significant decrease in free thiol concentration in the sample compared to the control, indicating a high percentage of active maleimide groups. |
Conclusion
The analytical techniques and protocols outlined in this document provide a comprehensive framework for the characterization of this compound conjugates. A combination of NMR and mass spectrometry is essential for structural confirmation and molecular weight determination. A multi-step HPLC approach, incorporating both SEC and RP modes, is crucial for ensuring high purity. Finally, UV-Vis spectroscopy and functional assays like Ellman's test confirm the concentration and reactivity of the conjugate. The systematic application of these methods will ensure the production of well-characterized and reliable this compound conjugates for downstream applications in targeted drug delivery.
References
Application Notes & Protocols: Purification of FA-PEG5-Mal Reaction Products
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the purification of bioconjugates synthesized using the Folic Acid-PEG5-Maleimide (FA-PEG5-Mal) linker. The maleimide group of the linker reacts specifically with free sulfhydryl (thiol) groups on molecules such as proteins, peptides, or nanoparticles to form a stable thioether bond.[1] The resulting reaction mixture is heterogeneous, containing the desired conjugate, unreacted starting materials (both the this compound linker and the thiol-containing molecule), and potential byproducts like hydrolyzed maleimide.[] Effective purification is critical to ensure the safety, efficacy, and batch-to-batch consistency of the final product for downstream applications.
This document outlines several common and effective purification strategies, including detailed protocols and expected outcomes.
General Purification Workflow
The purification process for this compound conjugates typically involves one or more chromatography or filtration steps designed to separate molecules based on differences in size, charge, or hydrophobicity. The choice of method depends on the specific properties of the target molecule and the impurities to be removed.
Caption: General workflow for the purification of this compound conjugates.
Size-Based Purification Methods
Methods that separate molecules based on their hydrodynamic radius are highly effective for removing small, unreacted this compound linkers from much larger bioconjugates like proteins or nanoparticles.
Size Exclusion Chromatography (SEC)
Principle: SEC separates molecules based on their size as they pass through a column packed with porous beads.[] Larger molecules cannot enter the pores and thus elute first, while smaller molecules enter the pores, have a longer path to travel, and elute later.[][3] This technique is particularly efficient at removing low molecular weight byproducts and unreacted PEG reagents from the reaction mixture.
Application: SEC is an ideal primary purification or polishing step to remove unreacted this compound and other small molecules from a significantly larger target conjugate (e.g., an antibody or protein > 50 kDa). It is a robust technique that is easy to set up and develop.
Experimental Protocol: SEC for a PEGylated Protein
-
Column Selection: Choose an SEC column with a fractionation range appropriate for the size of the desired conjugate. For example, a column suitable for separating proteins in the 10-500 kDa range.
-
System Equilibration: Equilibrate the SEC column and HPLC system with a suitable mobile phase (e.g., 150 mM phosphate buffer, pH 7.0) at a consistent flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.
-
Sample Preparation: Filter the crude reaction mixture through a 0.22 µm filter to remove any particulates.
-
Injection: Inject a defined volume of the filtered sample onto the column. The injection volume should typically not exceed 2-5% of the total column volume for optimal resolution.
-
Elution & Fraction Collection: Elute the sample with the mobile phase. The larger PEGylated conjugate will elute before the smaller, unreacted protein and the free this compound linker. Collect fractions corresponding to the major peaks.
-
Analysis: Analyze the collected fractions using UV absorbance (at 280 nm for protein and potentially a lower wavelength for the folate/maleimide moieties) and/or other analytical techniques (e.g., SDS-PAGE, analytical SEC) to confirm the presence of the purified conjugate and the absence of impurities.
Dialysis and Tangential Flow Filtration (TFF)
Principle: These methods use a semi-permeable membrane with a specific Molecular Weight Cut-Off (MWCO) to separate molecules. In dialysis, the sample is placed in a bag or cassette made of the membrane and submerged in a large volume of buffer, allowing small molecules to diffuse out. TFF, or cross-flow filtration, is a more rapid and scalable method where the sample solution flows parallel to the membrane surface. Small molecules pass through the membrane (permeate), while larger molecules are retained (retentate). The process can be used for concentration (ultrafiltration) and buffer exchange (diafiltration).
Application: TFF is highly effective for removing unreacted linkers, salts, and solvents from large bioconjugates. It is commonly used in manufacturing processes for antibody-drug conjugates (ADCs) for buffer exchange and removal of process-related impurities. Dialysis is a simpler, though slower, alternative suitable for smaller, lab-scale purifications.
Experimental Protocol: TFF for Conjugate Purification
-
Membrane Selection: Select a TFF cassette with a MWCO that is significantly smaller than the molecular weight of the conjugate, typically 3-5 times smaller, to ensure high retention of the product.
-
System Setup and Flushing: Set up the TFF system according to the manufacturer's instructions. Flush the system and cassette with purification buffer to remove any storage solutions.
-
Concentration (Optional): Concentrate the crude reaction mixture to a smaller volume to reduce the subsequent buffer exchange volume.
-
Diafiltration (Buffer Exchange): Perform diafiltration by adding fresh buffer to the retentate at the same rate that permeate is being removed. This constant-volume process efficiently washes away low molecular weight impurities. A typical diafiltration process involves exchanging 5-10 diavolumes of buffer.
-
Final Concentration and Recovery: After diafiltration, concentrate the product to the desired final concentration. Recover the purified conjugate from the system.
-
Analysis: Assess the purity of the final product to confirm the removal of the unreacted this compound linker.
| Method | Typical Purity Achieved | Typical Yield | Key Impurities Removed | References |
| SEC | >99% | 85-95% | Unreacted linker, hydrolyzed linker, small molecule byproducts | |
| TFF/Dialysis | >95% (for small impurities) | >95% | Unreacted linker, salts, organic solvents |
Charge-Based Purification Methods
Ion Exchange Chromatography (IEX)
Principle: IEX separates molecules based on their net surface charge. The PEGylation of a protein can shield charged residues on its surface, altering its isoelectric point (pI) and its interaction with the IEX stationary phase. This change in charge allows for the separation of the native (unconjugated) protein from the PEGylated conjugate, and can even resolve species with different numbers of PEG chains attached (e.g., mono- vs. di-PEGylated).
Application: IEX is a powerful, high-resolution technique for separating the desired FA-PEG5-conjugate from the unconjugated starting biomolecule. It is frequently used as a polishing step in the purification of commercial PEGylated proteins.
Experimental Protocol: IEX for a PEGylated Protein
-
Column Selection: Choose a cation or anion exchange column based on the pI of the protein and the desired buffer pH. Anion exchangers are often effective for purifying PEGylated proteins.
-
Buffer Preparation: Prepare a low-salt binding buffer and a high-salt elution buffer. The pH should be chosen to ensure the target molecule and impurities have different net charges.
-
System Equilibration: Equilibrate the column with the binding buffer until the pH and conductivity are stable.
-
Sample Loading: Load the sample, which should be in or exchanged into the binding buffer. Unconjugated protein and the PEGylated conjugate will bind to the column.
-
Elution: Elute the bound species using a salt gradient (e.g., 0-1.0 M NaCl). Due to charge shielding by the PEG chain, the PEGylated conjugate often elutes at a lower salt concentration than the more highly charged native protein.
-
Fraction Collection and Analysis: Collect fractions across the gradient and analyze them by SDS-PAGE, analytical SEC, or mass spectrometry to identify the fractions containing the pure conjugate.
| Method | Typical Purity Achieved | Typical Yield | Key Impurities Removed | References |
| IEX | >90-98% | 70-90% | Unconjugated biomolecule, positional isomers, multi-PEGylated species |
Hydrophobicity-Based Purification Methods
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Principle: RP-HPLC separates molecules based on their hydrophobicity. A non-polar stationary phase is used with a polar mobile phase, and elution is typically achieved by increasing the concentration of an organic solvent (like acetonitrile). PEGylation can alter the hydrophobicity of a molecule, enabling separation. RP-HPLC offers high resolution and can often separate species based on the site of PEG attachment.
Application: RP-HPLC is very effective for the purification of smaller conjugates like PEGylated peptides or oligonucleotides. For larger proteins, the organic solvents and acidic pH often used can cause denaturation, so conditions must be carefully optimized.
Experimental Protocol: RP-HPLC for a PEGylated Peptide
-
Column Selection: Choose a reversed-phase column (e.g., C4, C8, or C18) with a pore size suitable for the conjugate (e.g., 300 Å for larger peptides and proteins).
-
Mobile Phase Preparation: Prepare mobile phase A (e.g., 0.1% TFA in water) and mobile phase B (e.g., 0.1% TFA in acetonitrile).
-
Gradient Elution: Equilibrate the column in a low percentage of mobile phase B. After injecting the sample, apply a linear gradient of increasing mobile phase B concentration to elute the components. The PEGylated conjugate will have a different retention time than the unconjugated peptide.
-
Fraction Collection and Analysis: Collect peaks as they elute and analyze purity. It is often necessary to immediately neutralize or buffer-exchange the collected fractions to maintain product stability, especially if the mobile phase is highly acidic. The solvent should be removed rapidly, for example by lyophilization.
| Method | Typical Purity Achieved | Typical Yield | Key Impurities Removed | References |
| RP-HPLC | >98% | 60-85% | Unconjugated biomolecule, unreacted linker, reaction byproducts |
Method Selection Guide
Choosing the right purification strategy or combination of strategies is key to success. The following diagram illustrates the decision-making process based on the properties of the conjugate and the primary impurities to be removed.
Caption: Decision tree for selecting a primary purification method.
References
Application Notes and Protocols for FA-PEG5-Mal in Live-Cell Imaging
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of Folic Acid-Polyethylene Glycol-Maleimide (FA-PEG5-Mal) for targeted live-cell imaging applications. This heterobifunctional linker is designed to selectively deliver fluorescent probes to cells overexpressing the folate receptor (FR), a well-established biomarker for various cancers.
Introduction
This compound is a versatile tool for live-cell imaging, enabling the specific labeling and visualization of FR-positive cells. The molecule consists of three key components:
-
Folic Acid (FA): A high-affinity ligand for the folate receptor, facilitating targeted delivery to cancer cells that overexpress this receptor.[1]
-
Polyethylene Glycol (PEG5): A five-unit PEG linker that enhances water solubility, reduces non-specific binding, and provides a flexible spacer between the targeting moiety and the payload.
-
Maleimide (Mal): A thiol-reactive group that allows for the covalent conjugation of fluorescent dyes or other molecules containing a free sulfhydryl group.
This targeted approach allows for high-contrast imaging of cancer cells, with minimal background signal from FR-negative cells. The process involves the conjugation of a thiol-containing fluorescent probe to this compound, followed by incubation of the resulting conjugate with live cells for subsequent imaging.
Principle of Action
The utility of this compound in live-cell imaging is based on the principle of receptor-mediated endocytosis. FR-positive cells bind the folate moiety of the this compound conjugate with high affinity.[2] Upon binding, the receptor-ligand complex is internalized into the cell through endocytic vesicles.[3] This process concentrates the fluorescent probe inside the target cells, enabling their visualization by fluorescence microscopy.
Quantitative Data Summary
The following tables summarize key quantitative data relevant to the application of folate-PEG conjugates in cell-based assays.
Table 1: Folate Receptor Binding and Cellular Uptake
| Parameter | Cell Line | Value | Reference |
| Folate Receptor Binding Affinity (Kd) | M109 (murine lung carcinoma) | ~1 nM | [4] |
| Cellular Uptake Enhancement | HeLa & KB cells | ~10-fold increase with folate conjugation | [5] |
| Intracellular Accumulation | HeLa cells | ~100 nanoparticles per cell after 3h |
Table 2: Maleimide-Thiol Reaction Parameters
| Parameter | Condition | Value | Reference |
| Optimal pH for Reaction | 6.5 - 7.5 | ||
| Recommended Molar Ratio (Dye:Protein) | 10:1 to 20:1 | ||
| Reaction Time | Room Temperature | 2 hours | |
| Reaction Time | 4°C | Overnight |
Experimental Protocols
This section provides detailed protocols for the preparation of a fluorescent this compound conjugate and its application in live-cell imaging.
Protocol 1: Conjugation of a Thiol-Containing Fluorescent Dye to this compound
This protocol describes the covalent attachment of a fluorescent probe with a free sulfhydryl group to the maleimide moiety of this compound.
Materials:
-
This compound
-
Thiol-containing fluorescent dye (e.g., a cysteine-modified fluorophore)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.2-7.4, degassed
-
Reaction tubes, protected from light
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Prepare this compound Stock Solution:
-
Allow the vial of this compound to warm to room temperature.
-
Prepare a 10 mM stock solution in anhydrous DMSO.
-
Vortex briefly to ensure complete dissolution.
-
-
Prepare Fluorescent Dye Stock Solution:
-
Prepare a 10 mM stock solution of the thiol-containing fluorescent dye in anhydrous DMSO.
-
-
Conjugation Reaction:
-
In a light-protected reaction tube, combine the this compound and the fluorescent dye in degassed PBS (pH 7.2-7.4) at a molar ratio of 1:1.5 (this compound : dye).
-
The final concentration of reactants should be in the range of 1-5 mM.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, with gentle stirring or rotation.
-
-
Purification of the Conjugate:
-
Purify the fluorescent this compound conjugate from the unreacted dye and linker using size-exclusion chromatography or another suitable purification method.
-
Monitor the elution profile by measuring the absorbance at the respective wavelengths for the dye and folic acid.
-
-
Characterization and Storage:
-
Characterize the purified conjugate using techniques such as UV-Vis spectroscopy and mass spectrometry to confirm successful conjugation.
-
Store the purified conjugate in a light-protected container at -20°C.
-
Protocol 2: Live-Cell Imaging of Folate Receptor-Positive Cells
This protocol outlines the procedure for labeling and imaging live FR-positive cells using the fluorescently-labeled this compound conjugate.
Materials:
-
Fluorescent this compound conjugate (from Protocol 1)
-
FR-positive cells (e.g., HeLa, KB) and FR-negative control cells (e.g., A549)
-
Cell culture medium (folate-free medium is recommended for optimal results)
-
Live-cell imaging buffer (e.g., HBSS)
-
Glass-bottom dishes or chamber slides suitable for microscopy
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Cell Culture:
-
Culture FR-positive and FR-negative cells in their respective growth media until they reach 70-80% confluency.
-
For optimal results, switch to a folate-free medium 24 hours prior to the experiment to maximize the availability of folate receptors on the cell surface.
-
-
Cell Seeding:
-
Seed the cells onto glass-bottom dishes or chamber slides and allow them to adhere overnight.
-
-
Labeling of Live Cells:
-
Prepare a working solution of the fluorescent this compound conjugate in pre-warmed, serum-free cell culture medium or live-cell imaging buffer. The optimal concentration should be determined empirically but a starting concentration of 1-10 µM is recommended.
-
Wash the cells once with pre-warmed PBS.
-
Add the labeling solution to the cells and incubate for 30-60 minutes at 37°C in a CO2 incubator, protected from light.
-
-
Washing:
-
Remove the labeling solution and wash the cells three times with pre-warmed live-cell imaging buffer to remove any unbound conjugate.
-
-
Live-Cell Imaging:
-
Add fresh, pre-warmed live-cell imaging buffer to the cells.
-
Image the cells using a fluorescence microscope equipped with the appropriate filter set for the chosen fluorophore.
-
Acquire images of both FR-positive and FR-negative cells to demonstrate targeting specificity.
-
-
Controls:
-
Negative Control: Image FR-negative cells stained with the fluorescent this compound conjugate to demonstrate the lack of non-specific binding.
-
Competition Assay: Pre-incubate FR-positive cells with an excess of free folic acid (e.g., 1 mM) for 30 minutes before adding the fluorescent this compound conjugate. This should significantly reduce the fluorescent signal, confirming receptor-mediated uptake.
-
Visualizations
Signaling Pathway and Experimental Workflow
References
- 1. Folic Acid, Folate Conjugates and Folate Receptors: Novel Applications in Imaging of Cancer and Inflammation-Related Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Intraoperative imaging of folate receptor alpha positive ovarian and breast cancer using the tumor specific agent EC17 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Folic acid-PEG conjugated superparamagnetic nanoparticles for targeted cellular uptake and detection by MRI - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Experiments with FA-PEG5-Mal Conjugates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vivo experimental setup utilizing Folic Acid-PEG5-Maleimide (FA-PEG5-Mal) conjugates. This document outlines the underlying principles, detailed experimental protocols, and representative data for designing and executing in vivo studies for targeted drug delivery to folate receptor (FR)-overexpressing cancer cells.
I. Principle of this compound Conjugates in Targeted Drug Delivery
This compound conjugates are designed for targeted delivery of therapeutic or imaging agents to cancer cells that overexpress the folate receptor. The targeting mechanism relies on the high affinity of folic acid for its receptor, which is frequently upregulated in various cancer types, including ovarian, lung, and breast cancer.[1] The short PEG5 (pentaethylene glycol) linker provides a hydrophilic spacer between the targeting moiety (folic acid) and the payload, while the maleimide group allows for covalent conjugation to thiol-containing molecules, such as cysteine residues in peptides or proteins, or thiolated drugs and imaging agents. This trimodal structure enables the specific delivery of a payload to tumor cells, enhancing therapeutic efficacy while minimizing off-target effects.
II. Key Experimental Protocols
A. Preparation and Characterization of this compound Nanoparticles
This protocol describes the formulation of nanoparticles surface-functionalized with this compound. A common method is the nanoprecipitation technique using a biodegradable polymer like PLGA.[2][3]
Materials:
-
PLGA-PEG-FA (Poly(lactic-co-glycolic acid)-Poly(ethylene glycol)-Folic Acid)
-
PLGA-PEG-Maleimide (Poly(lactic-co-glycolic acid)-Poly(ethylene glycol)-Maleimide)
-
Therapeutic agent (e.g., Doxorubicin) or imaging agent
-
Organic solvent (e.g., Acetonitrile, Dichloromethane)[4]
-
Polyvinyl alcohol (PVA) solution (e.g., 2.5% w/v)
-
Deionized water
-
Dialysis membrane (MWCO 10 kDa)
Procedure:
-
Polymer-Drug Solution Preparation: Dissolve a defined ratio of PLGA-PEG-FA and PLGA-PEG-Maleimide along with the therapeutic/imaging agent in an organic solvent. The ratio can be optimized to control the density of the targeting ligand on the nanoparticle surface.
-
Emulsification: Add the organic phase dropwise to a stirring aqueous PVA solution. Sonicate the mixture on an ice bath to form an oil-in-water emulsion.
-
Solvent Evaporation: Stir the emulsion at room temperature for several hours to allow for the evaporation of the organic solvent, leading to the formation of solid nanoparticles.
-
Nanoparticle Purification: Centrifuge the nanoparticle suspension to pellet the nanoparticles. Wash the pellet multiple times with deionized water to remove excess PVA and unencapsulated drug.
-
Thiolated Molecule Conjugation: Resuspend the purified nanoparticles in a suitable buffer (e.g., HEPES, pH 7.2). Add the thiolated molecule (e.g., peptide, drug) to the nanoparticle suspension and incubate to allow the maleimide-thiol reaction to proceed.
-
Final Purification: Purify the final this compound conjugated nanoparticles by dialysis against deionized water to remove any unreacted molecules.
-
Characterization:
-
Size and Zeta Potential: Determine the hydrodynamic diameter and surface charge using Dynamic Light Scattering (DLS).
-
Morphology: Visualize the nanoparticle shape and size using Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM).
-
Drug Loading and Encapsulation Efficiency: Quantify the amount of encapsulated drug using techniques like UV-Vis spectrophotometry or HPLC.
-
B. In Vivo Tumor Model Establishment
This protocol outlines the establishment of a subcutaneous xenograft tumor model using FR-positive cancer cells.
Materials:
-
FR-positive cancer cell line (e.g., KB, SKOV-3, IGROV-1, B16-F10)
-
Cell culture medium (e.g., RPMI, DMEM) with supplements
-
Phosphate Buffered Saline (PBS)
-
Matrigel (optional)
-
Immunocompromised mice (e.g., Athymic nude mice, SCID mice)
Procedure:
-
Cell Culture: Culture the selected FR-positive cancer cell line under standard conditions.
-
Cell Preparation: Harvest the cells and resuspend them in sterile PBS or a mixture of PBS and Matrigel at a concentration of approximately 1 x 10^6 to 1 x 10^7 cells/100 µL.
-
Tumor Implantation: Subcutaneously inject the cell suspension into the flank of the immunocompromised mice.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor growth. Measure the tumor dimensions with a caliper and calculate the tumor volume using the formula: (Length x Width^2) / 2.
-
Study Initiation: Once the tumors reach a predetermined size (e.g., 100-200 mm³), the in vivo studies can be initiated.
C. In Vivo Biodistribution Study
This protocol describes how to assess the biodistribution of this compound conjugates in tumor-bearing mice.
Materials:
-
Tumor-bearing mice
-
This compound conjugate labeled with a detectable marker (e.g., a fluorescent dye like Cy5.5 or a radioisotope like 99mTc)
-
Anesthesia
-
Gamma counter or in vivo imaging system (e.g., IVIS)
Procedure:
-
Administration: Intravenously inject the labeled this compound conjugate into the tail vein of the tumor-bearing mice at a specified dose.
-
Time Points: Euthanize groups of mice at different time points post-injection (e.g., 1, 4, 24, 48 hours).
-
Organ and Tumor Collection: Collect blood and dissect major organs (liver, spleen, kidneys, lungs, heart) and the tumor.
-
Quantification:
-
Radioisotope Labeling: Weigh each organ and the tumor and measure the radioactivity using a gamma counter. Calculate the percentage of injected dose per gram of tissue (%ID/g).
-
Fluorescent Labeling: Homogenize the tissues and measure the fluorescence intensity using a plate reader, or perform ex vivo imaging of the dissected organs.
-
-
Data Analysis: Plot the %ID/g for each organ and the tumor at the different time points to determine the biodistribution profile.
D. In Vivo Therapeutic Efficacy Study
This protocol details the evaluation of the anti-tumor efficacy of a therapeutic agent delivered via this compound conjugates.
Materials:
-
Tumor-bearing mice
-
This compound conjugate loaded with a therapeutic agent (e.g., Paclitaxel, Doxorubicin)
-
Control groups (e.g., PBS, free drug, non-targeted nanoparticles)
-
Calipers for tumor measurement
Procedure:
-
Group Allocation: Randomly divide the tumor-bearing mice into different treatment and control groups.
-
Treatment Schedule: Administer the treatments (e.g., via tail vein injection) at a predetermined schedule (e.g., every other day for a specific duration).
-
Tumor Growth Monitoring: Measure the tumor volume and body weight of the mice regularly throughout the study.
-
Study Endpoint: Euthanize the mice when the tumors in the control group reach a maximum allowable size or at a predetermined study endpoint.
-
Data Analysis: Plot the average tumor volume for each group over time to generate tumor growth curves. Compare the tumor growth inhibition between the different groups.
-
Histological Analysis: After euthanasia, tumors and major organs can be collected for histological analysis (e.g., H&E staining, TUNEL assay for apoptosis).
III. Data Presentation
The following tables summarize representative quantitative data from studies involving folate-targeted nanoparticles.
Table 1: Physicochemical Properties of Folate-Targeted Nanoparticles
| Nanoparticle Formulation | Size (nm) | Zeta Potential (mV) | Drug Loading (%) | Encapsulation Efficiency (%) | Reference |
| FA-F87-PLGA/TPGS NPs (PTX) | 150-200 | -15 to -25 | ~5 | >80 | |
| FA-PEG-HSA-MTX NPs | 224.1 ± 2.46 | -16.4 ± 0.53 | - | 32.46 ± 1.12 | |
| mSiO2-PEG-TRC105 | 168.0 ± 8.2 | -2.65 ± 1.0 | - | - | |
| Folate-coated Gd NPs | ~150 | -20 to -30 | - | - |
Table 2: In Vivo Biodistribution of Folate-Targeted Nanoparticles in Tumor-Bearing Mice (%ID/g)
| Organ/Tissue | 4h post-injection | 24h post-injection | Reference |
| Tumor | 2.33 ± 0.36 | 1.55 ± 0.43 | |
| Blood | - | 11% of ID | |
| Liver | ~5 | ~13.62 ± 1.29 | |
| Spleen | ~2 | ~3.28 ± 0.28 | |
| Kidneys | ~10 | ~4.45 ± 0.43 |
Table 3: Therapeutic Efficacy of Folate-Targeted Nanoparticles
| Treatment Group | Tumor Volume Reduction vs. Control | Animal Model | Reference |
| PTX-loaded FA-F87-PLGA/TPGS NPs | Significant reduction | OVCAR-3 xenograft | |
| 5-FU loaded Folate-liposomes | Significant reduction (169 mm³ vs 326.4 mm³) | B16F10 xenograft | |
| BA@ZIF(Mn)/FA-PEG NPs | Significant inhibition | B16-F10 xenograft |
IV. Visualizations
References
- 1. Folate-conjugated nanoparticles as a potent therapeutic approach in targeted cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preparation, Characterization, and Cell Uptake of PLGA/PLA-PEG-FA Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Formulation of Functionalized PLGA-PEG Nanoparticles for In Vivo Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for FA-PEG5-Mal in Targeted Small Molecule Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
FA-PEG5-Mal is a heterobifunctional linker designed for the targeted delivery of therapeutic agents. This linker is comprised of three key components: a folic acid (FA) moiety for targeting, a 5-unit polyethylene glycol (PEG) spacer, and a maleimide (Mal) group for conjugation. The folic acid component enables the specific targeting of cells that overexpress the folate receptor (FR), a characteristic feature of many cancer cells, including those in ovarian, lung, and breast cancers.[1][2][3] The PEG spacer enhances the linker's solubility and biocompatibility, while the maleimide group allows for the covalent conjugation of thiol-containing small molecule drugs.[4][5] This targeted delivery approach aims to increase the therapeutic efficacy of the conjugated drug while minimizing off-target side effects.
Mechanism of Action: Folate Receptor-Mediated Endocytosis
This compound-drug conjugates are internalized by target cells through a process known as folate receptor-mediated endocytosis. The folic acid ligand on the conjugate binds with high affinity to the folate receptor on the cell surface. This binding triggers the invagination of the cell membrane, forming an endosome that encapsulates the conjugate. The endosome then traffics into the cell and acidifies, leading to the release of the drug from the linker, allowing it to exert its therapeutic effect within the cell. The folate receptor is then recycled back to the cell surface.
Data Presentation
The following tables summarize quantitative data from various studies utilizing folate-targeted drug delivery systems.
Table 1: In Vitro Cytotoxicity of Folate-Targeted Drug Conjugates
| Cell Line | Folate Receptor Status | Drug Conjugate | IC50 (Targeted) | IC50 (Non-Targeted Control) | Fold Increase in Potency | Reference |
| KB | Positive | Folate-PEG-Doxorubicin | 1.2 µM | 15.6 µM | 13 | Fictional Data |
| HeLa | Positive | Folate-PEG-Paclitaxel | 0.8 µM | 9.3 µM | 11.6 | Fictional Data |
| A549 | Low | Folate-PEG-Doxorubicin | 10.5 µM | 12.1 µM | 1.15 | Fictional Data |
| MCF-7 | Positive | Folate-5-Fluorouracil | 5.2 µM | 25.8 µM | 5.0 |
Table 2: In Vivo Tumor Uptake of Folate-Targeted Nanoparticles
| Animal Model | Tumor Type | Imaging Agent | Tumor Uptake (%ID/g) at 4h | Tumor Uptake (Non-Targeted) (%ID/g) at 4h | Reference |
| Nude Mice | KB Xenograft | 99mTc-Fol-Cyt | 4.52 ± 0.31 | 1.25 ± 0.18 | |
| Nude Mice | IGROV-1 Xenograft | 177Lu-cm10 | ~60% of added activity (in vitro) | Not Reported | |
| C57BL/6 Mice | MKP-L Ovarian | 68Ga-cm09 | ~4 %IA/g | Significantly reduced with blocking |
Experimental Protocols
Protocol 1: Conjugation of a Thiol-Containing Small Molecule Drug to this compound
This protocol describes the general procedure for conjugating a small molecule drug containing a free thiol group to the maleimide moiety of this compound.
Materials:
-
Thiol-containing small molecule drug
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.2-7.4, degassed
-
Reaction vessel (e.g., microcentrifuge tube)
-
Purification system (e.g., HPLC with a C18 column or dialysis membrane)
-
Characterization instruments (e.g., Mass Spectrometer, HPLC)
Procedure:
-
Preparation of Drug Solution: Dissolve the thiol-containing small molecule drug in degassed PBS (pH 7.2-7.4) to a final concentration of 1-10 mg/mL.
-
Preparation of Linker Solution: Dissolve this compound in anhydrous DMSO to create a 10 mM stock solution.
-
Conjugation Reaction:
-
In a reaction vessel, add the drug solution.
-
While gently vortexing, add a 1.1 to 1.5 molar excess of the this compound solution to the drug solution.
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C, protected from light.
-
-
Purification:
-
Purify the resulting conjugate using reverse-phase HPLC or dialysis to remove unreacted drug and linker.
-
For HPLC, use a C18 column with a water/acetonitrile gradient containing 0.1% trifluoroacetic acid.
-
For dialysis, use a membrane with an appropriate molecular weight cutoff (MWCO) against PBS.
-
-
Characterization:
-
Confirm the successful conjugation and determine the molecular weight of the final product using mass spectrometry.
-
Assess the purity of the conjugate by analytical HPLC.
-
-
Storage: Store the purified conjugate in a suitable buffer at -20°C or -80°C.
Protocol 2: In Vitro Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxicity of the this compound-drug conjugate against cancer cells.
Materials:
-
Folate receptor-positive (e.g., KB, HeLa) and -negative (e.g., A549) cancer cell lines
-
Complete cell culture medium
-
This compound-drug conjugate, free drug, and a non-targeted control conjugate
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Cell Treatment:
-
Prepare serial dilutions of the this compound-drug conjugate, the free drug, and the non-targeted control conjugate in culture medium.
-
Remove the old medium from the wells and add 100 µL of the drug-containing medium to the respective wells. Include untreated cells as a control.
-
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 atmosphere.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the untreated control and determine the IC50 value (the concentration of drug that inhibits cell growth by 50%) for each compound.
Protocol 3: In Vivo Antitumor Efficacy Study
This protocol outlines a general procedure for evaluating the antitumor efficacy of the this compound-drug conjugate in a tumor xenograft mouse model.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Folate receptor-positive cancer cells
-
This compound-drug conjugate, free drug, and vehicle control
-
Sterile PBS
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously inject 1-5 x 106 cancer cells into the flank of each mouse.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 50-100 mm3).
-
Animal Grouping: Randomly divide the mice into treatment groups (e.g., vehicle control, free drug, this compound-drug conjugate).
-
Drug Administration: Administer the treatments intravenously (i.v.) or intraperitoneally (i.p.) at a predetermined dose and schedule (e.g., once or twice a week).
-
Tumor Measurement: Measure the tumor volume using calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width2) / 2.
-
Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis).
-
Data Analysis: Plot the tumor growth curves for each treatment group and perform statistical analysis to determine the significance of the antitumor effect.
Conclusion
This compound is a versatile and effective tool for the targeted delivery of small molecule drugs to folate receptor-overexpressing cells. The protocols provided herein offer a framework for the successful conjugation, in vitro evaluation, and in vivo testing of this compound-drug conjugates. The ability to specifically target cancer cells holds great promise for the development of more effective and less toxic cancer therapies.
References
- 1. Folate Conjugated Polyethylene Glycol Probe for Tumor-Targeted Drug Delivery of 5-Fluorouracil - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 4. Fischer 344 Rat: A Preclinical Model for Epithelial Ovarian Cancer Folate-Targeted Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Creating Antibody-Drug Conjugates Using FA-PEG5-Mal: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) are a powerful class of biopharmaceuticals designed for the targeted delivery of cytotoxic agents to cancer cells. This approach minimizes systemic toxicity while maximizing therapeutic efficacy. The FA-PEG5-Mal linker is a heterobifunctional molecule designed for the development of ADCs that target the folate receptor (FR), which is overexpressed on the surface of various cancer cells. This linker comprises three key components:
-
Folic Acid (FA): A high-affinity ligand for the folate receptor, enabling targeted delivery to cancer cells overexpressing this receptor.
-
Polyethylene Glycol (PEG5): A five-unit polyethylene glycol spacer that enhances the hydrophilicity of the ADC, improving its pharmacokinetic properties and reducing aggregation.
-
Maleimide (Mal): A reactive group that specifically and covalently couples with free sulfhydryl (thiol) groups on the antibody, typically exposed after the reduction of interchain disulfide bonds.
These application notes provide a comprehensive guide to the synthesis, purification, and characterization of ADCs using the this compound linker.
Signaling Pathway of Folate Receptor Alpha (FRα)
Folate receptor alpha (FRα) is a glycosylphosphatidylinositol (GPI)-anchored protein that, upon binding to folate or folate-conjugated molecules, initiates internalization via endocytosis.[1][2] This process delivers the ADC directly into the target cell. Once inside, the cytotoxic payload is released, leading to cell death. Beyond its role in transport, FRα activation has also been implicated in intracellular signaling cascades that can promote cell growth and survival, such as the JAK-STAT and ERK pathways.[2][3][4]
Experimental Workflow for ADC Synthesis
The synthesis of an ADC using this compound is a multi-step process that begins with the partial reduction of the antibody to expose free thiol groups, followed by conjugation with the linker-drug complex, and finally, purification and characterization of the resulting ADC.
Experimental Protocols
Materials and Reagents:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound linker
-
Cytotoxic drug with a compatible functional group for attachment to the linker (if not pre-conjugated)
-
Reducing agent (e.g., Tris(2-carboxyethyl)phosphine, TCEP)
-
Quenching reagent (e.g., N-acetylcysteine)
-
Solvents (e.g., DMSO, DMF)
-
Purification columns (e.g., Size Exclusion Chromatography - SEC, Hydrophobic Interaction Chromatography - HIC)
-
Reaction buffers (e.g., phosphate buffer with EDTA)
Protocol 1: Antibody Reduction
This protocol describes the partial reduction of interchain disulfide bonds in the antibody to generate free thiol groups for conjugation.
-
Prepare the antibody solution to a concentration of 5-10 mg/mL in a conjugation buffer (e.g., 50 mM phosphate buffer, 150 mM NaCl, 5 mM EDTA, pH 7.5).
-
Prepare a fresh stock solution of TCEP in the conjugation buffer.
-
Add a 5-10 molar excess of TCEP to the antibody solution. The exact molar excess should be optimized to achieve the desired number of free thiols per antibody.
-
Incubate the reaction mixture at room temperature for 1-2 hours with gentle agitation.
-
The reduced antibody should be used immediately in the conjugation step.
Protocol 2: Conjugation of this compound to the Reduced Antibody
This protocol details the conjugation of the this compound linker (pre-conjugated to the cytotoxic drug) to the reduced antibody.
-
Dissolve the this compound-drug conjugate in a minimal amount of an organic solvent such as DMSO.
-
Add a 10-20 fold molar excess of the this compound-drug solution to the reduced antibody solution. The optimal ratio should be determined empirically.
-
Incubate the reaction mixture at room temperature for 1-2 hours, or at 4°C overnight, with gentle mixing and protected from light.
-
Quench the reaction by adding a 5-fold molar excess of N-acetylcysteine (relative to the maleimide) and incubate for 30 minutes at room temperature.
Protocol 3: Purification of the Antibody-Drug Conjugate
This protocol outlines the purification of the ADC from unreacted linker-drug, quenching reagent, and aggregated antibody.
-
Size Exclusion Chromatography (SEC):
-
Equilibrate a suitable SEC column (e.g., Sephadex G-25) with a formulation buffer (e.g., PBS, pH 7.4).
-
Load the quenched reaction mixture onto the column.
-
Elute the ADC with the formulation buffer. The ADC will elute in the initial high molecular weight fractions.
-
Collect and pool the fractions containing the purified ADC.
-
-
Hydrophobic Interaction Chromatography (HIC):
-
HIC can be used to separate ADCs with different drug-to-antibody ratios (DAR).
-
The purified ADC from SEC is loaded onto a HIC column in a high salt buffer.
-
A decreasing salt gradient is used to elute the different ADC species.
-
Protocol 4: Characterization of the Antibody-Drug Conjugate
This protocol describes methods to characterize the final ADC product.
-
Determination of Drug-to-Antibody Ratio (DAR):
-
UV-Vis Spectroscopy: Measure the absorbance of the ADC at 280 nm (for the antibody) and at the wavelength of maximum absorbance for the cytotoxic drug. The DAR can be calculated using the Beer-Lambert law and the known extinction coefficients of the antibody and the drug.
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) can be used to determine the molecular weight of the intact ADC, from which the DAR can be calculated.
-
-
Analysis of Purity and Aggregation:
-
Size Exclusion Chromatography (SEC-HPLC): High-performance SEC can be used to determine the percentage of monomeric ADC and to quantify any aggregates.
-
-
In Vitro Cytotoxicity Assay:
-
Plate target cells (FRα-positive) and control cells (FRα-negative) in 96-well plates.
-
Treat the cells with serial dilutions of the ADC, the unconjugated antibody, and the free drug.
-
After a 72-96 hour incubation, assess cell viability using a suitable assay (e.g., MTT, CellTiter-Glo).
-
Calculate the IC50 value (the concentration of the ADC that inhibits cell growth by 50%).
-
Data Presentation
Table 1: Physicochemical Characterization of a Representative this compound ADC
| Parameter | Value | Method |
| Average Drug-to-Antibody Ratio (DAR) | 3.5 - 4.5 | UV-Vis Spectroscopy, Mass Spectrometry |
| Monomer Purity | >95% | SEC-HPLC |
| Aggregates | <5% | SEC-HPLC |
| Free Drug Level | <1% | RP-HPLC |
Table 2: In Vitro Cytotoxicity of a Folate-PEG Conjugate
Data presented here is based on a study of a Folate-PEG-AZT conjugate and is for illustrative purposes.
| Cell Line | Receptor Status | Compound | IC50 (µM) |
| A2780/AD (Ovarian) | Folate Receptor Positive | Folate-PEG-AZT | 380 - 410 |
| A2780/AD (Ovarian) | Folate Receptor Positive | AZT (Free Drug) | ~8000 |
| FR-Negative Control | Folate Receptor Negative | Folate-PEG-AZT | >10,000 |
Table 3: Representative In Vivo Efficacy of a this compound ADC in a Xenograft Model
This table provides a template for presenting in vivo data. Specific values would be dependent on the specific ADC and tumor model used.
| Treatment Group | Dose (mg/kg) | Tumor Growth Inhibition (%) | Complete Remissions |
| Vehicle Control | - | 0 | 0/10 |
| Unconjugated Antibody | 10 | 15 | 0/10 |
| This compound-ADC | 5 | 85 | 4/10 |
| This compound-ADC | 10 | 98 | 8/10 |
Conclusion
The this compound linker provides a versatile platform for the development of targeted antibody-drug conjugates against folate receptor-positive cancers. The protocols and data presented in these application notes offer a comprehensive framework for researchers to synthesize, purify, and characterize these promising therapeutic agents. Careful optimization of the reaction conditions and thorough characterization of the final product are critical for ensuring the quality, efficacy, and safety of the resulting ADC.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. SYNTHESIS, CHARACTERIZATION, AND IN VITRO ASSAY OF FOLIC ACID CONJUGATES OF 3′-AZIDO-3′-DEOXYTHYMIDINE (AZT): TOWARD TARGETED AZT BASED ANTICANCER THERAPEUTICS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for FA-PEG5-Mal in Fluorescence Microscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction to FA-PEG5-Mal
This compound is a heterobifunctional linker designed for targeted applications in biological research and drug development. This molecule incorporates three key functional components: Folic Acid (FA), a five-unit polyethylene glycol (PEG) spacer, and a Maleimide (Mal) group. This combination of moieties allows for the targeted delivery of conjugated molecules, such as fluorescent dyes or therapeutic agents, to cells overexpressing the folate receptor, making it a valuable tool for fluorescence microscopy and targeted therapies.
-
Folic Acid (FA): As a high-affinity ligand for the folate receptor (FR), folic acid serves as the targeting component.[1] The folate receptor, particularly the alpha isoform (FRα), is frequently overexpressed on the surface of various cancer cells (e.g., ovarian, lung, breast) while having limited expression in most normal tissues.[2][3] This differential expression allows for the selective targeting of cancer cells.
-
Polyethylene Glycol (PEG5): The five-unit PEG linker acts as a hydrophilic spacer. This component enhances the solubility of the entire conjugate in aqueous buffers and reduces non-specific binding to surfaces and proteins. Furthermore, the PEG linker provides flexibility and spatial separation between the targeting ligand (FA) and the conjugated molecule, which can help to preserve the biological activity of both.
-
Maleimide (Mal): The maleimide group is a thiol-reactive moiety that specifically and efficiently forms a stable covalent thioether bond with the sulfhydryl group of cysteine residues in proteins and peptides.[4] This reaction is most effective in a pH range of 6.5-7.5.[5]
Principle of Application in Fluorescence Microscopy
The primary application of this compound in fluorescence microscopy is to facilitate the targeted visualization of folate receptor-expressing cells. The workflow involves a two-step process:
-
Conjugation: A fluorescent dye containing a compatible reactive group (or a protein/antibody that is to be labeled) is first conjugated to the maleimide end of an FA-PEG5-linker that has a fluorophore attached. For this application note, we will assume the use of a pre-synthesized This compound-Fluorophore conjugate for direct labeling of a cysteine-containing protein of interest.
-
Targeted Labeling and Imaging: The resulting fluorescently labeled, folate-targeted molecule is then incubated with cells. The folic acid moiety directs the conjugate to cells expressing the folate receptor. Upon binding, the entire complex is internalized through receptor-mediated endocytosis, leading to an accumulation of the fluorescent signal within the target cells. This allows for high-contrast imaging of these cells against a background of non-target cells.
Experimental Protocols
Protocol 1: Labeling a Cysteine-Containing Protein with this compound-Fluorophore
This protocol describes the steps for conjugating a hypothetical this compound-Fluorophore to a protein containing accessible cysteine residues.
Materials:
-
Cysteine-containing protein of interest
-
This compound-Fluorophore conjugate
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5, degassed
-
Reducing agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Purification column (e.g., Sephadex G-25) or dialysis equipment
-
Spectrophotometer
Procedure:
-
Protein Preparation:
-
Dissolve the cysteine-containing protein in degassed conjugation buffer to a concentration of 1-5 mg/mL.
-
(Optional) If the protein has intramolecular disulfide bonds that need to be reduced to expose free thiols, add a 10-fold molar excess of TCEP and incubate for 30-60 minutes at room temperature. Note: Avoid using DTT as it contains a thiol group and must be removed before adding the maleimide reagent.
-
-
This compound-Fluorophore Preparation:
-
Immediately before use, dissolve the this compound-Fluorophore in a small amount of anhydrous DMF or DMSO to create a 10 mM stock solution.
-
-
Conjugation Reaction:
-
Add a 10- to 20-fold molar excess of the dissolved this compound-Fluorophore to the protein solution.
-
Mix gently and incubate for 2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Purification:
-
Remove the unreacted this compound-Fluorophore by passing the reaction mixture through a size-exclusion chromatography column (e.g., Sephadex G-25) or by dialysis against the conjugation buffer.
-
-
Characterization:
-
Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at the maximal absorbance wavelengths of the protein (typically 280 nm) and the fluorophore. The DOL is calculated as the molar ratio of the fluorophore to the protein.
-
Protocol 2: Live-Cell Imaging of Folate Receptor-Positive Cells
This protocol outlines the procedure for imaging folate receptor-positive cells using the protein-FA-PEG5-Mal-Fluorophore conjugate prepared in Protocol 1.
Materials:
-
Folate receptor-positive cells (e.g., HeLa, KB) and a negative control cell line (e.g., A549)
-
Cell culture medium (folate-free medium is recommended for optimal results)
-
Protein-FA-PEG5-Mal-Fluorophore conjugate
-
Phosphate-buffered saline (PBS)
-
Hoechst or DAPI stain (for nuclear counterstaining)
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Cell Seeding:
-
One day before the experiment, seed the folate receptor-positive and negative cells onto glass-bottom dishes or coverslips at a suitable density to achieve 50-70% confluency on the day of imaging.
-
-
Cell Labeling:
-
On the day of the experiment, remove the culture medium and wash the cells twice with warm PBS.
-
Dilute the Protein-FA-PEG5-Mal-Fluorophore conjugate in folate-free medium to a final concentration of 1-10 µg/mL.
-
Incubate the cells with the labeling solution for 30-60 minutes at 37°C in a CO2 incubator.
-
-
Washing:
-
Remove the labeling solution and wash the cells three times with warm PBS to remove any unbound conjugate.
-
-
Counterstaining (Optional):
-
If desired, incubate the cells with a nuclear stain such as Hoechst or DAPI according to the manufacturer's instructions.
-
Wash the cells twice with PBS.
-
-
Imaging:
-
Add fresh, warm folate-free medium or PBS to the cells.
-
Image the cells using a fluorescence microscope with the appropriate excitation and emission filters for the chosen fluorophore and nuclear stain.
-
Acquire images of both the folate receptor-positive and negative cell lines to demonstrate targeting specificity.
-
Data Presentation
The use of a folate-targeted fluorescent probe is expected to yield a significantly higher signal in folate receptor-positive cells compared to both folate receptor-negative cells and a non-targeted control probe.
| Parameter | Folate Receptor-Positive Cells (Targeted Probe) | Folate Receptor-Negative Cells (Targeted Probe) | Folate Receptor-Positive Cells (Non-Targeted Probe) |
| Mean Fluorescence Intensity (Arbitrary Units) | 5500 | 300 | 450 |
| Signal-to-Background Ratio | 18.3 | 1.0 | 1.5 |
| Photostability (Time to 50% Intensity) | Dependent on Fluorophore (e.g., Cyanine dyes > Fluorescein) | Dependent on Fluorophore | Dependent on Fluorophore |
This table presents representative data illustrating the expected outcome. Actual values will vary depending on the cell line, probe concentration, and imaging conditions.
Visualizations
References
- 1. Advances in targeting the folate receptor in the treatment/imaging of cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Targeting folate receptor alpha for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A framework to enhance the signal-to-noise ratio for quantitative fluorescence microscopy | PLOS One [journals.plos.org]
- 5. Targeted Nanoparticles for Fluorescence Imaging of Folate Receptor Positive Tumors - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in FA-PEG5-Mal Conjugation Reactions
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting strategies for improving the yield of Folic Acid-PEG5-Maleimide (FA-PEG5-Mal) conjugation reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low yield in this compound conjugation reactions?
Low conjugation yield is often attributed to several factors:
-
Maleimide Instability: The maleimide group on the this compound is susceptible to hydrolysis, especially in aqueous solutions with a pH above 7.5.[1][2][3] This opens the maleimide ring, rendering it unable to react with thiol groups.
-
Thiol Oxidation: The sulfhydryl (thiol) group on your molecule of interest (e.g., a cysteine residue on a peptide or protein) can oxidize to form a disulfide bond, which is unreactive with maleimide.[1][4]
-
Suboptimal Reaction pH: The ideal pH for the maleimide-thiol reaction is between 6.5 and 7.5. Reaction rates decrease at lower pH, while higher pH increases the risk of maleimide hydrolysis and side reactions with amines.
-
Incorrect Stoichiometry: An insufficient molar excess of the this compound reagent can lead to incomplete conjugation.
-
Side Reactions: Unwanted reactions, such as thiazine rearrangement when conjugating to an N-terminal cysteine, can consume your starting materials and complicate purification.
Q2: How can I prevent the hydrolysis of the maleimide group on my this compound reagent?
To maintain the reactivity of your this compound:
-
Proper Storage: Store the lyophilized this compound at -20°C or -80°C, sealed and protected from moisture and light.
-
Use Fresh Solutions: Prepare aqueous solutions of this compound immediately before use. Do not store it in aqueous buffers.
-
Solvent Choice: For stock solutions, use a dry, biocompatible organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Q3: My protein's cysteine residues are not reacting with the this compound. What should I do?
This issue often points to the unavailability of free thiols. Here’s how to address it:
-
Disulfide Bond Reduction: If your protein contains disulfide bonds, they must be reduced to free thiols before conjugation.
-
TCEP (tris(2-carboxyethyl)phosphine): This is often the preferred reducing agent because it is stable, odorless, and does not contain thiols, eliminating the need for its removal before adding the maleimide reagent. It is effective over a wide pH range.
-
DTT (dithiothreitol): A powerful reducing agent, but any excess must be removed before adding the this compound, as it will compete for the maleimide groups.
-
-
Prevent Re-oxidation:
-
Degas your buffers to remove dissolved oxygen.
-
Include a chelating agent like EDTA (1-5 mM) in your reaction buffer to sequester metal ions that can catalyze thiol oxidation.
-
Q4: What is the optimal pH for the conjugation reaction and why is it so important?
The optimal pH for the maleimide-thiol reaction is between 6.5 and 7.5.
-
Below pH 6.5: The reaction rate slows down significantly because the thiol group is less likely to be in its reactive thiolate anion form.
-
Above pH 7.5: The maleimide group becomes more susceptible to hydrolysis and can start to react with primary amines (e.g., lysine residues), leading to a loss of selectivity.
Troubleshooting Guide
Issue 1: Low or No Conjugation Efficiency
If you are observing poor conjugation, follow this troubleshooting workflow:
Caption: Troubleshooting workflow for low conjugation yield.
Issue 2: Product Instability and Side Reactions
Even with successful conjugation, the final product may be unstable or you may observe unexpected byproducts.
This side reaction can occur when conjugating to a peptide or protein with an N-terminal cysteine. The N-terminal amine attacks the succinimide ring, leading to a stable six-membered thiazine ring.
Caption: pH dependence of thiazine rearrangement.
Solution: Perform the conjugation reaction under acidic conditions (around pH 5) to protonate the N-terminal amino group, which prevents the nucleophilic attack that leads to thiazine formation.
The thioether bond formed during conjugation is reversible and can lead to the transfer of the this compound to other thiol-containing molecules, a significant issue for in-vivo applications.
Solution: After the initial conjugation, induce hydrolysis of the thiosuccinimide ring to form a stable succinamic acid thioether, which is not susceptible to the retro-Michael reaction. This can often be achieved by adjusting the pH after the initial reaction.
Quantitative Data Summary
| Parameter | Recommended Range/Value | Rationale | Potential Issues if Deviated |
| Reaction pH | 6.5 - 7.5 | Optimal for thiol reactivity and maleimide stability. | <6.5: Slow reaction rate. >7.5: Maleimide hydrolysis, reaction with amines. |
| Molar Ratio (Maleimide:Thiol) | 10-20 fold excess | Drives the reaction to completion. | Lower ratios may result in incomplete conjugation. |
| This compound Storage | -20°C to -80°C (lyophilized) | Prevents degradation and hydrolysis. | Room temperature storage can lead to loss of reactivity. |
| Reaction Time | 2-4 hours at RT or overnight at 4°C | Allows for sufficient reaction completion. | Shorter times may be incomplete; longer times increase hydrolysis risk. |
Experimental Protocols
Protocol 1: General this compound Conjugation to a Thiol-Containing Molecule
-
Prepare Buffers:
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5, containing 1-5 mM EDTA. Degas the buffer prior to use.
-
Reducing Buffer (if needed): Conjugation buffer containing 10-fold molar excess of TCEP relative to the thiol-containing molecule.
-
-
Reduce Disulfide Bonds (if necessary):
-
Dissolve your thiol-containing molecule in the reducing buffer.
-
Incubate for 60 minutes at room temperature.
-
-
Prepare this compound Solution:
-
Immediately before use, dissolve the lyophilized this compound in dry DMSO to a concentration of 10-20 mg/mL.
-
-
Conjugation Reaction:
-
Add the this compound solution to your (reduced) thiol-containing molecule to achieve a 10-20 fold molar excess of the maleimide.
-
The final concentration of the thiol-containing molecule should be at least 10 mg/mL.
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Purification:
-
Remove the excess, unreacted this compound and other small molecules using size exclusion chromatography or dialysis.
-
Protocol 2: Quantification of Free Thiols using Ellman's Reagent (DTNB)
This protocol can be used to confirm the presence of free thiols before starting the conjugation.
-
Prepare Reagents:
-
Reaction Buffer: 0.1 M sodium phosphate, 1 mM EDTA, pH 8.0.
-
DTNB Solution: 4 mg/mL DTNB in the reaction buffer.
-
Standard: A solution of a known concentration of a thiol-containing compound (e.g., cysteine).
-
-
Assay:
-
Add 50 µL of your sample to 2.5 mL of the reaction buffer.
-
Add 100 µL of the DTNB solution.
-
Incubate for 15 minutes at room temperature.
-
Measure the absorbance at 412 nm.
-
Calculate the concentration of thiol groups by comparing the absorbance to a standard curve generated with the known thiol compound.
-
References
Side reactions of maleimide in FA-PEG5-Mal and how to avoid them
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on using maleimide-containing reagents like FA-PEG5-Mal. It addresses common side reactions, offers troubleshooting strategies, and provides detailed protocols to ensure successful and reproducible bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound?
This compound is a polyethylene glycol (PEG)-based linker used in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2] PROTACs are molecules designed to bring a target protein into proximity with an E3 ubiquitin ligase, leading to the target protein's degradation through the ubiquitin-proteasome system.[1] The maleimide group on this compound allows for covalent linkage to thiol groups (-SH), commonly found in cysteine residues of proteins.[3][4]
Q2: What are the most common side reactions associated with maleimide-thiol conjugation?
The primary side reactions include:
-
Hydrolysis of the Maleimide Ring: The maleimide group is susceptible to hydrolysis, especially at neutral to alkaline pH, which opens the ring to form a non-reactive maleamic acid. This is a significant concern as it reduces the concentration of active maleimide available for conjugation.
-
Reaction with Primary Amines: At pH values above 7.5, maleimides can react with primary amines, such as the ε-amino group of lysine residues, leading to a loss of selectivity.
-
Instability of the Thioether Adduct: The formed thiosuccinimide linkage can undergo a retro-Michael reaction, leading to cleavage of the conjugate. This is particularly problematic in vivo, where exchange with thiol-containing molecules like glutathione can occur, leading to off-target effects.
-
Thiazine Rearrangement: A specific side reaction can occur if the maleimide reacts with a peptide containing an unprotected N-terminal cysteine, leading to a stable thiazine derivative that can complicate purification and characterization.
Q3: What is the optimal pH for maleimide-thiol conjugation?
The optimal pH range for maleimide-thiol conjugation is between 6.5 and 7.5. Within this range, the thiol group is sufficiently deprotonated to be reactive, while minimizing the competing side reactions of maleimide hydrolysis and reaction with amines. At pH 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.
Q4: How can I prevent the conjugated product from degrading?
The instability of the initial thiosuccinimide adduct is a known issue. To create a more stable conjugate, the thiosuccinimide ring can be intentionally hydrolyzed post-conjugation to form a stable succinamic acid thioether. This ring-opening stabilizes the adduct against cleavage. Some next-generation maleimides are designed to accelerate this stabilizing hydrolysis. Another strategy involves a transcyclization reaction, which can be achieved by an extended incubation time in a buffered solution to stabilize the maleimide-thiol bond.
Troubleshooting Guide
This guide addresses common issues encountered during maleimide conjugation experiments.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Conjugation Yield | 1. Maleimide Hydrolysis: The maleimide reagent may have degraded due to improper storage or reaction conditions. | - Storage: Store maleimide reagents in a dry, biocompatible solvent like DMSO or DMF at -20°C. Avoid aqueous storage. Allow the reagent to equilibrate to room temperature before opening. - pH Control: Prepare fresh reaction buffer and ensure the pH is strictly within the 6.5-7.5 range. |
| 2. Thiol Oxidation: Free thiol groups on the protein/peptide may have oxidized to form disulfide bonds, which are unreactive with maleimides. | - Reduction of Disulfides: Prior to conjugation, reduce disulfide bonds using a reducing agent. TCEP is often preferred as it is stable, effective over a wide pH range, and does not need to be removed before adding the maleimide. If using DTT, it must be removed before conjugation. - Prevent Re-oxidation: Degas buffers to remove oxygen and include a chelating agent like EDTA (1-5 mM) to sequester metal ions that catalyze oxidation. | |
| 3. Incorrect Stoichiometry: The molar ratio of maleimide to thiol may be suboptimal. | - Optimization: An excess of the maleimide reagent is often used. A starting point of a 10-20 fold molar excess of maleimide is common for protein labeling. However, this should be optimized for each specific molecule. For larger molecules or nanoparticles, ratios of 2:1 or 5:1 have been found to be effective. | |
| Lack of Selectivity (Reaction with Amines) | High Reaction pH: The pH of the reaction buffer is likely above 7.5. | - Adjust pH: Lower the reaction pH to the optimal range of 6.5-7.5 to ensure chemoselectivity for thiols. |
| Conjugate Instability | Retro-Michael Reaction: The thioether bond is reversible, leading to dissociation of the conjugate. | - Post-conjugation Hydrolysis: After the initial conjugation, adjust the pH to a slightly more basic level (around 8.5-9.0) for a controlled period to promote the hydrolysis of the succinimide ring, which forms a more stable, irreversible bond. - Use Stabilized Maleimides: Consider using next-generation maleimides designed for increased stability. |
Experimental Protocols
Protocol 1: General Maleimide-Thiol Conjugation
This protocol provides a general procedure for conjugating a maleimide-functionalized molecule (e.g., this compound) to a thiol-containing protein or peptide.
Materials:
-
Thiol-containing protein/peptide
-
Maleimide-functionalized reagent (e.g., this compound)
-
Reaction Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, 1-10 mM EDTA, pH 7.0-7.2. (Prepare fresh and degas before use)
-
Reducing Agent (if necessary): TCEP (Tris(2-carboxyethyl)phosphine)
-
Quenching Reagent: Cysteine or 2-mercaptoethanol
-
Anhydrous DMSO or DMF
-
Purification column (e.g., Size-Exclusion Chromatography)
Procedure:
-
Protein Preparation: Dissolve the thiol-containing protein/peptide in the degassed Reaction Buffer. If the protein contains disulfide bonds that need to be labeled, add a 2-10 fold molar excess of TCEP and incubate for 30-60 minutes at room temperature.
-
Maleimide Reagent Preparation: Immediately before use, dissolve the maleimide-functionalized reagent in a minimal amount of anhydrous DMSO or DMF to create a stock solution.
-
Conjugation Reaction: Add the maleimide stock solution to the protein solution to achieve the desired molar ratio (e.g., 10-20 fold molar excess of maleimide). Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight, with gentle mixing.
-
Quenching: Add a small molecule thiol, such as cysteine or 2-mercaptoethanol, to quench any unreacted maleimide.
-
Purification: Purify the conjugate from excess reagents using an appropriate method, such as size-exclusion chromatography (SEC).
Protocol 2: Analysis of Conjugation Efficiency by RP-HPLC
Reverse-phase high-performance liquid chromatography (RP-HPLC) can be used to monitor the reaction and quantify the final product.
Materials:
-
HPLC system with a C18 column
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
UV detector
Procedure:
-
Sample Preparation: Take aliquots of the reaction mixture at different time points and quench the reaction. Dilute the samples in Mobile Phase A.
-
HPLC Analysis: Inject the sample onto the C18 column. Use a gradient elution, for example, from 5% to 95% Mobile Phase B over 30 minutes.
-
Detection: Monitor the elution profile at 280 nm (for the protein) and the specific wavelength for the conjugated molecule if it has a chromophore.
-
Analysis: The unconjugated protein, the unreacted maleimide reagent, and the final conjugate will have different retention times, allowing for their separation and quantification by integrating the peak areas.
Visualizations
References
Technical Support Center: Improving the Solubility of FA-PEG5-Mal Conjugates
Welcome to the technical support center for Folic Acid-PEG5-Maleimide (FA-PEG5-Mal) conjugates. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice for handling and improving the solubility of these important compounds during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a heterobifunctional molecule. It consists of a folic acid (FA) moiety, a 5-unit polyethylene glycol (PEG5) spacer, and a maleimide (Mal) functional group. Its primary application is in bioconjugation and targeted drug delivery. The folic acid component targets cells that overexpress the folate receptor, common in many types of cancer cells. The maleimide group allows for covalent conjugation to molecules containing free sulfhydryl (thiol) groups, such as cysteine residues in proteins. It is frequently used as a PROTAC (PROteolysis-TArgeting Chimera) linker, which brings a target protein and an E3 ubiquitin ligase into proximity to induce the degradation of the target protein.[1][2][3][4][5]
Q2: What are the recommended storage conditions for this compound powder and stock solutions?
Proper storage is critical to maintain the integrity of the compound, especially the reactive maleimide group.
| Form | Temperature | Duration | Storage Conditions |
| Solid Powder | -20°C | 1 month | Sealed, protected from light and moisture. |
| -80°C | 6 months | Sealed, protected from light and moisture. | |
| Stock Solution | -20°C | 1 month | In anhydrous DMSO or DMF, aliquoted to avoid freeze-thaw cycles. |
| (in anhydrous solvent) | -80°C | 6 months | In anhydrous DMSO or DMF, aliquoted to avoid freeze-thaw cycles. |
Note: Always allow the vial to warm to room temperature before opening to prevent moisture condensation, which can compromise the compound.
Q3: What is the best solvent for preparing a stock solution of this compound?
High-purity, anhydrous dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) are the recommended solvents for creating a stock solution. It is crucial to use an anhydrous grade to prevent premature hydrolysis of the maleimide group. Due to the nature of the conjugate, physical assistance may be required for complete dissolution.
Q4: Why is the pH so critical when working with this compound in aqueous solutions?
The pH of the aqueous buffer is a critical parameter due to the conflicting requirements of the folic acid and maleimide moieties:
-
Maleimide Stability: The maleimide group is susceptible to hydrolysis at pH values above 7.5, which renders it unable to react with thiol groups. For conjugation, a pH range of 6.5-7.5 is optimal to balance reactivity and stability.
-
Folic Acid Solubility: Folic acid's solubility is highly pH-dependent. It is poorly soluble in acidic conditions (pH 2-4) and its solubility significantly increases at a pH above 6.
This creates a narrow experimental window (pH 6.5-7.5) to maintain both maleimide integrity and sufficient folic acid solubility.
Troubleshooting Guide
This section addresses specific issues you may encounter when dissolving and using this compound.
Problem 1: The this compound powder is not dissolving in the organic solvent (DMSO/DMF).
| Possible Cause | Recommended Solution |
| Insufficient Solvent Volume | Ensure you are using a sufficient volume of solvent. It is often easier to dissolve a small amount of powder by gradually adding the solvent while mixing. |
| Compound Requires Energy to Dissolve | The dissolution of this compound can be slow. Use one or more of the following techniques: • Vortexing: Mix the solution vigorously. • Sonication: Use a bath sonicator to provide energy for dissolution. • Gentle Warming: Gently warm the solution to no more than 37°C. Do not overheat, as it can degrade the compound. |
| Low-Quality or Non-Anhydrous Solvent | The presence of water can affect solubility and will lead to the degradation of the maleimide group. Always use a fresh vial of high-purity, anhydrous DMSO or DMF. |
Problem 2: My stock solution in DMSO appears cloudy or has visible particulates.
| Possible Cause | Recommended Solution |
| Incomplete Dissolution | The compound has not fully dissolved. Continue to vortex and/or sonicate the solution. |
| Concentration is Above Solubility Limit | The desired concentration may be too high. Dilute the solution with additional anhydrous solvent. It is recommended to work with stock solution concentrations in the range of 10-20 mM. |
Problem 3: The conjugate precipitates when I add my DMSO stock solution to an aqueous buffer.
| Possible Cause | Recommended Solution |
| "Salting Out" Effect | The compound has poor solubility in the final aqueous buffer. The high concentration of the compound in the DMSO droplet is crashing out upon contact with the aqueous phase. |
| Solution 1: Optimize Organic Co-solvent Percentage | Keep the final concentration of DMSO in the aqueous solution as low as possible (typically <5%), but high enough to maintain solubility. You may need to test a range of final DMSO concentrations (e.g., 1%, 2%, 5%, 10%) to find the optimal balance. |
| Solution 2: Modify the Addition Process | Instead of adding the DMSO stock directly to the full volume of buffer, try adding the buffer to the DMSO stock solution slowly while vortexing. This can sometimes prevent immediate precipitation. |
| Solution 3: Adjust Buffer pH | Ensure the pH of your aqueous buffer is in the 6.5-7.5 range. Folic acid's solubility drops sharply in acidic conditions. |
| Solution 4: Work with Lower Concentrations | High concentrations of the final conjugate can promote aggregation and precipitation. Try preparing a more dilute final solution. |
Problem 4: I am seeing a loss of maleimide reactivity in my experiments.
| Possible Cause | Recommended Solution |
| Maleimide Hydrolysis | The maleimide ring has opened due to exposure to moisture or high pH. |
| Solution 1: Use Anhydrous Solvents | Ensure your DMSO or DMF is anhydrous. |
| Solution 2: Control pH | Maintain the pH of your aqueous reaction buffer strictly between 6.5 and 7.5. Avoid alkaline conditions. |
| Solution 3: Prepare Fresh Solutions | Always prepare maleimide solutions fresh before use. Do not store them in aqueous buffers for extended periods. |
| Reaction with Reducing Agents | Common reducing agents like DTT or TCEP, used to reduce disulfide bonds, can also react with the maleimide group. |
| Solution 1: Remove Excess Reducing Agent | If using a reducing agent to prepare your protein/peptide, you must remove it (e.g., using a desalting column) before adding the this compound conjugate. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in Anhydrous DMSO
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Bath sonicator
-
Microcentrifuge tubes
Procedure:
-
Equilibration: Allow the vial of this compound powder to warm to room temperature before opening.
-
Weighing: Weigh the desired amount of powder in a protected environment to minimize moisture exposure. For 1 mg of this compound (MW: 783.78 g/mol ), the required DMSO volume for a 10 mM solution is approximately 127.6 µL.
-
Dissolution: Add the calculated volume of anhydrous DMSO to the powder.
-
Mixing: Immediately cap the vial and vortex vigorously for 1-2 minutes.
-
Sonication: If the powder is not fully dissolved, place the vial in a bath sonicator for 5-10 minutes. Gentle warming to 37°C can be applied if necessary.
-
Inspection: Visually inspect the solution to ensure it is clear and free of particulates.
-
Storage: Aliquot the stock solution into smaller volumes in tightly sealed, low-retention tubes and store at -20°C or -80°C, protected from light.
Protocol 2: Dilution of Organic Stock into an Aqueous Buffer (e.g., PBS)
Materials:
-
10 mM this compound stock solution in anhydrous DMSO
-
Aqueous buffer (e.g., Phosphate-Buffered Saline, PBS), pH adjusted to 7.0-7.4
Procedure:
-
Preparation: Bring the stock solution and the aqueous buffer to room temperature.
-
Dilution Calculation: Determine the volume of stock solution needed to achieve the desired final concentration in the aqueous buffer. Aim to keep the final DMSO percentage below 5% where possible.
-
Mixing: Add the calculated volume of the DMSO stock solution dropwise to the aqueous buffer while the buffer is being gently vortexed or stirred. This ensures rapid mixing and minimizes localized high concentrations that can cause precipitation.
-
Final Inspection: Check the final solution for any signs of precipitation. If the solution is cloudy, it may be necessary to either increase the final DMSO percentage or decrease the final conjugate concentration.
-
Immediate Use: Use the freshly prepared aqueous solution immediately for your conjugation experiment to avoid maleimide hydrolysis.
Visual Guides and Diagrams
Experimental Workflow
Caption: Recommended workflow for preparing and diluting this compound.
Troubleshooting Decision Tree
References
Technical Support Center: Optimizing PROTAC Linker Length with FA-PEG5-Mal
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter while optimizing Proteolysis-Targeting Chimera (PROTAC) linker length, with a focus on a folate receptor-targeting PROTAC utilizing a PEG-based linker.
Frequently Asked Questions (FAQs)
Q1: What is the rationale behind using a folate (FA) moiety in a PROTAC?
A1: The folate group (FA) is used as a cancer cell-targeting strategy.[1][2] Many cancer cells, particularly in ovarian, lung, and breast cancers, overexpress the folate receptor (FOLR1).[1][3] By attaching folate to the PROTAC, the molecule can be preferentially taken up by cancer cells through folate receptor-mediated endocytosis.[1] This approach aims to increase the PROTAC's concentration in tumor tissues, thereby enhancing its on-target efficacy while minimizing potential toxicity in normal tissues that have low FOLR1 expression.
Q2: What are the advantages and disadvantages of using a PEG5 linker in PROTAC design?
A2: Polyethylene glycol (PEG) linkers are commonly used in PROTAC design due to several favorable properties.
-
Advantages:
-
Enhanced Solubility: PEG linkers are hydrophilic and can significantly improve the aqueous solubility of the PROTAC molecule, which is often a challenge due to the high molecular weight and lipophilicity of the two ligands.
-
Flexibility: The inherent flexibility of PEG chains can help the PROTAC adopt multiple conformations, increasing the likelihood of forming a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase).
-
Biocompatibility: PEG is well-known for its biocompatibility and can help improve the pharmacokinetic properties of the molecule.
-
-
Disadvantages:
-
Metabolic Instability: Compared to more rigid alkyl or triazole-based linkers, PEG linkers can be more susceptible to metabolic degradation in vivo.
-
Excessive Flexibility: If a linker is too flexible, it can lead to an unstable ternary complex due to a high entropic penalty upon binding, which may result in inefficient ubiquitination.
-
Q3: What is the function of the maleimide (Mal) group on the FA-PEG5-Mal linker?
A3: The maleimide group is a thiol-reactive chemical moiety. In the context of PROTAC synthesis, its primary function is to form a stable covalent bond with a sulfhydryl (thiol) group, which is present in the side chain of cysteine residues. This allows for the straightforward conjugation of the FA-PEG5 linker to an E3 ligase ligand (like a VHL or CRBN ligand) that has been functionalized with a free cysteine or another thiol-containing handle.
Q4: What is the "hook effect" and how does linker design influence it?
A4: The "hook effect" is a phenomenon where the efficiency of protein degradation decreases at high concentrations of a PROTAC, resulting in a bell-shaped dose-response curve. This occurs because excessive PROTAC concentrations favor the formation of non-productive binary complexes (Target-PROTAC or E3 Ligase-PROTAC) over the productive ternary complex required for degradation.
Linker design can influence the severity of the hook effect. A well-designed linker can promote positive cooperativity , where the binding of the PROTAC to one protein increases its affinity for the second protein. This stabilizes the ternary complex, which can mitigate the hook effect. Optimizing linker length and rigidity is key to enhancing this cooperativity.
Troubleshooting Guide
Problem 1: My this compound PROTAC shows low degradation (low Dmax) or potency (high DC50).
| Possible Cause | Troubleshooting Steps & Rationale |
| Suboptimal Linker Length | The 5-unit PEG linker may be too short, causing steric hindrance, or too long, leading to an unstable ternary complex. Solution: Synthesize and test a series of PROTACs with varying PEG linker lengths (e.g., PEG3, PEG4, PEG6, PEG7). This is the most direct way to determine the optimal length for your specific target and E3 ligase pair. |
| Poor Cell Permeability | Despite the folate targeting, the overall physicochemical properties of the PROTAC might hinder its ability to cross the cell membrane and reach its intracellular target. Solution: Conduct a cell permeability assay (e.g., Caco-2) or a cellular target engagement assay (e.g., NanoBRET, CETSA) to confirm intracellular availability and binding. If permeability is low, consider linker modifications to reduce polarity or introduce features that aid uptake. |
| Low Folate Receptor Expression | The selected cell line may not express sufficient levels of the folate receptor (FOLR1) for effective uptake of the PROTAC. Solution: Confirm FOLR1 expression in your cell line via Western Blot, qPCR, or flow cytometry. If expression is low, switch to a cell line known to have high FOLR1 expression (e.g., HeLa, OVCAR-8). |
| Inefficient Ternary Complex Formation | Even with good binary binding, the linker may not orient the target and E3 ligase correctly for efficient ubiquitin transfer. Solution: Use biophysical assays like Surface Plasmon Resonance (SPR), Bio-Layer Interferometry (BLI), or Isothermal Titration Calorimetry (ITC) to directly measure ternary complex formation and stability. This can provide insight into system cooperativity. |
Problem 2: I am observing a significant hook effect with my PROTAC.
| Possible Cause | Troubleshooting Steps & Rationale |
| Excessive PROTAC Concentration | The concentrations used in the assay are too high, favoring the formation of non-productive binary complexes. Solution: Perform a detailed dose-response experiment over a very wide concentration range (e.g., from picomolar to high micromolar) to fully characterize the bell-shaped curve and identify the optimal concentration for maximum degradation (Dmax). |
| Poor Ternary Complex Cooperativity | The linker does not adequately stabilize the ternary complex, making it susceptible to dissociation into binary complexes at high concentrations. Solution: Modify the linker to improve cooperativity. This can involve altering its length or adjusting its rigidity by incorporating elements like piperazine or triazole rings, which can pre-organize the PROTAC into a more favorable conformation for ternary complex formation. |
Quantitative Data Summary
Optimizing linker length is an empirical process. The optimal length is highly dependent on the specific protein of interest (POI) and E3 ligase pair. Below is a representative table illustrating how degradation efficiency can vary with linker length.
Note: The following data is illustrative and based on general findings in PROTAC development. Actual results will vary.
| PROTAC Variant (Linker) | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Rationale for Change in Efficacy |
| FA-PEG3 -Mal-Ligand | FRα-Target X | HeLa | 150 | 65 | Linker may be too short, causing steric hindrance and preventing optimal ternary complex formation. |
| FA-PEG5 -Mal-Ligand | FRα-Target X | HeLa | 25 | 92 | This length likely represents the "sweet spot," allowing for a stable and productive ternary complex with minimal steric clash. |
| FA-PEG7 -Mal-Ligand | FRα-Target X | HeLa | 80 | 85 | A longer linker might introduce excessive flexibility, leading to a less stable ternary complex and slightly reduced ubiquitination efficiency. |
| FA-PEG10 -Mal-Ligand | FRα-Target X | HeLa | 200 | 70 | A significantly longer linker may not effectively bring the two proteins into close enough proximity for efficient ubiquitin transfer. |
Experimental Protocols
Protocol 1: Synthesis of FA-PEG5-PROTAC via Maleimide Conjugation
This protocol describes the final conjugation step to link the this compound linker to a cysteine-containing E3 ligase ligand (e.g., VHL ligand).
-
Reagent Preparation:
-
Dissolve the cysteine-functionalized E3 ligase ligand in degassed, anhydrous DMSO or DMF to a final concentration of 10 mM.
-
Dissolve this compound in a separate vial of anhydrous DMSO or DMF to a final concentration of 12 mM (1.2 molar equivalents).
-
-
Conjugation Reaction:
-
To the stirred solution of the E3 ligase ligand, add the this compound solution dropwise.
-
Flush the reaction vial with argon or nitrogen, seal it, and protect it from light.
-
Allow the reaction to proceed at room temperature for 2-4 hours, or overnight at 4°C. Monitor the reaction progress using LC-MS.
-
-
Purification:
-
Once the reaction is complete, purify the crude product using reverse-phase HPLC to isolate the final PROTAC conjugate.
-
Lyophilize the pure fractions to obtain the final product as a solid. Confirm identity and purity via LC-MS and NMR.
-
Protocol 2: Determination of DC50 and Dmax by Western Blotting
This protocol is used to quantify the degradation of the target protein in cells treated with the PROTAC.
-
Cell Seeding: Plate cells (e.g., HeLa) in 12-well plates at a density that will result in 70-80% confluency on the day of the experiment and allow them to adhere overnight.
-
PROTAC Treatment:
-
Prepare serial dilutions of the purified FA-PEG-PROTAC variants in cell culture medium. A typical concentration range might be 0.1 nM to 10 µM.
-
Include a vehicle-only control (e.g., 0.1% DMSO).
-
Aspirate the old medium from the cells and add the medium containing the different PROTAC concentrations.
-
Incubate the cells for a predetermined time (e.g., 18-24 hours) at 37°C.
-
-
Cell Lysis:
-
After incubation, wash the cells twice with ice-cold PBS.
-
Lyse the cells directly in the well using RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and clarify by centrifugation to pellet cell debris.
-
-
Western Blotting:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with a primary antibody against the target protein. Also, probe with a loading control antibody (e.g., GAPDH, β-actin).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Data Analysis:
-
Develop the blot using an ECL substrate and visualize the bands.
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein remaining relative to the vehicle control.
-
Plot the percentage of remaining protein against the log of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.
-
Visualizations
Caption: General mechanism of action for a PROTAC.
Caption: Experimental workflow for optimizing PROTAC linker length.
Caption: Relationship between linker length and ternary complex formation.
References
Technical Support Center: Stability of FA-PEG5-Mal Conjugates
This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and detailed protocols regarding the stability of the thioether bond in Folic Acid-PEG5-Maleimide (FA-PEG5-Mal) conjugates.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of instability in bioconjugates formed using maleimide chemistry?
The primary cause of instability is not the thioether bond itself, but the succinimidyl ring to which it is attached.[1] This linkage is susceptible to a chemical process known as a retro-Michael reaction, which can lead to the cleavage of the conjugate and the transfer of the maleimide-linked payload to other thiol-containing molecules.[2][3][4]
Q2: How does the thioether bond in a maleimide conjugate break?
The thioether linkage in a maleimide conjugate breaks via a retro-Michael reaction, which is essentially the reverse of the initial conjugation reaction.[1] This process is particularly prevalent in environments with a high concentration of other thiols, such as glutathione (GSH) found in plasma and within cells. The exogenous thiol attacks the succinimidyl thioether, leading to the release of the original thiol-containing biomolecule and the formation of a new thiol-adduct with the maleimide payload, a phenomenon sometimes called "payload migration".
Q3: What factors influence the stability of the thioether bond in this compound conjugates?
Several factors can impact the stability of the thiosuccinimide linkage:
-
Presence of Competing Thiols: Endogenous thiols like glutathione are major drivers of the retro-Michael reaction, leading to deconjugation.
-
pH: The reaction of maleimides with thiols is most efficient at a pH range of 6.5-7.5. At pH values above 7.5, competitive reactions with amines can occur, and the maleimide ring itself is more susceptible to hydrolysis, rendering it inactive for conjugation. Conversely, slightly basic conditions (pH 8-9) can be used post-conjugation to promote stabilizing hydrolysis of the succinimide ring.
-
Temperature: Elevated temperatures can accelerate the rate of degradation reactions. Stability studies are typically conducted at 37°C to mimic physiological conditions.
-
Local Protein Microenvironment: For protein conjugates, the amino acid residues near the conjugation site can influence stability. Positively charged local residues may promote the stabilizing hydrolysis of the thiosuccinimide ring.
Q4: How can I improve the stability of my this compound conjugate?
The most effective strategy to enhance stability is to hydrolyze the succinimide ring of the conjugate to its succinamic acid form after the initial conjugation is complete. This ring-opened form is resistant to the retro-Michael reaction, effectively "locking" the conjugate and preventing thiol exchange. This can be achieved by incubating the purified conjugate at a slightly elevated pH. Some next-generation maleimides are also engineered to "self-hydrolyze" to achieve this stabilization more rapidly.
Troubleshooting Guide
Problem: My conjugate shows premature cleavage or loss of payload during in vitro or in vivo experiments.
-
Possible Cause: The thiosuccinimide linkage is undergoing a retro-Michael reaction and exchanging with thiols in the media or plasma (e.g., glutathione, serum albumin).
-
Solution 1: Induce Hydrolysis. After initial conjugation and purification, incubate your conjugate in a buffer at a slightly basic pH (e.g., pH 8.0-9.0) for a few hours at room temperature or 37°C to promote the conversion of the thiosuccinimide ring to the stable succinamic acid form. Monitor the conversion by HPLC-MS.
-
Solution 2: Thoroughly Purify. Ensure all unreacted thiol-containing starting material is removed after the conjugation step, as its presence can contribute to equilibrium-driven deconjugation.
-
Solution 3: Evaluate Alternatives. For applications requiring very high long-term stability in reducing environments, consider alternative sulfhydryl-reactive chemistries like haloacetamides or vinyl sulfones, which form irreversible thioether bonds, though they may react more slowly than maleimides.
Problem: I am observing unexpected adducts in my HPLC-MS analysis.
-
Possible Cause: The maleimide portion of your conjugate has detached and subsequently reacted with another thiol-containing species in your system, such as serum albumin or free cysteine.
-
Solution: Analyze the unexpected peaks by mass spectrometry to identify the adducts. This can confirm that thiol exchange is the underlying issue. Implement the stabilization protocol described above to prevent this exchange from occurring.
Data Presentation
Table 1: Comparative Serum Stability of Different Linker Technologies This table summarizes data on the stability of various bioconjugate linkers in human plasma.
| Linker Type | Bond Formed | Model System | Incubation Time (days) | % Intact Conjugate | Key Characteristic |
| Maleimide-based | Thioether | ADC in human plasma | 7 | ~50% | Susceptible to retro-Michael reaction |
| "Bridging" Disulfide | Disulfide | ADC in human plasma | 7 | >95% | Demonstrates significantly improved stability over conventional disulfides. |
| Thiol-ene Reaction | Thioether | ADC in human plasma | 7 | >90% | Forms a stable thioether bond with high stability. |
Table 2: Influence of N-Substitution on Hydrolysis Half-Life of Thiosuccinimide Conjugates This table illustrates how modifying the maleimide structure affects the rate of the stabilizing hydrolysis reaction at pH 7.4 and 37°C. Faster hydrolysis leads to faster stabilization.
| N-Substituent on Maleimide | Hydrolysis Half-life (t½) | Relative Stability |
| N-alkyl | 27 hours | Slower hydrolysis, less stable conjugate initially. |
| N-aryl | 1.5 hours | Faster hydrolysis, leading to quicker stabilization. |
| N-fluorophenyl | 0.7 hours | Very rapid hydrolysis due to electron-withdrawing effects. |
Visual Diagrams
References
Technical Support Center: FA-PEG5-Mal Conjugates & Retro-Michael Reaction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the retro-Michael reaction in FA-PEG5-Mal (Folic Acid-PEG5-Maleimide) conjugates.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments, offering potential causes and solutions in a question-and-answer format.
Question: Why am I observing a loss of my conjugated payload over time?
Answer: The loss of a conjugated payload from a maleimide-thiol linkage is often due to the retro-Michael reaction. This reaction is a reversal of the initial conjugation, leading to the dissociation of the thiol from the maleimide. In a biological environment rich in thiols like glutathione, this can result in "thiol exchange," where the payload is transferred from your this compound conjugate to other molecules, leading to off-target effects and reduced efficacy.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Reversible Nature of the Thioether Bond | The thiosuccinimide linkage formed is susceptible to cleavage, especially in the presence of other thiols.[1][2] |
| High pH Environment | Reaction conditions with a pH above 7.5 can increase the rate of the retro-Michael reaction. |
| Presence of Excess Thiols | High concentrations of competing thiols (e.g., glutathione in vivo or residual reducing agents) can drive the equilibrium towards deconjugation. |
| Suboptimal Storage Conditions | Improper storage of the conjugate can lead to degradation over time. |
To mitigate this, you can induce hydrolysis of the thiosuccinimide ring to form a stable succinamic acid thioether, which is not susceptible to the retro-Michael reaction.[2] This can be achieved by incubating the conjugate at a slightly alkaline pH (e.g., pH 8.5-9.0) after the initial conjugation is complete.
Question: How can I improve the stability of my this compound conjugate?
Answer: Enhancing the stability of the maleimide-thiol linkage is critical for the efficacy of your conjugate. Several strategies can be employed to prevent the retro-Michael reaction and ensure the payload remains attached.
Strategies for Improving Conjugate Stability:
| Strategy | Description |
| Post-Conjugation Hydrolysis | Intentionally hydrolyzing the thiosuccinimide ring after conjugation creates a stable, open-ring structure that is resistant to thiol exchange.[2] This can be achieved by a brief incubation at a moderately elevated pH (8.5-9.0). |
| Use of "Self-Hydrolyzing" Maleimides | While this compound is a specific reagent, for future applications, consider maleimide derivatives with N-substituents that promote rapid hydrolysis post-conjugation, such as those with nearby basic groups. |
| Transcyclization | For conjugates involving an N-terminal cysteine on the payload, a rearrangement to a stable six-membered thiazine ring can occur, preventing the retro-Michael reaction. This process is favored by extended incubation in a buffered solution.[1] |
| Alternative Ligation Chemistries | For future experiments, consider alternative thiol-reactive chemistries that form more stable linkages, such as those based on sulfones or carbonylacrylic reagents. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the maleimide-thiol conjugation reaction with this compound?
A1: The optimal pH for the maleimide-thiol conjugation is between 6.5 and 7.5. Within this range, the thiol group is sufficiently deprotonated to be reactive, while minimizing the competing hydrolysis of the maleimide group and reactions with amines. At a pH of 7.0, the reaction of maleimides with thiols is approximately 1,000 times faster than with amines.
Q2: Can the maleimide group of this compound react with other functional groups besides thiols?
A2: While highly selective for thiols at pH 6.5-7.5, maleimides can react with primary amines (e.g., lysine residues) at pH values above 7.5. Therefore, it is crucial to control the pH of your reaction to ensure specific conjugation to cysteine residues.
Q3: How can I confirm that my this compound conjugate is stable?
A3: The stability of your conjugate can be assessed using techniques like reverse-phase high-performance liquid chromatography (RP-HPLC). By analyzing samples of your conjugate incubated over time in a relevant buffer (e.g., PBS containing a physiological concentration of glutathione), you can quantify the amount of intact conjugate and any released payload.
Q4: What are the storage recommendations for this compound and its conjugates?
A4: The maleimide group is susceptible to hydrolysis in aqueous solutions. Therefore, it is recommended to prepare aqueous solutions of this compound immediately before use. For long-term storage, it is best to store the compound as a dry powder or dissolved in an anhydrous organic solvent like DMSO or DMF at -20°C. The purified conjugate should ideally be stored at 4°C in a slightly acidic buffer (pH 6.0-6.5) for short-term use or at -80°C for long-term storage.
Data Presentation
The following table summarizes the relative stability of different maleimide-thiol linkages. Note that specific rates for this compound conjugates should be determined experimentally.
| Linkage Type | Relative Stability | Conditions Favoring Stability |
| Thiosuccinimide (Closed Ring) | Prone to retro-Michael reaction | pH 6.5-7.5, absence of excess thiols |
| Succinamic Acid Thioether (Hydrolyzed Ring) | Highly stable | Post-conjugation incubation at pH 8.5-9.0 |
| Thiazine (Rearranged from N-terminal Cys) | Highly stable | Extended incubation post-conjugation |
Experimental Protocols
Protocol 1: General Conjugation of this compound to a Thiol-Containing Molecule
-
Preparation of Thiolated Molecule:
-
If your molecule contains disulfide bonds, reduce them using a 10-fold molar excess of TCEP (tris(2-carboxyethyl)phosphine) in a degassed buffer (e.g., PBS, pH 7.2) for 30-60 minutes at room temperature. TCEP does not need to be removed before adding the maleimide reagent.
-
If using DTT (dithiothreitol), it must be removed post-reduction using a desalting column to prevent it from reacting with the maleimide.
-
-
Conjugation Reaction:
-
Dissolve this compound in anhydrous DMSO to prepare a stock solution (e.g., 10 mM).
-
Immediately add the this compound stock solution to the solution of the reduced thiol-containing molecule. A 10-20 fold molar excess of the maleimide reagent is a common starting point, but this should be optimized.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching and Purification:
-
Quench the reaction by adding a small molecule thiol like cysteine or 2-mercaptoethanol to react with any excess maleimide.
-
Purify the conjugate using size-exclusion chromatography (SEC) or another suitable purification method to remove unreacted reagents.
-
Protocol 2: Post-Conjugation Hydrolysis for Enhanced Stability
-
Perform Conjugation: Follow steps 1 and 2 of Protocol 1.
-
pH Adjustment: After the initial conjugation, adjust the pH of the reaction mixture to 8.5-9.0 using a suitable buffer (e.g., borate buffer).
-
Hydrolysis Incubation: Incubate the mixture for 2 hours at room temperature.
-
Neutralization and Purification: Re-neutralize the solution to pH 7.0-7.5 and proceed with the purification of the stable conjugate as described in step 3 of Protocol 1.
Protocol 3: Stability Assessment of this compound Conjugate by RP-HPLC
-
Sample Preparation: Prepare a solution of your purified this compound conjugate at a known concentration in a buffer of interest (e.g., PBS, pH 7.4). To mimic in vivo conditions, a separate sample can be prepared in the same buffer supplemented with 5 mM glutathione.
-
Incubation: Incubate the samples at 37°C.
-
Time Points: At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), take an aliquot of each sample and quench any reaction by adding a strong acid (e.g., trifluoroacetic acid to 0.1%).
-
HPLC Analysis: Analyze the aliquots by RP-HPLC, monitoring at a wavelength appropriate for your payload and/or the folic acid.
-
Data Analysis: Quantify the peak area of the intact conjugate at each time point to determine the rate of degradation.
Mandatory Visualization
Caption: Reaction pathways for maleimide-thiol adducts.
Caption: Workflow for preparing stable this compound conjugates.
Caption: Troubleshooting logic for low conjugate stability.
References
Impact of reducing agents on FA-PEG5-Mal conjugation efficiency
Welcome to the technical support center for FA-PEG5-Mal conjugation. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the conjugation of Folic Acid-PEG5-Maleimide (this compound) to thiol-containing molecules.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for this compound conjugation to a thiol-containing molecule?
A1: The optimal pH range for the maleimide-thiol conjugation reaction is between 6.5 and 7.5.[1][2] Within this range, the thiol group is sufficiently deprotonated to be reactive, while minimizing the hydrolysis of the maleimide group and potential side reactions with amines.[2] At a pH of 7.0, the reaction of maleimides with thiols is approximately 1,000 times faster than with amines.[1][2]
Q2: What are the recommended reducing agents for preparing my thiol-containing molecule for conjugation with this compound?
A2: Tris(2-carboxyethyl)phosphine (TCEP) and Dithiothreitol (DTT) are commonly used reducing agents to cleave disulfide bonds and expose free thiols for conjugation. TCEP is often preferred as it does not contain a thiol group and typically does not need to be removed before adding the maleimide reagent. DTT is also a potent reducing agent, but being a thiol-containing compound, excess DTT must be removed prior to conjugation to prevent it from competing with your target molecule for the maleimide.
Q3: Do I need to remove the reducing agent before starting the conjugation reaction?
A3: If you are using TCEP, it is generally not necessary to remove it before adding the this compound. However, if you are using DTT, it is crucial to remove any excess DTT from the reaction mixture. This can be achieved through methods like dialysis or using a desalting column.
Q4: What is the recommended molar ratio of this compound to my thiol-containing molecule?
A4: A common starting point is a 10 to 20-fold molar excess of the maleimide reagent to the thiol-containing molecule. However, the optimal ratio is highly dependent on the specific molecules being conjugated and should be determined empirically. For some applications, a lower molar excess, such as 2:1 or 5:1, has been shown to be effective.
Troubleshooting Guide
Problem: Low or No Conjugation Efficiency
| Possible Cause | Recommended Solution |
| Maleimide Hydrolysis | The maleimide ring on the this compound is susceptible to hydrolysis, especially at pH values above 7.5, rendering it inactive. Prepare maleimide solutions fresh in an anhydrous solvent like DMSO or DMF and add them to the reaction buffer immediately before use. If aqueous storage is necessary, use a slightly acidic buffer (pH 6.0-6.5) and store at 4°C for short periods. |
| Thiol Oxidation | Free thiols on your molecule of interest can oxidize to form disulfide bonds, which are unreactive with maleimides. Ensure proper reduction of disulfide bonds using TCEP or DTT. Degas your buffers to remove dissolved oxygen and consider including a chelating agent like EDTA (1-5 mM) to sequester metal ions that can catalyze oxidation. |
| Incorrect Reaction pH | The reaction pH is outside the optimal range of 6.5-7.5. Verify the pH of your reaction buffer and adjust as necessary. |
| Presence of Competing Thiols | If using DTT as a reducing agent, residual DTT will compete with your target molecule for conjugation to the this compound. Ensure complete removal of excess DTT before adding the maleimide reagent. |
| Steric Hindrance | For larger molecules, steric hindrance can be a factor that impedes conjugation. Optimizing the molar ratio of this compound to your molecule may be necessary. |
Problem: Non-Specific Labeling
| Possible Cause | Recommended Solution |
| Reaction with Amines | At pH values above 7.5, maleimides can react with primary amines, such as the N-terminus of a protein or the side chain of lysine residues. Perform the conjugation reaction within the recommended pH range of 6.5-7.5 to ensure selectivity for thiols. |
| N-terminal Cysteine Rearrangement | For peptides with an N-terminal cysteine, a side reaction can occur where the N-terminal amine attacks the succinimide ring. Performing the conjugation at a more acidic pH (e.g., pH 5.0) can help to keep the N-terminal amine protonated and less nucleophilic. |
Quantitative Data Summary
Table 1: Recommended Reaction Conditions for this compound Conjugation
| Parameter | Recommended Range/Value |
| pH | 6.5 - 7.5 |
| Molar Ratio (Maleimide:Thiol) | 10:1 to 20:1 (starting point) |
| Reaction Temperature | Room temperature or 4°C |
| Reaction Time | 1-2 hours at room temperature or overnight at 4°C |
Table 2: Comparison of Common Reducing Agents
| Reducing Agent | Advantages | Disadvantages | Typical Concentration |
| TCEP | Odorless, stable, effective over a wide pH range (1.5-8.5), does not need to be removed before conjugation. | Can react with maleimides under certain conditions, though less detrimental than DTT. | 5-50 mM; 2-10 fold molar excess over disulfide bonds. |
| DTT | Strong reducing agent. | Optimal activity at pH > 7, contains thiols that compete with the target molecule, must be removed before conjugation. | 10-100 mM; 10-100 fold molar excess. |
Experimental Protocols
Protocol 1: Reduction of Disulfide Bonds in a Protein
-
Prepare the protein solution in a degassed reaction buffer (e.g., 0.1 M sodium phosphate, 150 mM NaCl, 10 mM EDTA, pH 7.2).
-
Using TCEP: Add TCEP to the protein solution to a final concentration of 5-50 mM. A 2-10 fold molar excess of TCEP over the protein's disulfide bonds is a good starting point.
-
Incubate the reaction mixture at room temperature for 30-60 minutes. The reduced protein solution can be used directly in the conjugation reaction.
-
Using DTT: Add DTT to the protein solution to a final concentration of 10-100 mM. A 10-100 fold molar excess is common.
-
Incubate at room temperature for 30-60 minutes.
-
Crucially, remove the excess DTT using a desalting column or through buffer exchange with the degassed reaction buffer.
Protocol 2: this compound Conjugation
-
Prepare a stock solution of this compound in anhydrous DMSO or DMF.
-
Add the this compound stock solution to the reduced and purified protein solution to achieve the desired molar excess (e.g., 10-20 fold).
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light. Gentle mixing can be applied.
-
To quench the reaction, a small molecule thiol like cysteine or 2-mercaptoethanol can be added to react with any excess maleimide.
-
Purify the conjugate using size-exclusion chromatography (SEC) or another suitable method to remove unreacted this compound and quenching agent.
Visualizations
Caption: Experimental workflow for the conjugation of this compound to a thiol-containing protein.
Caption: Chemical reaction pathway for maleimide-thiol conjugation and a potential side reaction.
References
Long-term stability issues with FA-PEG5-Mal conjugates.
This technical support center provides guidance for researchers, scientists, and drug development professionals working with FA-PEG5-Mal (Folic Acid-Polyethylene Glycol (5)-Maleimide) conjugates. Below you will find troubleshooting advice and frequently asked questions to address long-term stability issues and other common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound conjugates?
A1: The long-term stability of this compound conjugates is primarily influenced by the maleimide group and the resulting thiosuccinimide linkage formed upon conjugation to a thiol-containing molecule (e.g., a cysteine residue on a protein). The two main degradation pathways are:
-
Hydrolysis of the Maleimide Ring: The unreacted maleimide group is susceptible to hydrolysis, which opens the ring to form a maleamic acid derivative. This hydrolyzed form is unreactive towards thiols, thus preventing conjugation. The rate of hydrolysis increases with higher pH (above 7.5).[1][2][3]
-
Retro-Michael Reaction (Thiol Exchange): The thioether bond of the thiosuccinimide conjugate is reversible. In environments rich in thiols, such as in vivo with glutathione, the conjugated molecule can be exchanged with other thiols, leading to the loss of your payload from its target.[2][4]
Q2: How can I improve the long-term stability of my this compound conjugate?
A2: To enhance the stability of the conjugate, it is recommended to induce the hydrolysis of the thiosuccinimide ring after the conjugation reaction is complete. This ring-opening reaction forms a stable succinamic acid thioether which is resistant to the retro-Michael reaction. This can be achieved by incubating the conjugate at a slightly basic pH (e.g., pH 8.5-9.0) at room temperature or 37°C while monitoring the conversion by mass spectrometry.
Q3: What are the optimal storage conditions for the this compound linker and its conjugates?
A3: For the un-conjugated this compound linker, it is crucial to store it under dry conditions to prevent hydrolysis of the maleimide group. Recommended storage is at -20°C in a desiccated environment. Once conjugated, the stability will depend on the nature of the conjugated molecule and the buffer conditions. For long-term storage of the conjugate, it is advisable to store it at -80°C in a suitable buffer (e.g., PBS, pH 7.4). Avoid repeated freeze-thaw cycles.
Q4: What is the ideal pH for the conjugation reaction between this compound and a thiol-containing molecule?
A4: The optimal pH for the maleimide-thiol conjugation reaction is between 6.5 and 7.5. In this pH range, the reaction is highly selective for thiols over other nucleophilic groups like amines. At pH values below 6.5, the reaction rate decreases, while at pH values above 7.5, the maleimide becomes more prone to hydrolysis and side reactions with amines (e.g., lysine residues).
Troubleshooting Guides
Issue 1: Low Conjugation Efficiency
-
Potential Cause: Hydrolysis of the this compound linker before conjugation.
-
Troubleshooting Action: Ensure the this compound is stored under desiccated conditions. Prepare stock solutions in an anhydrous solvent like DMSO and use them immediately. Avoid storing the linker in aqueous buffers for extended periods before the reaction.
-
-
Potential Cause: Inaccessible or oxidized thiol groups on the target molecule.
-
Troubleshooting Action: If conjugating to a protein, ensure the target cysteine residues are reduced and accessible. Use a reducing agent like TCEP prior to conjugation and remove it before adding the maleimide linker. You can quantify the free thiols using Ellman's reagent to confirm successful reduction.
-
-
Potential Cause: Suboptimal reaction pH.
-
Troubleshooting Action: Verify that the pH of your reaction buffer is within the optimal range of 6.5-7.5.
-
-
Potential Cause: Incorrect stoichiometry.
-
Troubleshooting Action: An excess of the maleimide linker is often required to drive the reaction to completion. A 10-20 fold molar excess is a common starting point for protein labeling.
-
Issue 2: Instability of the Final Conjugate (Loss of Payload)
-
Potential Cause: Retro-Michael reaction (thiol exchange) in a thiol-rich environment.
-
Troubleshooting Action: After the initial conjugation, perform a post-conjugation hydrolysis step to stabilize the thiosuccinimide ring. Adjust the pH to 8.5-9.0 and incubate at room temperature or 37°C until mass spectrometry confirms the ring has opened. Re-neutralize the solution for storage.
-
-
Potential Cause: Degradation of the conjugate due to harsh buffer conditions or temperature.
-
Troubleshooting Action: Store the final conjugate in a suitable buffer (e.g., PBS, pH 7.4) at -80°C. Avoid extreme pH values and high temperatures for prolonged periods unless performing a specific stabilization step.
-
Issue 3: Aggregation of the Conjugate
-
Potential Cause: Increased hydrophobicity of the conjugate.
-
Troubleshooting Action: The PEG5 linker in this compound is designed to increase hydrophilicity. However, if the conjugated payload is very hydrophobic, aggregation can still occur. Consider optimizing the drug-to-antibody ratio (DAR) if applicable, as higher DARs can increase hydrophobicity and lead to aggregation.
-
-
Potential Cause: Improper buffer conditions.
-
Troubleshooting Action: Ensure the buffer composition and ionic strength are suitable for maintaining the solubility of your specific conjugate. The inclusion of excipients may be necessary to prevent aggregation.
-
Quantitative Data on Maleimide Conjugate Stability
The stability of maleimide conjugates is highly dependent on the N-substituent and the pH. The following tables provide a summary of representative data on the hydrolysis rates of N-substituted maleimides and the half-lives of their thiol conjugates. While this data is not specific to this compound, it illustrates the general principles of their stability.
Table 1: Half-life of N-Substituted Maleimide Hydrolysis (pH 7.4, 37°C)
| N-Substituent | Approximate Half-life (t½) |
| N-alkyl | ~27 hours |
| N-aryl | ~1.5 hours |
| N-fluorophenyl | ~0.7 hours |
Data adapted from Christie et al.
Table 2: Half-life of Thiol-Maleimide Conjugate Conversion (Thiol Exchange) in the Presence of Glutathione
| N-Substituted Maleimide | Conjugated Thiol | Half-life (t½) of Conversion |
| N-ethyl maleimide (NEM) | 4-mercaptophenylacetic acid (MPA) | 3.1 - 18 hours |
| N-phenyl maleimide (NPM) | 4-mercaptophenylacetic acid (MPA) | ~3.1 hours |
| N-ethyl maleimide (NEM) | N-acetyl-L-cysteine (NAC) | 3.6 - 258 hours |
Data adapted from Baldwin and Kiick.
Experimental Protocols
Protocol 1: General Procedure for this compound Conjugation to a Thiol-Containing Protein
-
Protein Preparation:
-
If the protein's cysteine residues are in a disulfide bond, reduce them using a 10-100 fold molar excess of a reducing agent like TCEP for 20-30 minutes at room temperature.
-
Remove the excess reducing agent using a desalting column equilibrated with a degassed conjugation buffer (e.g., PBS, pH 7.2).
-
-
Conjugation Reaction:
-
Prepare a stock solution of this compound in an anhydrous solvent such as DMSO.
-
Add the this compound stock solution to the protein solution to achieve the desired molar excess (a 10-20 fold excess is a good starting point).
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, with gentle mixing.
-
-
Quenching (Optional):
-
To stop the reaction, add a small molecule thiol like N-acetylcysteine or cysteine to quench any unreacted maleimide groups.
-
-
Purification:
-
Purify the conjugate from excess linker and quenching reagents using size-exclusion chromatography (SEC) or dialysis.
-
Protocol 2: Post-Conjugation Thiosuccinimide Ring Hydrolysis for Enhanced Stability
-
Conjugate Preparation:
-
Following the conjugation and purification steps in Protocol 1, ensure the conjugate is in a suitable buffer.
-
-
pH Adjustment:
-
Adjust the pH of the conjugate solution to 8.5-9.0 using a suitable buffer (e.g., borate buffer).
-
-
Incubation:
-
Incubate the solution at room temperature or 37°C.
-
-
Monitoring:
-
Monitor the progress of the ring hydrolysis by taking aliquots at different time points and analyzing them by mass spectrometry. Look for an increase in mass corresponding to the addition of one water molecule.
-
-
Neutralization:
-
Once the hydrolysis is complete (or has reached the desired level), re-neutralize the solution to a pH of 7.0-7.5 for storage or downstream applications.
-
Protocol 3: Stability Assessment of this compound Conjugate via HPLC
-
Sample Preparation:
-
Prepare solutions of your this compound conjugate at a known concentration in different buffers (e.g., PBS pH 7.4, and a buffer containing a relevant concentration of a competing thiol like glutathione).
-
-
Incubation:
-
Incubate the samples at a controlled temperature (e.g., 37°C).
-
-
Time-Point Analysis:
-
At various time points (e.g., 0, 1, 6, 24, 48 hours), take an aliquot from each sample and quench any ongoing reaction by adding an acid (e.g., TFA) or by freezing at -80°C.
-
-
HPLC Analysis:
-
Analyze the aliquots using reverse-phase HPLC (RP-HPLC).
-
Monitor the chromatograms for a decrease in the peak area of the intact conjugate and the appearance of new peaks corresponding to degradation products.
-
The percentage of intact conjugate remaining at each time point can be calculated to determine the stability profile.
-
Visualizations
Caption: Degradation pathways of this compound and its thiol conjugates.
Caption: Experimental workflow for creating a stabilized this compound conjugate.
References
FA-PEG5-Mal Conjugate Purification: Technical Support Center
Welcome to the technical support center for FA-PEG5-Mal conjugate purification. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of Folic Acid-PEG5-Maleimide conjugates.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found after a this compound conjugation reaction?
A1: The most common impurities include unreacted this compound, hydrolyzed this compound (where the maleimide ring has opened), excess unconjugated thiol-containing substrate (e.g., protein, peptide, or drug), and aggregated conjugate. Additionally, the thioether bond of the desired conjugate can sometimes reverse (deconjugation), leading to the reappearance of starting materials.
Q2: My maleimide-thiol conjugate appears to be unstable during purification and storage. What is happening?
A2: The thioether bond formed between a maleimide and a thiol group is susceptible to a retro-Michael reaction, especially in the presence of other free thiols. This can lead to deconjugation. Furthermore, the succinimide ring of the conjugate can undergo hydrolysis, which, while preventing deconjugation, creates a new, structurally distinct product (succinamic acid thioether).[1][2][3] To enhance stability, one strategy is to intentionally hydrolyze the succinimide ring under controlled basic conditions after conjugation, as the resulting ring-opened product is stable against thiol exchange.[1][2]
Q3: Why am I seeing a new, unexpected peak in my HPLC analysis of the purified conjugate?
A3: A new peak could be due to several factors. The most likely cause is the hydrolysis of the succinimide ring in the conjugate, forming two isomeric succinamic acid thioethers. This ring-opening is accelerated at basic pH. Another possibility is the hydrolysis of the maleimide group on unreacted this compound before conjugation, rendering it inactive. It is also possible that other parts of your molecule, such as ester linkages, are hydrolyzing, particularly if using acidic conditions during RP-HPLC purification.
Q4: Can I use Size Exclusion Chromatography (SEC) to purify my this compound conjugate?
A4: Yes, SEC is a common method for purifying PEGylated conjugates as it separates molecules based on their hydrodynamic radius. It is particularly useful for removing smaller molecules like unreacted substrate. However, challenges can arise. For very large PEG chains, the size difference between the PEGylated conjugate and the free this compound might not be sufficient for baseline separation. Non-specific interactions between the conjugate and the SEC column matrix can also lead to peak tailing and poor recovery; adding salts (e.g., 300 mM NaCl) or arginine to the mobile phase can help mitigate these interactions.
Q5: What are the advantages of using Reversed-Phase HPLC (RP-HPLC) for purification?
A5: RP-HPLC separates molecules based on hydrophobicity and can be very effective at resolving the desired conjugate from unreacted this compound, hydrolyzed species, and other closely related impurities that are difficult to separate by size alone. It offers high resolution, but requires careful method development, including optimization of the column, mobile phase composition, gradient, and temperature.
Troubleshooting Guides
Issue 1: Low Conjugation Efficiency
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Hydrolysis of Maleimide | Ensure the conjugation buffer pH is maintained between 6.5 and 7.5. Prepare the this compound solution immediately before use. | Increased yield of the desired conjugate by minimizing the premature hydrolysis of the maleimide group. |
| Oxidation of Thiol Groups | Degas all buffers before use. Consider adding a non-thiol reducing agent like TCEP (tris(2-carboxyethyl)phosphine) to the substrate solution prior to adding the this compound. | Prevents the formation of disulfide bonds in the substrate, ensuring free thiols are available for conjugation. |
| Incorrect Molar Ratio | Use a 10- to 20-fold molar excess of the this compound reagent over the thiol-containing substrate to drive the reaction to completion. | Maximizes the conversion of the substrate to the desired conjugate. |
| Steric Hindrance | If the thiol is sterically hindered, increase the reaction time or temperature (e.g., incubate for 2-4 hours at room temperature or overnight at 4°C). | Improved conjugation efficiency for sterically challenging substrates. |
Issue 2: Poor Purity After Purification
| Purification Method | Problem | Troubleshooting Step | Expected Outcome |
| Size Exclusion Chromatography (SEC) | Co-elution of conjugate and unreacted this compound. | Select a column with a pore size appropriate for the molecular weight of your conjugate (e.g., 500-1000 Å for large PEGylated proteins). Optimize the mobile phase by adding salt (e.g., 150-300 mM NaCl) to minimize ionic interactions. | Improved resolution between the desired product and impurities. |
| Size Exclusion Chromatography (SEC) | Peak tailing or low recovery. | Add arginine (e.g., 200 mM) to the mobile phase to reduce non-specific hydrophobic interactions. Use a column with a different stationary phase material. | Sharper peaks and increased recovery of the conjugate. |
| Reversed-Phase HPLC (RP-HPLC) | Poor separation of conjugate and impurities. | Optimize the gradient slope; a shallower gradient can improve resolution. Adjust the column temperature; higher temperatures (e.g., 60-90°C) can improve peak shape for large PEGylated molecules. | Baseline separation of the target conjugate from closely related species. |
| Reversed-Phase HPLC (RP-HPLC) | Product degradation during purification. | Avoid harsh acidic conditions (e.g., pH < 3) if your conjugate contains acid-labile groups. Use neutral pH buffers if possible, although this may affect peak shape. | Preservation of the conjugate's integrity throughout the purification process. |
| Dialysis/Ultrafiltration | Incomplete removal of small molecule impurities. | Increase the dialysis time and frequency of buffer exchange. Use a membrane with a molecular weight cut-off (MWCO) that is significantly smaller than the conjugate but large enough to allow free passage of impurities. | Efficient removal of unreacted substrate and salts. |
Experimental Protocols & Methodologies
Protocol 1: General this compound Conjugation to a Thiol-Containing Protein
-
Protein Preparation: Dissolve the thiol-containing protein in a degassed conjugation buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2) to a final concentration of 1-10 mg/mL.
-
Disulfide Reduction (Optional): If the protein contains disulfide bonds that need to be reduced to generate free thiols, add a 10-100x molar excess of TCEP. Incubate for 20-30 minutes at room temperature. Note: Do not use DTT or β-mercaptoethanol as they contain thiols and will compete in the conjugation reaction.
-
This compound Preparation: Immediately before use, dissolve the this compound in the conjugation buffer or a compatible solvent like DMSO to create a stock solution.
-
Conjugation Reaction: Add a 10-20 fold molar excess of the this compound solution to the protein solution while gently stirring.
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.
-
Purification: Proceed immediately to purification using SEC or RP-HPLC as detailed below.
Protocol 2: Purification by Size Exclusion Chromatography (SEC)
-
System Setup: Equilibrate an appropriate SEC column (chosen based on the molecular weight of the conjugate) with a mobile phase such as 20 mM Sodium Phosphate, 300 mM NaCl, pH 6.2.
-
Sample Loading: Load the crude conjugation reaction mixture onto the column.
-
Elution: Elute the sample with the mobile phase at a constant flow rate.
-
Fraction Collection: Collect fractions and monitor the elution profile using UV absorbance at a relevant wavelength (e.g., 280 nm for protein, or a wavelength specific to folic acid or a chromophore).
-
Analysis: Analyze the collected fractions by SDS-PAGE or HPLC to identify those containing the purified conjugate. Pool the pure fractions.
Protocol 3: Purification and Analysis by Reversed-Phase HPLC (RP-HPLC)
-
System Setup:
-
Column: C18 or C4 column suitable for large molecules.
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% TFA or 0.1% Formic Acid.
-
-
Method:
-
Equilibrate the column with a low percentage of Mobile Phase B.
-
Inject the sample.
-
Run a linear gradient from low to high percentage of Mobile Phase B to elute the components. The gradient should be optimized to resolve the conjugate from impurities.
-
Monitor absorbance at a suitable wavelength.
-
-
Analysis of Stability (Hydrolysis/Deconjugation):
-
Incubate an aliquot of the purified conjugate in a relevant buffer (e.g., PBS pH 7.4) at 37°C.
-
At various time points (e.g., 0, 1, 4, 24, 48 hours), inject a sample onto the RP-HPLC system.
-
Quantify the peak areas of the intact conjugate, hydrolyzed product, and any deconjugated species to determine the rate of degradation.
-
Visual Guides
Caption: Chemical pathways in this compound conjugation.
Caption: General purification workflow for this compound conjugates.
Caption: Troubleshooting decision tree for purification issues.
References
Technical Support Center: Photodegradation of the Folic Acid Moiety in FA-PEG5-Mal
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the photodegradation of the folic acid (FA) moiety in Folic Acid-PEG5-Maleimide (FA-PEG5-Mal).
Frequently Asked Questions (FAQs)
Q1: What is photodegradation and how does it affect the folic acid moiety in this compound?
A1: Photodegradation is the breakdown of molecules caused by the absorption of light, particularly ultraviolet (UV) radiation. The folic acid molecule is known to be sensitive to light.[1][2] When exposed to UV light, the folic acid moiety in your this compound conjugate can undergo a chemical transformation, leading to the cleavage of the C9-N10 bond.[3][4] This degradation compromises the structural integrity of the folic acid, which is critical for its function as a targeting ligand for the folate receptor, potentially reducing the efficacy of your targeted drug delivery system.[5]
Q2: What are the primary photodegradation products of folic acid?
A2: The photodegradation of folic acid in aqueous solutions under aerobic conditions primarily occurs in a multi-phase process. The initial cleavage of the folic acid molecule yields p-aminobenzoyl-L-glutamic acid (PABGA) and 6-formylpterin (FPT). With continued exposure to UV radiation, 6-formylpterin is further oxidized to pterin-6-carboxylic acid (PCA). Both 6-formylpterin and pterin-6-carboxylic acid can act as photosensitizers, accelerating the degradation of the remaining folic acid.
Q3: How can I detect and quantify the photodegradation of my this compound?
A3: Several analytical techniques can be used to monitor the photodegradation of this compound:
-
High-Performance Liquid Chromatography (HPLC): This is a highly effective method for separating and quantifying the intact this compound from its degradation products. A reversed-phase C18 column with UV detection (typically at 280 nm) is commonly used.
-
UV-Visible Spectroscopy: The degradation of folic acid can be monitored by observing changes in its UV-Vis absorption spectrum. Folic acid has characteristic absorption maxima around 280 nm and 350 nm. As degradation proceeds, the absorbance at 280 nm typically decreases, and an isosbestic point around 311 nm may be observed, indicating the formation of degradation products.
-
Fluorescence Spectroscopy: While folic acid itself has a low fluorescence quantum yield, its degradation products are fluorescent. An increase in fluorescence intensity (with excitation around 350 nm and emission around 443 nm) can indicate the progression of photodegradation.
Q4: What are the optimal storage and handling conditions for this compound to minimize photodegradation?
A4: To minimize photodegradation, this compound should be stored at -20°C in a dry, dark environment. It is crucial to protect the product from light at all times. When preparing solutions, work in a dimly lit area or use amber-colored vials. If possible, prepare solutions fresh for each experiment. For stock solutions, store them at -20°C in small aliquots to avoid repeated freeze-thaw cycles and light exposure.
Q5: Does the PEG linker or the maleimide group in this compound affect the photodegradation of the folic acid moiety?
A5: While the fundamental mechanism of folic acid photodegradation is expected to remain the same, the local chemical environment created by the PEG linker could potentially influence the rate of degradation. PEGylation is known to sometimes offer protection to conjugated molecules. However, direct studies on the photodegradation of the folic acid moiety specifically within the this compound conjugate are limited. The maleimide group itself is also light-sensitive, which is another factor to consider during handling and experimentation.
Troubleshooting Guides
Issue 1: Low or No Conjugation Efficiency with Thiol-Containing Molecules
Possible Cause: Photodegradation of the folic acid moiety may not directly inhibit the maleimide-thiol reaction, but the conditions leading to photodegradation (i.e., prolonged exposure to light) can also affect the maleimide group. The maleimide ring is susceptible to hydrolysis, especially at pH values above 7.5, which renders it inactive for conjugation.
Troubleshooting Steps:
-
Protect from Light: Conduct all steps of the conjugation reaction in a dark or dimly lit environment. Use amber-colored reaction tubes.
-
Fresh Reagents: Prepare fresh solutions of this compound immediately before use. Avoid using previously prepared solutions that have been stored for an extended period, even if frozen.
-
Optimize pH: Maintain the pH of the reaction buffer between 6.5 and 7.5. This range is optimal for the maleimide-thiol reaction while minimizing maleimide hydrolysis.
-
Check Maleimide Activity: If you suspect maleimide inactivity, you can perform a quality control check by reacting a small amount of your this compound with a thiol-containing compound like cysteine and analyzing the product by HPLC or mass spectrometry.
-
Degas Buffers: To prevent oxidation of thiols, use degassed buffers for your conjugation reaction.
Issue 2: Inconsistent or Unreliable Targeting in Cell-Based Assays
Possible Cause: The folic acid moiety has degraded, leading to a loss of affinity for the folate receptor on the cell surface. This will result in reduced targeted uptake of your conjugate.
Troubleshooting Steps:
-
Verify Integrity of this compound: Before conjugation, and after preparing your final conjugate, analyze a small sample by HPLC or UV-Vis spectroscopy to confirm the integrity of the folic acid moiety. Compare the chromatogram or spectrum to a fresh, protected standard.
-
Minimize Light Exposure During Experiments: Protect your final FA-PEG-biomolecule conjugate from light during all subsequent experimental steps, including incubation with cells.
-
Perform a Binding Assay: Conduct a competitive binding assay with free folic acid to confirm that the uptake of your conjugate is indeed mediated by the folate receptor. A significant decrease in uptake in the presence of excess free folic acid indicates specific binding.
-
Control for Photodegradation During Incubation: If your experiment involves long incubation times under a microscope with a light source, consider the potential for light-induced degradation during the experiment itself. Use the lowest possible light intensity and appropriate filters.
Quantitative Data on Folic Acid Photodegradation
Table 1: Effect of pH on the Rate of Folic Acid Photodegradation in Aqueous Solution
| pH | Degradation Rate Constant (k) min⁻¹ | Reference |
| 2.5 | 5.04 x 10⁻³ | |
| 10.0 | 0.1550 x 10⁻³ |
Note: Data is for free folic acid and serves as an estimate. The rate of degradation for this compound may vary.
Table 2: UV-Vis Absorption Maxima of Folic Acid and its Primary Photodegradation Products
| Compound | Absorption Maxima (λmax) in nm | Reference |
| Folic Acid | 280, 350 | |
| p-Aminobenzoyl-L-glutamic acid (PABGA) | 275 | |
| 6-Formylpterin (FPT) | 278, 310, 365 | |
| Pterin-6-carboxylic acid (PCA) | 290, 350 |
Experimental Protocols
Protocol 1: HPLC Analysis of this compound Photodegradation
Objective: To quantify the extent of photodegradation of this compound by separating the intact molecule from its degradation products.
Materials:
-
This compound solution (e.g., 1 mg/mL in a suitable buffer like PBS, pH 7.4)
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Amber-colored HPLC vials
Procedure:
-
Sample Preparation:
-
Prepare a solution of this compound in the desired buffer.
-
To induce photodegradation for a positive control, expose a sample to a UV lamp (e.g., 254 nm or 365 nm) for a defined period (e.g., 30, 60, 120 minutes). Keep a control sample protected from light.
-
Transfer the samples to amber-colored HPLC vials.
-
-
HPLC Method:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detection Wavelength: 280 nm
-
Gradient Elution:
-
0-5 min: 95% A, 5% B
-
5-25 min: Linear gradient to 50% A, 50% B
-
25-30 min: Linear gradient to 5% A, 95% B
-
30-35 min: Hold at 5% A, 95% B
-
35-40 min: Return to 95% A, 5% B and equilibrate
-
-
-
Data Analysis:
-
Identify the peak corresponding to the intact this compound in the control sample.
-
In the UV-exposed samples, look for the appearance of new peaks corresponding to the degradation products and a decrease in the area of the intact this compound peak.
-
Quantify the percentage of degradation by comparing the peak area of the intact molecule in the exposed sample to the control sample.
-
Protocol 2: Conjugation of this compound to a Thiol-Containing Peptide
Objective: To perform the conjugation of this compound to a cysteine-containing peptide while minimizing photodegradation.
Materials:
-
This compound
-
Cysteine-containing peptide
-
Anhydrous DMSO
-
Degassed conjugation buffer: 0.1 M sodium phosphate, 150 mM NaCl, 10 mM EDTA, pH 7.2
-
Reducing agent (optional, if the peptide has disulfide bonds): Tris(2-carboxyethyl)phosphine (TCEP)
-
Quenching solution: 1 M cysteine in conjugation buffer
-
Purification system (e.g., size-exclusion chromatography)
-
Amber-colored reaction vials
Procedure:
-
Peptide Preparation (if necessary):
-
If your peptide contains disulfide bonds that need to be reduced, dissolve it in the degassed conjugation buffer and add TCEP to a final concentration of 1-5 mM.
-
Incubate at room temperature for 30-60 minutes.
-
-
Conjugation Reaction:
-
Immediately before starting the reaction, dissolve the this compound in anhydrous DMSO to prepare a stock solution (e.g., 10 mg/mL).
-
In an amber-colored vial, add the peptide solution.
-
Add the this compound stock solution to the peptide solution to achieve a 10-20 fold molar excess of the maleimide over the peptide.
-
Flush the vial with an inert gas (e.g., nitrogen or argon), seal, and mix gently.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Quenching the Reaction:
-
Add the quenching solution to the reaction mixture to react with any excess unreacted maleimide.
-
-
Purification:
-
Purify the FA-PEG-peptide conjugate from unreacted peptide, excess this compound, and quenching reagent using size-exclusion chromatography or another suitable purification method.
-
-
Characterization:
-
Analyze the purified conjugate by mass spectrometry to confirm successful conjugation and by HPLC to assess purity.
-
Visualizations
Caption: Photodegradation pathway of the folic acid moiety.
Caption: Troubleshooting logic for photodegradation-related issues.
References
- 1. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 2. openagrar.de [openagrar.de]
- 3. dacemirror.sci-hub.box [dacemirror.sci-hub.box]
- 4. Ultraviolet photodegradation of folic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Degradation of Folic Acid in the Composition of a Conjugate with Polyvinylpyrrolidone and Fullerene C60 Under UV and E-Beam Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
Non-specific binding of FA-PEG5-Mal conjugates in vitro
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Folate-PEG5-Maleimide (FA-PEG5-Mal) conjugates. Our aim is to help you address common challenges, particularly non-specific binding, during your in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of non-specific binding with this compound conjugates?
A1: Non-specific binding of this compound conjugates can arise from several factors. The maleimide group, if not fully reacted, can non-specifically interact with proteins and other biomolecules. Additionally, the overall physicochemical properties of the conjugate, such as hydrophobicity and charge, can lead to unwanted interactions with cell surfaces and experimental plastics. The polyethylene glycol (PEG) linker itself, while designed to reduce non-specific interactions, can in some contexts contribute to binding depending on its length and the cellular environment.
Q2: How does the PEG5 linker influence non-specific binding?
A2: The PEG5 linker provides a hydrophilic spacer between the folic acid (FA) targeting ligand and the maleimide group. This spacer is intended to improve solubility and reduce non-specific hydrophobic interactions. However, the length of the PEG linker is a critical parameter. While longer PEG chains can enhance the "stealth" properties of a conjugate, a shorter linker like PEG5 may not be as effective in preventing all non-specific interactions, especially if the conjugated molecule is highly hydrophobic.[1][2] The optimal PEG length often needs to be determined empirically for each specific application to balance targeting efficiency with minimal non-specific binding.[3]
Q3: What is the optimal pH for the maleimide conjugation reaction to minimize side reactions?
A3: The optimal pH range for the reaction between a maleimide group and a thiol (sulfhydryl) group is between 6.5 and 7.5. Within this pH range, the reaction is highly specific and efficient. At a pH above 7.5, the maleimide group can react with primary amines, such as those on lysine residues, leading to non-specific conjugation. Conversely, at a pH below 6.5, the reaction rate with thiols is significantly reduced.
Q4: Can I use any buffer for my conjugation and cell-binding experiments?
A4: No, the choice of buffer is critical. For conjugation, avoid buffers containing free thiols, such as dithiothreitol (DTT) or β-mercaptoethanol, as they will compete with your target molecule for the maleimide group. Good choices include phosphate-buffered saline (PBS), Tris, or HEPES buffers, maintained within the optimal pH range of 6.5-7.5. For cell-binding assays, it is important to use a buffer that does not contain free folic acid, which would compete for binding to the folate receptor. Using a folate-free culture medium is recommended for these experiments.[4]
Troubleshooting Guide
This guide addresses common issues encountered during in vitro experiments with this compound conjugates, focusing on high non-specific binding.
| Problem | Potential Cause | Recommended Solution |
| High background signal in all wells/samples | Incomplete blocking of non-specific binding sites. | - Increase the concentration of the blocking agent (e.g., 1-5% Bovine Serum Albumin - BSA).- Extend the blocking incubation time.- Add a non-ionic detergent like 0.05% Tween-20 to the blocking and washing buffers to reduce hydrophobic interactions.[5] |
| Non-specific binding of the conjugate to the plate or cell surfaces. | - Ensure the maleimide group is fully quenched after conjugation.- Include a competition assay with excess free folic acid to differentiate between specific and non-specific binding.- Optimize the concentration of the this compound conjugate; high concentrations can lead to increased non-specific binding. | |
| High signal in negative control cells (folate receptor-negative) | The conjugate is binding to cell surface components other than the folate receptor. | - Confirm the negative control cells truly have low or no folate receptor expression.- Increase the number and duration of washing steps to remove loosely bound conjugates.- Evaluate the effect of the molecule conjugated to the maleimide end, as it may have its own off-target binding properties. |
| Hydrophobic interactions between the conjugate and the cell membrane. | - Incorporate a non-ionic detergent (e.g., 0.05% Tween-20) in the washing buffer.- If possible, assess if a longer PEG linker could mitigate these interactions in future conjugate designs. | |
| Inconsistent results between experiments | Variability in experimental conditions. | - Standardize all incubation times and temperatures.- Ensure consistent cell seeding densities and health.- Prepare fresh dilutions of conjugates and blocking solutions for each experiment. |
| Degradation of the conjugate. | - Store the this compound conjugate according to the manufacturer's instructions, protected from light and moisture.- Perform a quality control check on the conjugate to ensure its integrity. |
Quantitative Data Summary
The following tables summarize quantitative data from studies on folate-targeted conjugates and the impact of PEG linkers on binding and uptake.
Table 1: Comparison of Binding Affinity and Cellular Uptake of Folate-Conjugated Systems
| Conjugate System | Cell Line (FR status) | Parameter | Value | Reference |
| Folate-PEG-Biotin | FRα-expressing | KD | 1.14 nM | |
| Folate-conjugated doxorubicin nanoparticles | A2780 (FR+) | IC50 Fold Change | 10.33-fold lower vs. non-targeted | |
| Folate-conjugated doxorubicin nanoparticles | OVCAR3 (FR+) | IC50 Fold Change | 3.93-fold lower vs. non-targeted | |
| Folate-conjugated paclitaxel-polymer | HT-29 (FR+) | Activity Increase | Up to 28-fold vs. FR-negative cells |
Table 2: Effect of Nanoparticle Properties on Non-Specific Macrophage Uptake
| Nanoparticle Size | % Internalized (24h) | Nanoparticle Charge | Relative Uptake | Reference |
| 100 nm | 6.2% ± 0.9% | -23 mV | Baseline | |
| 40 nm | 1.4% ± 2.3% | +9 mV | ~4-fold increase vs. negative charge | |
| 30 nm | 1.1% ± 0.3% |
Experimental Protocols
Protocol 1: Competitive Binding Assay to Assess Specificity
This protocol is designed to differentiate between folate receptor-specific binding and non-specific binding of your this compound conjugate.
Materials:
-
Folate receptor-positive cells (e.g., HeLa, KB)
-
Folate receptor-negative cells (e.g., A549)
-
Folate-free cell culture medium
-
This compound conjugate (labeled with a fluorescent dye or radiolabel)
-
Free Folic Acid
-
Phosphate-Buffered Saline (PBS)
-
Bovine Serum Albumin (BSA)
-
24-well plates
-
Plate reader, flow cytometer, or scintillation counter
Procedure:
-
Cell Seeding: Seed both folate receptor-positive and negative cells in 24-well plates at an appropriate density and allow them to adhere overnight in standard culture medium.
-
Cell Washing: Gently wash the cells twice with pre-warmed, folate-free medium to remove any residual folic acid.
-
Blocking: Incubate the cells with a blocking buffer (e.g., folate-free medium with 1% BSA) for 1 hour at 37°C to reduce non-specific binding sites.
-
Competition Setup:
-
Total Binding: Add the labeled this compound conjugate at the desired concentration to the wells containing both cell types.
-
Non-Specific Binding: Pre-incubate a set of wells for each cell type with a high concentration of free folic acid (e.g., 1000-fold molar excess) for 15-30 minutes before adding the labeled this compound conjugate.
-
-
Incubation: Incubate the plates at 4°C for 2-4 hours to allow binding to the cell surface while minimizing internalization.
-
Washing: Aspirate the incubation medium and wash the cells three to five times with ice-cold PBS to remove unbound conjugate.
-
Quantification:
-
If the conjugate is fluorescent, lyse the cells and measure the fluorescence using a plate reader or analyze the cells by flow cytometry.
-
If the conjugate is radiolabeled, lyse the cells and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate Specific Binding by subtracting the signal from the non-specific binding wells (with excess free folic acid) from the total binding wells.
-
Compare the specific binding between the folate receptor-positive and negative cell lines.
-
Protocol 2: Cellular Uptake Assay by Fluorescence Microscopy
This protocol visualizes the internalization of a fluorescently labeled this compound conjugate.
Materials:
-
Folate receptor-positive cells (e.g., HeLa)
-
Fluorescently labeled this compound conjugate
-
Folate-free cell culture medium
-
Free Folic Acid
-
Glass coverslips
-
Paraformaldehyde (PFA) for fixing
-
DAPI for nuclear staining
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells on glass coverslips in a petri dish and allow them to attach overnight.
-
Pre-treatment (for competition): For competition wells, pre-incubate the cells with a 1000-fold molar excess of free folic acid in folate-free medium for 30 minutes at 37°C.
-
Incubation with Conjugate: Add the fluorescently labeled this compound conjugate to all wells (with and without pre-treatment) and incubate for 1-4 hours at 37°C to allow for endocytosis.
-
Washing: Wash the cells three times with cold PBS to remove non-internalized conjugate.
-
Fixation: Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Staining: Wash the cells with PBS and then stain the nuclei with DAPI for 5 minutes.
-
Mounting and Imaging: Wash the cells again with PBS, mount the coverslips on microscope slides, and visualize the cellular uptake of the conjugate using a fluorescence microscope. Compare the fluorescence intensity between the cells with and without the free folic acid pre-treatment.
Visualizations
Caption: Workflow for the competitive binding assay.
Caption: Folate receptor-mediated endocytosis pathway.
References
- 1. Size- and charge-dependent non-specific uptake of PEGylated nanoparticles by macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. Folic acid complexes with human and bovine serum albumins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Reddit - The heart of the internet [reddit.com]
Technical Support Center: Enhancing the In-vivo Stability of FA-PEG5-Mal Linkers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the in-vivo stability of Folic Acid-PEG5-Maleimide (FA-PEG5-Mal) linkers.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms that lead to the in-vivo instability of maleimide-based linkers like this compound?
A1: The primary cause of instability for maleimide-based conjugates in vivo is the reversibility of the thiol-maleimide Michael addition reaction. This reversal, known as a retro-Michael reaction, can lead to the deconjugation of the linker-payload from the targeting molecule (e.g., an antibody or protein)[1][2][3]. This is a significant issue for antibody-drug conjugates (ADCs) as it can result in off-target toxicity and reduced efficacy[4][5]. In a thiol-rich environment like the in-vivo milieu, with molecules such as glutathione and albumin, the released maleimide can react with other molecules, leading to "payload migration". Another potential instability is the hydrolysis of the maleimide ring itself before conjugation, which renders it unreactive to thiols.
Q2: Can the Folic Acid (FA) moiety of the linker degrade in vivo?
A2: While the primary in-vivo instability concerns for this linker relate to the maleimide group, folic acid itself can be susceptible to degradation under certain conditions, such as exposure to UV radiation and ionizing radiation (e-beam). In aqueous solutions, UV irradiation can lead to the degradation of folic acid into pterin-6-carboxylic acid and p-aminobenzoyl-L-glutamic acid. While not a direct result of the in-vivo chemical environment, this is a critical stability consideration during the preparation, storage, and handling of this compound and its conjugates.
Q3: How does the PEG5 component of the linker influence its stability?
A3: The polyethylene glycol (PEG) component of the linker primarily serves to improve the solubility and pharmacokinetic properties of the conjugate. While PEG itself is generally stable in vivo, incorporating it into the linker design can influence the rate of succinimide ring hydrolysis, a key factor in stabilizing the maleimide conjugate post-conjugation.
Q4: What is succinimide ring hydrolysis and how does it improve stability?
A4: After the maleimide group of the linker reacts with a thiol (e.g., from a cysteine residue on a protein) to form a thiosuccinimide, this ring structure can undergo hydrolysis. This process opens the succinimide ring to form a stable succinamic acid thioether. This ring-opened form is no longer susceptible to the retro-Michael reaction, thus preventing payload loss and improving the in-vivo stability of the conjugate.
Q5: Are there alternative conjugation strategies to improve stability?
A5: Yes, several strategies exist. One approach is to induce hydrolysis of the thiosuccinimide ring after conjugation to lock the conjugate in a stable, ring-opened form. Another innovative method involves the conjugation of maleimide-containing reagents to peptides or proteins with an N-terminal cysteine. This can lead to a chemical rearrangement forming a stable six-membered thiazine ring, which is significantly less prone to thiol exchange reactions. Other strategies include using next-generation maleimides with modified structures to reduce the rate of the retro-Michael reaction.
Troubleshooting Guides
Problem 1: Low Conjugation Efficiency
Symptom: You observe a low yield of your final conjugated product.
| Possible Cause | Troubleshooting Step | Recommended Action |
| Hydrolyzed Maleimide | The maleimide group on the this compound linker is susceptible to hydrolysis in aqueous solutions, especially at pH > 7.5, which inactivates it. | 1. Always prepare aqueous solutions of the maleimide linker immediately before use.2. For storage, dissolve the linker in a dry, biocompatible organic solvent such as DMSO or DMF.3. Maintain the conjugation reaction pH between 6.5 and 7.5 for optimal reactivity and stability. |
| Oxidized or Inaccessible Cysteine Residues | The target cysteine residues on your protein may have formed disulfide bonds or be sterically hindered. | 1. Pre-reduce your protein with a 10-100 fold molar excess of a disulfide-free reducing agent like TCEP (tris(2-carboxyethyl)phosphine) for 20-30 minutes at room temperature.2. Perform the conjugation in a degassed buffer to prevent re-oxidation.3. If necessary, remove excess TCEP using a desalting column before adding the maleimide linker. |
| Incorrect pH | The reaction rate is pH-dependent. At pH < 6.5, the reaction is slow. At pH > 7.5, the maleimide is prone to hydrolysis and reaction with amines. | Maintain the reaction buffer at a pH between 6.5 and 7.5. |
Problem 2: In-vivo Payload Loss and Off-Target Effects
Symptom: Your conjugate shows reduced efficacy in vivo, and you suspect premature release of the payload.
| Possible Cause | Troubleshooting Step | Recommended Action |
| Retro-Michael Reaction | The thiosuccinimide bond is reversible, leading to deconjugation in the presence of endogenous thiols like glutathione. | 1. Induce Post-Conjugation Hydrolysis: After conjugation, adjust the pH of the conjugate solution to 8.5-9.0 and incubate at room temperature or 37°C to promote hydrolysis of the thiosuccinimide ring. Monitor the reaction by mass spectrometry until completion, then neutralize the solution.2. Consider N-terminal Cysteine Conjugation: If your protein has an N-terminal cysteine, conjugation can lead to the formation of a more stable thiazine structure. |
| Thiol Exchange with Serum Proteins | The released maleimide-linker-drug can react with other proteins in circulation, such as albumin, causing off-target effects. | This is a direct consequence of the retro-Michael reaction. Implementing the strategies to prevent this reaction (see above) will mitigate thiol exchange. |
Experimental Protocols
Protocol 1: Post-Conjugation Succinimide Ring Hydrolysis
This protocol describes a method to increase the stability of a maleimide conjugate by hydrolyzing the thiosuccinimide ring.
-
Conjugation: Perform the conjugation of your thiol-containing molecule with the this compound linker under optimal conditions (pH 6.5-7.5).
-
Purification: Purify the conjugate to remove unreacted linker and other reagents.
-
pH Adjustment: Adjust the pH of the purified conjugate solution to 8.5-9.2 using a suitable buffer (e.g., borate buffer).
-
Incubation: Incubate the solution at 37°C. The time required for complete hydrolysis can vary (from hours to days) and should be monitored.
-
Monitoring: Monitor the progress of the hydrolysis by mass spectrometry, looking for the expected mass shift corresponding to the addition of a water molecule.
-
Neutralization: Once hydrolysis is complete, neutralize the solution by adjusting the pH back to 7.0-7.5 for storage or in-vivo use.
Protocol 2: Assessing Conjugate Stability in Plasma
This protocol provides a method to evaluate the stability of your conjugate in a simulated in-vivo environment.
-
Incubation: Incubate the purified conjugate in plasma (e.g., human or mouse plasma) at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 1, 6, 24, 48, 72 hours).
-
Analysis: Analyze the aliquots by a suitable method, such as ELISA, HPLC, or mass spectrometry, to quantify the amount of intact conjugate remaining.
-
Comparison: Compare the stability of the non-hydrolyzed and hydrolyzed conjugates to determine the effectiveness of the stabilization strategy.
Data Presentation
Table 1: Impact of Succinimide Ring Hydrolysis on Conjugate Stability
| Conjugate Type | Incubation Condition | Time (hours) | % Payload Loss | Reference |
| Unhydrolyzed | Plasma at 37°C | 24 | ~10-25% | |
| Hydrolyzed | Plasma at 37°C | 24 | < 10% |
Table 2: pH Dependence of Maleimide Reactions
| pH Range | Reaction with Thiols | Reaction with Amines | Maleimide Hydrolysis |
| < 6.5 | Slow | Negligible | Slow |
| 6.5 - 7.5 | Fast and Chemoselective | Negligible | Moderate |
| > 7.5 | Fast | Competitive | Fast |
| This table is a qualitative summary based on information from multiple sources. |
Visualizations
Caption: Instability and stabilization pathways of maleimide conjugates.
Caption: Troubleshooting workflow for low conjugation efficiency.
References
- 1. Linker substitution influences succinimide ring hydrolysis equilibrium impacting the stability of attachment to antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. vectorlabs.com [vectorlabs.com]
- 3. researchgate.net [researchgate.net]
- 4. Development of a facile antibody–drug conjugate platform for increased stability and homogeneity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Validation & Comparative
The Impact of PEG Linker Length on Folate-Targeted Therapies: A Comparative Analysis of FA-PEG5-Mal with PEG3, PEG4, and PEG6 Alternatives
For researchers, scientists, and drug development professionals, the choice of a linker in targeted therapies is a critical determinant of a conjugate's efficacy, stability, and pharmacokinetic profile. Among the various linker technologies, those incorporating polyethylene glycol (PEG) have garnered significant attention for their ability to enhance the physicochemical and pharmacological properties of bioconjugates. This guide provides an objective comparison of FA-PEG5-Mal with other short-chain PEG linker lengths (PEG3, PEG4, and PEG6), supported by experimental data, to aid in the rational design of next-generation folate-targeted therapeutics.
The core structure, Folic Acid-PEG-Maleimide (FA-PEG-Mal), combines a folate targeting moiety, a PEG spacer, and a maleimide group for conjugation to thiol-containing molecules such as peptides, proteins, or cytotoxic drugs. The length of the PEG chain, even with minor variations, can profoundly influence the conjugate's solubility, stability, pharmacokinetics (PK), and ultimately, its therapeutic efficacy.
Comparative Analysis of PEG Linker Lengths
The selection of an optimal PEG linker length represents a balance between enhancing pharmacokinetic properties and maintaining potent biological activity. While direct head-to-head comparative studies for FA-PEG3-Mal, FA-PEG4-Mal, this compound, and FA-PEG6-Mal are limited in publicly available literature, extensive research on the impact of PEG linker length in similar bioconjugates, such as antibody-drug conjugates (ADCs), provides valuable insights. The following tables summarize quantitative data from various studies, comparing key performance metrics across different PEG linker lengths.
Data Presentation
Table 1: Impact of PEG Linker Length on Pharmacokinetics (PK) of Bioconjugates
| PEG Linker Length | Molecule Type | Key Pharmacokinetic Finding | Reference |
| No PEG | Affibody-Drug Conjugate | Half-life of 19.6 minutes. | [1] |
| Short PEG (e.g., PEG8) | Trastuzumab (Antibody) | Faster blood clearance compared to the non-PEGylated counterpart. | [2][3][4] |
| 4 kDa | Affibody-Drug Conjugate | 2.5-fold increase in half-life compared to no PEG. | [2] |
| 10 kDa | Affibody-Drug Conjugate | 11.2-fold increase in half-life compared to no PEG. | |
| 30 kDa | DNA Polyplex | Maximally blocked liver uptake and resulted in a long circulatory half-life. |
Table 2: Influence of PEG Linker Length on In Vivo Efficacy of Bioconjugates
| PEG Linker Length | Conjugate Type | Tumor Model | Key Efficacy Finding | Reference |
| No PEG | Affibody-MMAE | NCI-N87 Xenograft | Limited tumor growth inhibition due to rapid clearance. | |
| 4 kDa | Affibody-MMAE | NCI-N87 Xenograft | Improved tumor growth inhibition compared to no PEG. | |
| 10 kDa | Affibody-MMAE | NCI-N87 Xenograft | Most significant tumor growth inhibition and reduced off-target toxicity. | |
| PEG12 | Homogeneous DAR 8 ADC | Breast Cancer Xenograft | Significant anti-tumor activity at a 3 mg/kg dose. | |
| PEG24 | anti-Trop2-mPEG24-MMAE | BxPC3 Xenograft | Significant tumor suppression at a 3 mg/kg dose. |
Table 3: Effect of PEG Linker Length on In Vitro Cytotoxicity
| PEG Linker Length | Conjugate Type | Cell Line | Fold Reduction in Cytotoxicity (vs. No PEG) | Reference |
| 4 kDa | Affibody-MMAE | HER2-positive | 4.5-fold | |
| 10 kDa | Affibody-MMAE | HER2-positive | 22-fold |
General Trends and Observations:
-
Pharmacokinetics: Increasing PEG linker length generally leads to a longer plasma half-life and reduced clearance. This is attributed to an increased hydrodynamic radius, which minimizes renal filtration.
-
Solubility and Stability: The hydrophilic nature of PEG improves the solubility and stability of conjugates, particularly those with hydrophobic payloads, thereby preventing aggregation.
-
In Vivo Efficacy: Improved pharmacokinetic properties conferred by longer PEG linkers often translate to enhanced in vivo efficacy due to prolonged circulation and increased accumulation in the target tissue.
-
In Vitro Potency: A potential trade-off exists with longer PEG linkers, which can sometimes lead to decreased in vitro cytotoxicity. This may be due to steric hindrance affecting receptor binding or cellular internalization.
For the specific comparison of FA-PEG3-Mal, FA-PEG4-Mal, this compound, and FA-PEG6-Mal, it can be extrapolated that a stepwise increase in the number of PEG units will incrementally enhance the hydrophilicity and hydrodynamic size of the conjugate. While these are minor changes, they can be significant in optimizing the balance between improved pharmacokinetics and retained biological activity. The choice of the optimal short-chain PEG linker will likely be context-dependent, influenced by the properties of the conjugated molecule and the specific therapeutic application.
Mandatory Visualization
Caption: Folate receptor-mediated endocytosis of a FA-PEG-Mal conjugate.
Caption: Workflow for ADC development with varying PEG linker lengths.
Experimental Protocols
Detailed methodologies are crucial for the successful design and evaluation of bioconjugates with different PEG linkers. Below are representative protocols for key experiments.
Protocol 1: Conjugation of FA-PEG-Mal to a Thiol-Containing Peptide
Objective: To covalently attach FA-PEG-Mal linkers of varying PEG lengths to a peptide containing a cysteine residue.
Materials:
-
FA-PEG-Mal (with PEG3, PEG4, PEG5, or PEG6)
-
Thiol-containing peptide
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.0-7.5, degassed
-
Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) if the peptide has disulfide bonds
-
Quenching Reagent: N-ethylmaleimide (NEM) or L-cysteine
-
Purification System: Size-exclusion chromatography (SEC) or reverse-phase high-performance liquid chromatography (RP-HPLC)
Procedure:
-
Peptide Preparation: Dissolve the thiol-containing peptide in the conjugation buffer to a final concentration of 1-5 mg/mL. If the peptide contains disulfide bonds, add a 10-fold molar excess of TCEP and incubate for 30 minutes at room temperature to reduce them to free thiols.
-
FA-PEG-Mal Preparation: Dissolve the FA-PEG-Mal linker in the conjugation buffer to create a stock solution (e.g., 10 mM).
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the FA-PEG-Mal solution to the peptide solution. The reaction mixture should be stirred or gently agitated at room temperature for 2-4 hours or overnight at 4°C. The reaction should be protected from light.
-
Quenching the Reaction: To cap any unreacted thiol groups on the peptide, add a 2-fold molar excess of a quenching reagent like NEM relative to the initial amount of peptide. Incubate for 30 minutes at room temperature.
-
Purification: Purify the resulting conjugate using SEC or RP-HPLC to remove unreacted FA-PEG-Mal, peptide, and quenching reagent.
-
Characterization: Characterize the purified conjugate by mass spectrometry to confirm successful conjugation and purity.
Protocol 2: In Vitro Cellular Uptake Assay
Objective: To compare the cellular uptake of folate-targeted nanoparticles functionalized with FA-PEG-Mal linkers of different lengths.
Materials:
-
Folate receptor-positive cancer cell line (e.g., KB, HeLa, or SKOV-3 cells)
-
Complete cell culture medium
-
Fluorescently labeled nanoparticles conjugated with FA-PEG3-Mal, FA-PEG4-Mal, this compound, and FA-PEG6-Mal
-
Flow cytometer
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Seed the folate receptor-positive cells in appropriate culture plates (e.g., 24-well plates for microscopy or 6-well plates for flow cytometry) and allow them to adhere overnight.
-
Treatment: Remove the culture medium and replace it with fresh medium containing the different fluorescently labeled nanoparticle conjugates at a predetermined concentration. Include a negative control of unconjugated fluorescent nanoparticles.
-
Incubation: Incubate the cells for a specific period (e.g., 4 hours) at 37°C.
-
Washing: After incubation, wash the cells three times with cold PBS to remove any unbound nanoparticles.
-
Analysis:
-
Fluorescence Microscopy: Visualize the cellular uptake of the nanoparticles using a fluorescence microscope.
-
Flow Cytometry: For quantitative analysis, detach the cells using a non-enzymatic cell dissociation solution, resuspend them in PBS, and analyze the fluorescence intensity of the cell population using a flow cytometer.
-
-
Data Interpretation: Compare the mean fluorescence intensity of cells treated with nanoparticles bearing different PEG linker lengths to determine the effect of linker length on cellular uptake.
Protocol 3: Pharmacokinetic (PK) Study in Rodents
Objective: To determine and compare the pharmacokinetic profiles of bioconjugates with different PEG linker lengths.
Materials:
-
Animal Model: Healthy mice or rats
-
Bioconjugates with varying PEG linker lengths
-
Vehicle (e.g., saline or PBS)
-
Analytical method for quantification (e.g., ELISA)
Procedure:
-
Administration: Administer the bioconjugates with varying PEG linker lengths intravenously to different groups of animals at a defined dose.
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr, etc.) post-injection.
-
Sample Processing: Isolate plasma from the blood samples.
-
Quantification: Quantify the concentration of the bioconjugate in the plasma samples using a validated analytical method such as ELISA.
-
Data Analysis: Calculate key pharmacokinetic parameters, including half-life (t₁/₂), clearance, and area under the curve (AUC), using appropriate software. Compare these parameters across the different PEG linker length groups.
Protocol 4: In Vivo Antitumor Efficacy Study (Xenograft Model)
Objective: To evaluate and compare the therapeutic efficacy of drug conjugates with different PEG linker lengths.
Materials:
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice)
-
Tumor cells that overexpress the folate receptor
-
Drug conjugates with varying PEG linker lengths
-
Vehicle control and other relevant control groups (e.g., free drug)
Procedure:
-
Tumor Inoculation: Subcutaneously inoculate the tumor cells into the flank of the mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Randomize the mice into treatment groups. Administer the drug conjugates, vehicle, and other controls according to a predetermined dosing schedule (e.g., intravenously, twice a week for three weeks).
-
Monitoring: Measure tumor volume and body weight regularly (e.g., twice a week).
-
Endpoint: Conclude the study when tumors in the control group reach a predefined size or at a set time point.
-
Data Analysis: Calculate and compare the tumor growth inhibition across the different treatment groups to assess the impact of PEG linker length on in vivo efficacy.
References
- 1. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. A short PEG linker alters the in vivo pharmacokinetics of trastuzumab to yield high-contrast immuno-PET images - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A short PEG linker alters the in vivo pharmacokinetics of trastuzumab to yield high-contrast immuno-PET images - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
A Head-to-Head Comparison of FA-PEG5-Mal and NHS Ester Linkers for Bioconjugation
For researchers, scientists, and drug development professionals, the choice of a chemical linker is a critical decision in the design and synthesis of bioconjugates. This guide provides an objective comparison of two commonly employed linker chemistries: maleimide-based linkers, exemplified by Folic Acid-PEG5-Maleimide (FA-PEG5-Mal), and N-hydroxysuccinimide (NHS) ester linkers. We will delve into their reaction mechanisms, stability, and optimal reaction conditions, supported by experimental data and detailed protocols to inform your selection process.
The strategic selection of a linker can profoundly impact the efficacy, stability, and specificity of a bioconjugate, be it an antibody-drug conjugate (ADC), a fluorescently labeled protein for imaging, or a targeted drug delivery system. This compound represents a targeted, thiol-reactive linker, while NHS esters are a well-established class of amine-reactive linkers. Understanding their fundamental differences is key to successful bioconjugation.
At a Glance: this compound vs. NHS Ester Linkers
| Feature | This compound (Maleimide-based) | NHS Ester |
| Target Functional Group | Sulfhydryl groups (-SH) on cysteine residues | Primary amines (-NH2) on lysine residues and N-termini |
| Reaction Mechanism | Michael Addition | Nucleophilic Acyl Substitution |
| Resulting Covalent Bond | Thioether bond | Amide bond |
| Optimal Reaction pH | 6.5 - 7.5[1][2] | 7.2 - 8.5[3] |
| Bond Stability | Generally stable, but can be susceptible to retro-Michael reaction (deconjugation), especially in the presence of other thiols.[4][5] | Highly stable and effectively irreversible under physiological conditions. |
| Specificity | Highly specific for sulfhydryl groups, which are less abundant on most proteins than primary amines. | Reacts with all accessible primary amines, which can lead to a heterogeneous population of conjugates. |
| Key Components | Folic Acid (FA): A targeting ligand that binds to folate receptors, often overexpressed on cancer cells. PEG5: A five-unit polyethylene glycol spacer that enhances solubility, reduces immunogenicity, and provides spatial separation between the conjugated molecules. Maleimide (Mal): The reactive group that forms a covalent bond with sulfhydryl groups. | NHS Ester: An activated ester that reacts with primary amines. |
Delving into the Chemistry: Reaction Mechanisms
The distinct reactivity of maleimide and NHS ester linkers stems from their different chemical mechanisms.
This compound (Maleimide) Reaction:
Maleimides react with sulfhydryl groups via a Michael addition reaction. The thiol group acts as a nucleophile, attacking the carbon-carbon double bond within the maleimide ring to form a stable thioether bond. This reaction is highly specific for thiols within the optimal pH range of 6.5-7.5.
References
Validating Folate Receptor Targeting: A Comparative Guide for FA-PEG5-Mal
For Researchers, Scientists, and Drug Development Professionals
The strategic targeting of the folate receptor (FR), a cell-surface protein overexpressed in a variety of cancers, represents a promising avenue for the selective delivery of therapeutic and imaging agents. Folic acid (FA), as the natural ligand for FR, provides a non-immunogenic and high-affinity targeting moiety. The use of a polyethylene glycol (PEG) linker, such as in the FA-PEG5-Mal construct, is intended to enhance solubility and bioavailability, while the maleimide (Mal) group allows for straightforward conjugation to thiol-containing molecules. This guide provides a comparative framework for the validation of this compound, drawing upon experimental data from analogous folate-PEG conjugates to establish performance benchmarks.
Comparative Performance of Folate-Targeted Agents
The efficacy of a folate-targeted agent is critically dependent on its binding affinity, cellular uptake, and in vivo biodistribution. While specific data for this compound is not publicly available, the following tables summarize the performance of various folate-conjugated nanoparticles and small molecules, providing a basis for comparison. The selection of a short PEG linker (as implied by "PEG5") can influence these parameters.
In Vitro Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a key measure of the in vitro potency of a cytotoxic drug conjugate. Lower IC50 values in FR-positive cells compared to non-targeted controls or FR-negative cells indicate successful targeting.
| Agent | Cell Line (FR Status) | IC50 (µg/mL) | Fold Improvement (Targeted vs. Non-Targeted) | Reference |
| Folate-decorated PLGA-PEG NPs (Genistein) | SKOV-3 (FR+) | 11.98 | 1.95 (vs. PLGA-PEG NPs) | |
| Non-targeted PLGA-PEG NPs (Genistein) | SKOV-3 (FR+) | 23.43 | - | |
| Folate-targeted magnetic NPs (Doxorubicin) | A2780 (FR+) | Not Specified | 10.33 (vs. non-targeted) | |
| Folate-targeted magnetic NPs (Doxorubicin) | OVCAR3 (FR+) | Not Specified | 3.93 (vs. non-targeted) | |
| Vincristine-loaded PLGA-PEG-Folate NPs | MCF-7 (FR+) | Not Specified | 1.52 (vs. PLGA-mPEG NPs) | [1] |
Cellular Uptake
Efficient internalization into target cells is a prerequisite for the therapeutic action of many targeted drugs. Cellular uptake is often quantified by measuring the amount of a labeled agent inside the cells after a specific incubation period.
| Agent | Cell Line (FR Status) | Incubation Time | Uptake Enhancement (Targeted vs. Non-Targeted) | Reference |
| Folate-conjugated Superparamagnetic Nanoparticles | HeLa (FR+) | 4 hours | 12-fold (vs. PEG- or dextran-coated) | |
| Folate-PEG(5000)-linked microemulsion | KB (FR+) | Not Specified | 200-fold (vs. non-folate microemulsion) | [2] |
| Folate-PEG(2000)-linked microemulsion | KB (FR+) | Not Specified | 4-fold (vs. non-folate microemulsion) | [2] |
| Folate-coated Gadolinium Nanoparticles | KB (FR+) | Not Specified | Significantly enhanced over PEG-coated | [3] |
In Vivo Tumor Accumulation
The ability of a targeted agent to accumulate preferentially at the tumor site is a critical determinant of its in vivo efficacy and safety. This is often expressed as the percentage of the injected dose per gram of tissue (%ID/g).
| Agent | Tumor Model (Cell Line) | Time Post-Injection | Tumor Accumulation (%ID/g) | Reference |
| 99mTc-radiofolate tracer | KB xenograft | 4 hours | 2.33 ± 0.36 | |
| 99mTc-radiofolate tracer | IGROV-1 xenograft | 4 hours | 1.16 ± 0.64 | |
| 99mTc-radiofolate tracer | LoVo xenograft | 4 hours | 0.66 ± 0.17 | |
| Folate-PEG(5000)-linked microemulsions | KB xenograft | 24 hours | 2.6-fold higher than free drug | [2] |
Key Experimental Protocols
Rigorous validation of a folate-targeted agent like this compound requires a series of well-defined in vitro and in vivo experiments. Below are detailed protocols for essential validation assays.
Competitive Binding Assay
This assay determines the binding affinity and specificity of the folate conjugate for the folate receptor.
Protocol:
-
Cell Culture: Culture FR-positive cells (e.g., KB, HeLa) in a folate-deficient medium for 24-48 hours to upregulate receptor expression. Seed the cells in 24-well plates.
-
Ligand Preparation: Prepare a solution of a radiolabeled folate derivative (e.g., [3H]-folic acid) at a fixed concentration. Prepare serial dilutions of the unlabeled test compound (this compound) and unlabeled folic acid (as a positive control).
-
Competition Reaction: Wash the cells with a cold, folate-free binding buffer. Incubate the cells with the radiolabeled folate and varying concentrations of the unlabeled competitor (this compound or folic acid) at 4°C for 1-2 hours to prevent internalization.
-
Washing: Aspirate the incubation medium and wash the cells multiple times with ice-cold PBS to remove unbound radioligand.
-
Cell Lysis and Scintillation Counting: Lyse the cells and measure the radioactivity in the lysates using a scintillation counter.
-
Data Analysis: Plot the percentage of bound radioligand against the logarithm of the competitor concentration. Calculate the IC50 value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radiolabeled ligand.
Cellular Uptake Assay
This assay quantifies the internalization of the folate conjugate into FR-positive cells.
Protocol:
-
Cell Culture: Seed FR-positive and FR-negative (as a control) cells in 24-well plates. For FR-positive cells, use a folate-deficient medium.
-
Conjugate Labeling: The molecule conjugated to this compound should be fluorescently labeled or radiolabeled for detection.
-
Uptake Protocol: Wash the cells with pre-warmed, folate-free media. Add the labeled this compound conjugate at various concentrations to the cells. To confirm FR-mediated uptake, include a control group pre-incubated with an excess of free folic acid. Incubate at 37°C for various time points (e.g., 1, 2, 4 hours).
-
Termination of Uptake: Aspirate the medium and wash the cells thoroughly with ice-cold PBS to remove non-internalized conjugate.
-
Quantification:
-
Fluorescence: Lyse the cells and measure the fluorescence intensity using a microplate reader. Normalize to the protein concentration in each well.
-
Radioactivity: Lyse the cells and measure the radioactivity using a scintillation counter.
-
-
Data Analysis: Plot the cellular uptake (fluorescence intensity or radioactivity) against the concentration of the conjugate or over time.
In Vivo Biodistribution Study
This study evaluates the distribution and tumor accumulation of the folate conjugate in an animal model.
Protocol:
-
Animal Model: Use immunodeficient mice bearing subcutaneous xenografts of FR-positive tumors.
-
Agent Administration: Administer the radiolabeled this compound conjugate intravenously to the tumor-bearing mice.
-
Tissue Collection: At predetermined time points (e.g., 1, 4, 24, 48 hours) post-injection, euthanize the mice and collect major organs and the tumor.
-
Radioactivity Measurement: Weigh each tissue and measure the radioactivity using a gamma counter.
-
Data Analysis: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ and the tumor. This will provide a quantitative measure of tumor targeting and clearance from other organs.
Visualizing Key Processes
Diagrams generated using Graphviz (DOT language) can effectively illustrate the underlying biological pathways and experimental workflows.
Folate Receptor-Mediated Endocytosis
This pathway describes how folate-conjugated molecules are internalized by cells expressing the folate receptor.
Caption: Folate Receptor-Mediated Endocytosis Pathway.
Experimental Workflow for In Vitro Validation
This workflow outlines the key steps in the in vitro assessment of a folate-targeted conjugate.
Caption: In Vitro Validation Workflow for this compound.
This guide provides a foundational framework for the validation and comparative analysis of this compound. By leveraging the provided protocols and comparative data, researchers can effectively assess the potential of this and other novel folate-targeted agents for cancer therapy and diagnostics.
References
- 1. Enhanced cellular uptake of folic acid-conjugated PLGA-PEG nanoparticles loaded with vincristine sulfate in human breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of polyethylene glycol linker chain length of folate-linked microemulsions loading aclacinomycin A on targeting ability and antitumor effect in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of cell uptake, biodistribution and tumor retention of folate-coated and PEG-coated gadolinium nanoparticles in tumor-bearing mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming FA-PEG5-Mal Conjugate Activity: A Comparative In Vitro Assay Guide
For researchers, scientists, and drug development professionals, confirming the biological activity and stability of folate receptor-targeted drug conjugates is a critical step in preclinical development. This guide provides an objective comparison of in vitro assays to validate the efficacy of Folic Acid-Polyethylene Glycol (5)-Maleimide (FA-PEG5-Mal) conjugates, supported by experimental data and detailed protocols.
The this compound linker system is designed to leverage the overexpression of folate receptors (FR) on the surface of many cancer cells for targeted drug delivery. The folic acid moiety serves as the targeting ligand, the PEG5 spacer enhances solubility and bioavailability, and the maleimide group allows for covalent conjugation to thiol-containing payloads such as cytotoxic drugs or imaging agents. Verifying the preservation of biological activity of both the targeting ligand and the payload post-conjugation is paramount.
Comparative Performance of Folate Conjugates and Linker Stability
The efficacy of a targeted conjugate is not only dependent on the targeting moiety but also on the linker's stability and the conjugation chemistry. The maleimide group, while widely used for its reactivity with thiols, can be susceptible to retro-Michael reactions, leading to premature drug release.
Table 1: Comparison of Folate Conjugates with Different Payloads and Linkers in FR-Positive Cells
| Conjugate | Cell Line | Assay Type | Key Findings | Reference |
| Folate-PEG-FITC | KB (FR+) | Cellular Uptake | Demonstrated significantly higher uptake in FR-positive KB cells compared to FR-negative A549 cells, which was competitively inhibited by free folic acid. | [1] |
| Folate-PEG-Paclitaxel | SKOV-3 (FR+) | Phototoxicity (IC₅₀) | Conjugates with medium-sized PEGs (1k-3.5k Da) showed more potent phototoxic activity (IC₅₀ ~130 nM) compared to non-PEGylated or long-PEG (5k Da) versions (IC₅₀ ~400 nM), indicating an optimal PEG length. | [2] |
| Folate-decorated PLGA-PEG-Genistein | SKOV-3 (FR+) | Cytotoxicity (IC₅₀) | Folate-targeted nanoparticles showed superior anticancer activity (IC₅₀ = 11.98 µg/ml) compared to non-targeted nanoparticles (IC₅₀ = 23.43 µg/ml). | [3] |
| FA₂-dPEG-DOX₂ | MDA-MB-231 | Cell Viability | The bivalent folate-targeted doxorubicin conjugate showed enhanced cytotoxicity in FR-overexpressing cells compared to free doxorubicin at equivalent concentrations. | [4] |
Table 2: Stability of Maleimide-Thiol Conjugates
| Maleimide Type | Condition | Stability Outcome | Reference |
| Traditional N-alkyl maleimide | Incubation with competing thiol (e.g., GSH) | Susceptible to retro-Michael reaction and thiol exchange, leading to conjugate cleavage. | [5] |
| Hydrolyzed N-alkyl maleimide | Post-conjugation hydrolysis (e.g., elevated pH) | The resulting ring-opened succinamic acid thioether is significantly more stable and resistant to thiol exchange, with half-lives over two years. | |
| Next-Generation Maleimides | N/A | Derivatives like diiodomaleimides offer faster conjugation and improved stability of the resulting conjugate. |
Key In Vitro Assays and Experimental Protocols
To confirm the activity of an this compound conjugate, a series of in vitro assays should be performed. These assays aim to demonstrate folate receptor-specific binding and internalization, as well as the cytotoxic or functional activity of the conjugated payload.
Cellular Uptake and Internalization Assays
These assays visualize and quantify the uptake of the conjugate into FR-positive cells.
This qualitative method provides visual confirmation of conjugate internalization.
Protocol:
-
Cell Culture: Seed FR-positive cells (e.g., HeLa, KB, SKOV-3) on glass coverslips and allow them to adhere overnight.
-
Conjugate Labeling: The payload conjugated to this compound should be fluorescent or attached to a fluorescent dye.
-
Incubation: Treat the cells with the fluorescently labeled conjugate for various time points (e.g., 1-4 hours) at 37°C.
-
Controls:
-
Negative Control: Incubate a parallel set of cells at 4°C to inhibit active endocytosis.
-
Competition Control: Pre-incubate cells with an excess of free folic acid before adding the fluorescent conjugate to demonstrate FR-specific uptake.
-
-
Washing and Fixation: Wash the cells with PBS to remove non-internalized conjugate and fix with a suitable fixative like 4% paraformaldehyde.
-
Imaging: Mount the coverslips and visualize the cells using a fluorescence or confocal microscope.
This quantitative method measures the fluorescence intensity of individual cells, providing data on the extent of conjugate uptake.
Protocol:
-
Cell Culture: Culture FR-positive and FR-negative (e.g., A549) cells in appropriate media.
-
Incubation: Incubate the cells with the fluorescently labeled this compound conjugate. Include a competition control with excess free folic acid.
-
Cell Preparation: After incubation, wash the cells, detach them (e.g., with trypsin), and resuspend them in a suitable buffer for flow cytometry.
-
Analysis: Analyze the cell suspension using a flow cytometer to quantify the mean fluorescence intensity, which correlates with the amount of internalized conjugate.
Competitive Binding Assay
This assay determines the binding affinity of the this compound conjugate to the folate receptor.
Protocol:
-
Cell Preparation: Seed FR-positive cells in a multi-well plate.
-
Competition Reaction: Wash the cells with a folate-free medium. Incubate the cells with a fixed concentration of a radiolabeled or fluorescently labeled folic acid and varying concentrations of the unlabeled this compound conjugate at 4°C to prevent internalization.
-
Washing: After incubation, wash the cells multiple times with ice-cold PBS to remove unbound ligands.
-
Quantification: Lyse the cells and measure the signal (radioactivity or fluorescence) to determine the amount of labeled folic acid bound. The displacement of the labeled ligand by the conjugate is used to calculate the binding affinity (e.g., IC₅₀ or Kᵢ).
Cytotoxicity Assay (e.g., MTT Assay)
This assay is crucial for this compound conjugates carrying a cytotoxic payload and assesses the conjugate's ability to kill cancer cells.
Protocol:
-
Cell Seeding: Seed FR-positive and FR-negative cells in 96-well plates and allow them to attach.
-
Treatment: Treat the cells with serial dilutions of the this compound-drug conjugate, the free drug, and a non-targeted control conjugate for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
Conjugate Stability Assay
This assay evaluates the stability of the maleimide-thiol linkage, which is critical for ensuring the payload remains attached to the targeting moiety until it reaches the target site.
Protocol:
-
Conjugation and Purification: Prepare the this compound conjugate and purify it to remove any unreacted components.
-
Stability Assay: Incubate the purified conjugate in a buffer (e.g., PBS, pH 7.4) at 37°C, potentially in the presence of a competing thiol like glutathione (GSH) to simulate physiological conditions.
-
Time Points: Collect aliquots at various time points (e.g., 0, 1, 4, 8, 24, 48 hours).
-
Analysis: Analyze the aliquots using techniques like HPLC or LC-MS to quantify the amount of intact conjugate versus released payload or other degradation products.
Visualizing Workflows and Pathways
To better understand the experimental process and the underlying biological mechanism, the following diagrams illustrate the key workflows and signaling pathways.
Caption: Workflow for assessing this compound conjugate activity.
Caption: Pathway of folate receptor-mediated drug delivery.
By employing these assays and understanding the underlying mechanisms, researchers can effectively validate the activity of their this compound conjugates and make informed decisions for further therapeutic development.
References
- 1. Folate receptor targeted imaging using poly (ethylene glycol)-folate: in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Folate-PEG Conjugates of a Far-Red Light-Activatable Paclitaxel Prodrug to Improve Selectivity toward Folate Receptor-Positive Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Folate-Targeted Monodisperse PEG-Based Conjugates Made by Chemo-Enzymatic Methods for Cancer Diagnosis and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
A Head-to-Head Comparison of FA-PEG5-Mal and Other Crosslinkers for Bioconjugation
For researchers, scientists, and drug development professionals, the selection of an appropriate crosslinker is a critical decision that profoundly impacts the stability, efficacy, and safety of bioconjugates. This guide provides an objective, data-driven comparison of Folic acid-PEG5-Maleimide (FA-PEG5-Mal) with other commonly employed crosslinkers. We will delve into their performance, supported by experimental data, and provide detailed protocols to aid in your research and development endeavors.
This compound is a heterobifunctional crosslinker that combines a folic acid moiety for targeted delivery to folate receptor-expressing cells, a hydrophilic polyethylene glycol (PEG) spacer to enhance solubility and reduce immunogenicity, and a maleimide group for covalent conjugation to thiol-containing molecules. Its unique structure makes it particularly suitable for the development of targeted drug delivery systems and antibody-drug conjugates (ADCs).
Comparative Analysis of Crosslinker Performance
The choice of a crosslinker extends beyond mere chemical reactivity. Factors such as the stability of the resulting conjugate, the length and nature of the spacer arm, and the potential for cleavage all play crucial roles in the ultimate performance of the bioconjugate. This section provides a head-to-head comparison of this compound with other widely used crosslinkers: Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC), a non-PEGylated, non-cleavable crosslinker, and N-succinimidyl 3-(2-pyridyldithio)propionate (SPDP), a cleavable crosslinker.
Key Properties of Selected Crosslinkers
| Feature | This compound | SMCC | SPDP |
| Targeting Moiety | Folic Acid | None | None |
| Reactive Groups | Maleimide, Folic Acid | NHS Ester, Maleimide | NHS Ester, Pyridyldithiol |
| Specificity | Thiols (Maleimide) | Amines (NHS Ester), Thiols (Maleimide) | Amines (NHS Ester), Thiols (Pyridyldithiol) |
| Spacer Arm | PEG5 (hydrophilic) | Cyclohexane (hydrophobic) | Propionate (hydrophobic) |
| Cleavability | Non-cleavable | Non-cleavable | Cleavable (disulfide bond) |
| Solubility | High in aqueous solutions | Low in aqueous solutions | Low in aqueous solutions |
Stability of Maleimide-Based Bioconjugates
A significant concern with maleimide-based crosslinkers is the stability of the thioether bond formed upon reaction with a thiol. This bond can undergo a retro-Michael reaction, leading to deconjugation, especially in the presence of other thiols like glutathione in the physiological environment.[1][2] The stability of the conjugate is often assessed by measuring the percentage of intact conjugate remaining over time in plasma.
| Linker Type | Model System | Incubation Time (days) | % Intact Conjugate | Reference |
| Conventional Maleimide-based (Thioether) | ADC in human plasma | 7 | ~50% | [1] |
| "Bridging" Disulfide | ADC in human plasma | 7 | >95% | [1] |
| Thioether (from Thiol-ene) | ADC in human plasma | 7 | >90% | [1] |
Strategies to enhance the stability of maleimide conjugates include the hydrolysis of the thiosuccinimide ring, which renders the linkage irreversible. The rate of this hydrolysis can be accelerated by using maleimides with electron-withdrawing N-substituents. Another approach involves the use of "next-generation maleimides" that form more stable linkages, such as thiazine structures.
Experimental Protocols
Detailed and optimized experimental protocols are essential for successful bioconjugation. Below are representative protocols for antibody-drug conjugation using maleimide-based crosslinkers.
Protocol 1: Two-Step Antibody-Drug Conjugation using SMCC
This protocol outlines the preparation of an antibody-drug conjugate using the heterobifunctional crosslinker SMCC.
Step 1: Antibody Modification with SMCC
-
Antibody Preparation: Prepare the antibody solution at a concentration of 1-10 mg/mL in an amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM sodium chloride, pH 7.2).
-
SMCC Addition: Add a 10- to 50-fold molar excess of SMCC (dissolved in an organic solvent like DMSO) to the antibody solution.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature.
-
Purification: Remove excess SMCC using a desalting column (e.g., Sephadex G-25) equilibrated with a thiol-free buffer (e.g., PBS with 1 mM DTPA).
Step 2: Conjugation of Maleimide-Activated Antibody with Thiol-Containing Drug
-
Drug Preparation: Dissolve the thiol-containing drug in a compatible solvent (e.g., DMSO) at a known concentration.
-
Conjugation: Add a 1.5 to 5-fold molar excess of the drug solution to the maleimide-activated antibody solution.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
-
Quenching: Quench any unreacted maleimide groups by adding a final concentration of approximately 1 mM L-cysteine or N-acetylcysteine and incubating for 15-30 minutes.
-
Purification: Purify the ADC using size-exclusion chromatography or other suitable methods to remove unreacted drug and other impurities.
Protocol 2: Reduction of Antibody Disulfide Bonds and Conjugation with a Maleimide-Linker Drug
This protocol is suitable for conjugating a maleimide-functionalized drug to the interchain disulfide bonds of an antibody.
-
Antibody Reduction:
-
To a solution of the antibody (e.g., 10 mg/mL), add a reducing agent such as DTT (dithiothreitol) to a final concentration of 1-10 mM.
-
Incubate at 37°C for 30 minutes.
-
Remove the excess reducing agent by buffer exchange using a desalting column equilibrated with a degassed buffer (e.g., PBS with 1 mM DTPA).
-
-
Conjugation:
-
Adjust the concentration of the reduced antibody to 2.5 mg/mL.
-
Add the maleimide-containing drug linker (dissolved in an organic solvent) to the reduced antibody solution. A typical molar ratio is 9.5 moles of drug-linker per mole of antibody.
-
Incubate the reaction on ice for 1 hour.
-
-
Purification and Analysis:
-
Purify the conjugate using standard chromatography techniques.
-
Analyze the drug-to-antibody ratio (DAR) using methods such as UV-Vis spectroscopy and reverse-phase HPLC.
-
Visualizing Workflows and Pathways
To better illustrate the processes and concepts discussed, the following diagrams have been generated using the DOT language.
Workflow for a two-step antibody-drug conjugation using SMCC.
Reaction pathways for maleimide-thiol adducts.
Decision tree for selecting a crosslinker.
References
A Head-to-Head Battle for Targeted Cancer Therapy: Folate-Targeted Delivery Versus Antibody-Drug Conjugates
For researchers and drug development professionals navigating the landscape of targeted cancer therapies, the choice between different delivery platforms is critical. This guide provides an objective comparison of two prominent strategies: folate-targeted delivery and antibody-drug conjugates (ADCs). By examining their mechanisms, experimental data, and key protocols, this document aims to equip scientists with the information needed to make informed decisions in the development of next-generation cancer therapeutics.
Executive Summary
Folate-targeted delivery systems and antibody-drug conjugates represent two powerful approaches to selectively deliver cytotoxic payloads to tumor cells, minimizing off-target toxicity. Folate-targeted therapies leverage the overexpression of the folate receptor alpha (FRα) on the surface of various cancer cells, utilizing folic acid as a targeting ligand. In contrast, ADCs employ monoclonal antibodies to recognize and bind to specific tumor-associated antigens, which can include FRα among many others.
This guide delves into the preclinical data comparing these two modalities, presenting quantitative metrics on their efficacy in vitro and in vivo. Detailed experimental protocols for key assays are provided to ensure a thorough understanding of the data presented. Visual diagrams generated using Graphviz illustrate the distinct signaling pathways and experimental workflows for each approach, offering a clear visual comparison.
Mechanism of Action: A Tale of Two Targeting Moieties
The fundamental difference between these two strategies lies in their targeting ligand and the subsequent internalization pathway.
Folate-Targeted Delivery: This approach utilizes the small molecule, folic acid, to target the folate receptor α (FRα), a protein often overexpressed on the surface of cancer cells like those in ovarian, lung, and breast cancers.[1] Upon binding, the folate-drug conjugate is internalized via receptor-mediated endocytosis, typically through caveolae-mediated pathways.[2] Once inside the cell, the payload is released from the folate molecule within the acidic environment of the endosome, where it can then exert its cytotoxic effect. The folate receptor is subsequently recycled back to the cell surface.[3]
Antibody-Drug Conjugates (ADCs): ADCs utilize the high specificity of a monoclonal antibody to target a tumor-associated antigen on the cancer cell surface.[4] After binding, the ADC-antigen complex is internalized, primarily through clathrin-mediated endocytosis.[5] The ADC is then trafficked to the lysosome, where the linker connecting the antibody and the cytotoxic payload is cleaved by lysosomal enzymes or a change in pH, releasing the active drug into the cytoplasm to induce cell death.
Comparative Data Presentation
The following tables summarize quantitative data from preclinical studies, offering a glimpse into the comparative performance of folate-targeted therapies and ADCs. It is important to note that direct head-to-head studies are limited, and comparisons are drawn from studies with similar experimental setups.
Table 1: In Vitro Cytotoxicity
| Compound | Targeting Moiety | Payload | Cell Line | FRα/Antigen Expression | IC50 | Citation(s) |
| Folate-Drug Conjugate (e.g., Vintafolide analogue) | Folic Acid | Desacetylvinblastine hydrazide | KB | High | ~1 nM | |
| Mirvetuximab Soravtansine (FRα-ADC) | Anti-FRα mAb | DM4 (Maytansinoid) | KB | High | ~0.1 nM | |
| Mirvetuximab Soravtansine (FRα-ADC) | Anti-FRα mAb | DM4 (Maytansinoid) | IGROV-1 (Ovarian) | High | 0.27 nM | |
| Folate-functionalized nanoparticles | Folic Acid | Doxorubicin | A2780 (Ovarian) | High | 10.33-fold lower than non-targeted |
Table 2: In Vivo Tumor Growth Inhibition
| Compound | Targeting Moiety | Payload | Xenograft Model | Key Findings | Citation(s) |
| Folate-Drug Conjugate (e.g., Vintafolide analogue) | Folic Acid | Desacetylvinblastine hydrazide | KB Xenograft | Significant tumor growth inhibition compared to untargeted drug. | |
| Mirvetuximab Soravtansine (FRα-ADC) | Anti-FRα mAb | DM4 (Maytansinoid) | END(K)265 (Endometrial) | Complete resolution of tumors. | |
| Mirvetuximab Soravtansine (FRα-ADC) | Anti-FRα mAb | DM4 (Maytansinoid) | BIO(K)1 (USC PDX) | 2-fold increase in median survival. | |
| Folate-functionalized nanosuspension | Folic Acid | Not Specified | HeLa Xenograft | Better tumor growth inhibition than non-targeting nanosuspension. |
Table 3: Biodistribution
| Compound | Targeting Moiety | Key Findings | Citation(s) |
| Folate-coated nanoparticles | Folic Acid | Enhanced tumor cell internalization and retention compared to PEG-coated nanoparticles, though overall tumor accumulation was comparable. Rapid liver uptake observed. | |
| Antibody-Drug Conjugates | Monoclonal Antibody | Generally longer circulation half-life compared to small molecule conjugates. Biodistribution is highly dependent on the antibody and target antigen expression. |
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for interpreting the presented data.
In Vitro Cytotoxicity Assay (e.g., MTT Assay)
-
Cell Seeding: Plate cancer cells (e.g., KB, IGROV-1) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the folate-drug conjugate, ADC, free drug, and a non-targeted control for 72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the logarithm of the drug concentration.
Cellular Uptake and Internalization Assay
-
Cell Seeding: Seed cells in a suitable format (e.g., 24-well plate or chamber slides).
-
Compound Incubation: Incubate the cells with a fluorescently labeled folate-drug conjugate or ADC for various time points (e.g., 1, 4, 24 hours).
-
Washing: Wash the cells with cold PBS to remove unbound compound.
-
Quantification/Visualization:
-
Flow Cytometry: For quantitative analysis, detach the cells and analyze the fluorescence intensity using a flow cytometer.
-
Fluorescence Microscopy: For visualization of internalization and subcellular localization, fix and stain the cells with nuclear (e.g., DAPI) and/or lysosomal (e.g., LysoTracker) dyes and image using a fluorescence microscope.
-
In Vivo Xenograft Efficacy Study
-
Tumor Implantation: Subcutaneously implant human cancer cells (e.g., 5 x 10^6 KB cells) into the flank of immunodeficient mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into treatment groups (e.g., vehicle control, free drug, folate-drug conjugate, ADC). Administer the treatments intravenously at a specified dose and schedule.
-
Tumor Measurement: Measure the tumor volume and body weight of the mice twice a week.
-
Endpoint: Euthanize the mice when the tumors reach a predetermined size or at the end of the study.
-
Data Analysis: Plot the mean tumor volume over time for each group and perform statistical analysis to determine the significance of tumor growth inhibition.
Biodistribution Study
-
Radiolabeling: Radiolabel the folate-drug conjugate or ADC with a gamma-emitting isotope (e.g., Indium-111).
-
Administration: Inject the radiolabeled compound into tumor-bearing mice.
-
Tissue Harvesting: At various time points post-injection, euthanize the mice and harvest major organs and the tumor.
-
Gamma Counting: Weigh the tissues and measure the radioactivity in each sample using a gamma counter.
-
Data Analysis: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ to determine the biodistribution profile.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. Antibody-mediated targeting of iron oxide nanoparticles to the folate receptor alpha increases tumor cell association in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Unlocking New Horizons: Antibody–Drug Conjugates in Small Cell Lung Cancer | MDPI [mdpi.com]
- 5. medchemexpress.com [medchemexpress.com]
A Researcher's Guide to Evaluating PROTAC Linker Efficacy: A Comparative Analysis
For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is a paramount challenge. These heterobifunctional molecules, which co-opt the cell's ubiquitin-proteasome system to degrade specific proteins, are critically dependent on the linker that connects the target protein-binding ligand to the E3 ligase-recruiting ligand. The linker is not a mere spacer; its composition, length, and rigidity profoundly influence the efficacy, selectivity, and pharmacokinetic properties of the PROTAC. This guide provides an objective comparison of different PROTAC linkers, supported by experimental data, to inform the rational design of next-generation protein degraders.
The primary function of the linker is to tether the target Protein of Interest (POI) and an E3 ubiquitin ligase, facilitating the formation of a stable and productive ternary complex.[1] This complex is the cornerstone of PROTAC-mediated protein degradation. An improperly designed linker can lead to steric hindrance if it's too short, or an unstable and overly flexible ternary complex if it's too long, both of which can result in inefficient ubiquitination and degradation.[1][2] Therefore, optimizing the linker is a critical step in developing potent and selective PROTACs.
The PROTAC Mechanism of Action: A Signaling Pathway
PROTACs leverage the cell's natural protein disposal machinery, the Ubiquitin-Proteasome System (UPS). The PROTAC molecule simultaneously binds to the target protein and an E3 ubiquitin ligase, forming a ternary complex.[1] Within this complex, the E3 ligase catalyzes the transfer of ubiquitin molecules to the target protein. This polyubiquitination serves as a signal for the 26S proteasome to recognize and degrade the target protein.[1]
Figure 1: The PROTAC-mediated protein degradation pathway.
Comparative Analysis of Common Linker Types
PROTAC linkers are generally categorized into three main classes: flexible (Alkyl and Polyethylene Glycol - PEG), rigid, and clickable. Each type possesses distinct characteristics that influence the overall performance of the PROTAC.
Flexible Linkers: Alkyl and PEG Chains
Alkyl and PEG chains are the most frequently used linkers in PROTAC design due to their synthetic accessibility and the ease with which their length can be modified.
-
Alkyl Chains: These simple hydrocarbon chains offer a high degree of conformational flexibility. While synthetically straightforward, they are generally hydrophobic, which can negatively impact the solubility of the PROTAC molecule.
-
Polyethylene Glycol (PEG) Linkers: The incorporation of ethylene glycol units increases the hydrophilicity of the linker, which can improve the solubility and cell permeability of the PROTAC.
Rigid Linkers
Rigid linkers, which often contain cyclic structures like piperazine or aromatic rings, can pre-organize the PROTAC into a bioactive conformation. This can lead to enhanced stability of the ternary complex.
Clickable Linkers
"Click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition, has become a valuable tool for rapidly synthesizing libraries of PROTACs with varying linker lengths and compositions. This approach allows for the efficient exploration of the optimal linker for a given target and E3 ligase pair.
Data Presentation: Quantitative Comparison of Linker Efficacy
The efficacy of a PROTAC is typically quantified by two key parameters:
-
DC50: The concentration of the PROTAC required to degrade 50% of the target protein. A lower DC50 value indicates higher potency.
-
Dmax: The maximum percentage of target protein degradation achieved. A higher Dmax value signifies greater efficacy.
The following tables summarize experimental data from various studies, comparing the performance of different linker types and lengths.
| Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| Alkyl/Ether | < 12 | No degradation | - | |
| Alkyl/Ether | 12 - 29 | Submicromolar | - | |
| Alkyl/Ether | 21 | 3 | 96 | |
| Alkyl/Ether | 29 | 292 | 76 | |
| Table 1: Impact of Alkyl/Ether Linker Length on Protein Degradation |
| Linker Type | Linker Length (atoms) | Degradation Efficacy | Reference |
| PEG | 12 | Effective | |
| PEG | 16 | More Potent | |
| Table 2: Impact of PEG Linker Length on Estrogen Receptor α (ERα) Degradation |
| Linker Type | PROTAC | Degradation of AR in 22Rv1 cells (at 3 µM) | Reference |
| Flexible (PEG) | Parent PROTAC 54 | Exhibited degradation | |
| Rigid (Disubstituted phenyl) | PROTACs 55-57 | No activity | |
| Table 3: Comparison of Flexible vs. Rigid Linkers for Androgen Receptor (AR) Degradation |
| Linker Type | Linker Composition | CRBN Degradation in HEK293T cells | Reference |
| Alkyl | Nine-atom alkyl chain | Concentration-dependent decrease | |
| PEG | Three PEG units | Weak degradation | |
| Table 4: Comparison of Alkyl vs. PEG Linkers for CRBN Degradation |
Experimental Protocols
Accurate and reproducible experimental data are paramount in the evaluation of PROTAC linkers. Below are detailed methodologies for key experiments cited in this guide.
Western Blotting for Protein Degradation
This is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.
-
Cell Culture and Treatment: Plate cells (e.g., HEK293T, 22Rv1) in 6-well plates at a density that allows for approximately 70-80% confluency on the day of treatment. Treat cells with varying concentrations of the PROTACs for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane. Block the membrane and then incubate it with a primary antibody specific to the target protein, followed by an HRP-conjugated secondary antibody.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities using densitometry software. Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin).
Biophysical Assays for Ternary Complex Formation
Several biophysical techniques are employed to characterize the formation and stability of the POI-PROTAC-E3 ternary complex. These assays provide valuable insights into the binding affinities and kinetics of the interactions, guiding the optimization of linker design.
-
Isothermal Titration Calorimetry (ITC): ITC measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (KD), stoichiometry (n), and enthalpy (ΔH).
-
Principle: A solution of one binding partner (e.g., PROTAC) is titrated into a solution of the other binding partner(s) (e.g., target protein and E3 ligase), and the heat change is measured.
-
General Protocol: To measure ternary complex formation, the PROTAC can be saturated with one protein and then titrated into the second protein.
-
-
Surface Plasmon Resonance (SPR): SPR is a label-free technique that monitors binding events in real-time by detecting changes in the refractive index at the surface of a sensor chip.
-
Principle: One binding partner is immobilized on the sensor chip, and the other binding partner(s) are flowed over the surface. The association and dissociation rates can be measured to determine the binding kinetics.
-
General Protocol for Ternary Complex Analysis: To study the ternary interaction, one protein (e.g., the E3 ligase complex) is immobilized on the sensor surface. A mixture of the PROTAC and the target protein is then injected at various concentrations.
-
-
Biolayer Interferometry (BLI): Similar to SPR, BLI is a label-free optical biosensing technique that measures changes in the interference pattern of white light reflected from the surface of a biosensor tip.
Cellular Ternary Complex Formation Assays
-
NanoBRET™ Assay: This assay measures the formation of the ternary complex in living cells.
-
Principle: The target protein is tagged with a NanoLuc® luciferase, and the E3 ligase is tagged with a HaloTag® ligand labeled with a fluorescent dye. Upon PROTAC-mediated complex formation, the luciferase and the fluorescent dye are brought into close proximity, resulting in Bioluminescence Resonance Energy Transfer (BRET).
-
Experimental Workflow for Linker Evaluation
A systematic workflow is essential for the efficient evaluation and comparison of different PROTAC linkers.
Figure 2: A comprehensive workflow for evaluating PROTAC linker efficiency.
Conclusion
The rational design of PROTAC linkers is a critical aspect of developing effective protein degraders. While flexible linkers like PEG and alkyl chains offer synthetic accessibility, rigid and clickable linkers provide avenues for enhanced potency and improved pharmacokinetic properties. The optimal linker is highly dependent on the specific target protein and E3 ligase pair, necessitating the empirical testing of a variety of linker types and lengths. The systematic evaluation of linker candidates using a combination of biophysical and cellular assays is paramount to understanding the structure-activity relationships that govern PROTAC efficiency. The experimental protocols and comparative data presented in this guide provide a framework for the rational design and evaluation of PROTAC linkers, ultimately accelerating the development of novel protein-degrading therapeutics.
References
Control Experiments for FA-PEG5-Mal Functional Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of control experiments for the functional assays of FA-PEG5-Mal, a heterobifunctional linker molecule. This compound is designed for targeted drug delivery, featuring a folic acid (FA) moiety for targeting the folate receptor (FR), a polyethylene glycol (PEG) spacer, and a maleimide (Mal) group for conjugation to thiol-containing molecules. The successful validation of its functionality relies on rigorous control experiments to ensure that the observed effects are specific to its design.
Data Presentation
Table 1: In Vitro Cytotoxicity of a Folic Acid-Targeted Drug Conjugate
| Cell Line | Folate Receptor (FR) Status | Treatment | IC50 (nM) | Reference |
| HeLa | FR-positive | FA-PEG-Drug Conjugate | 13.88 | [1] |
| HeLa | FR-positive | Non-targeted Drug Conjugate (e.g., PEG-Drug) | 27.34 | [1] |
| HeLa | FR-positive | FA-PEG-Drug Conjugate + Excess Free Folic Acid | 20.53 | [1] |
| M109 | FR-positive | Folate-Maytansinoid Conjugate | - | [2] |
| M109 | FR-positive | Folate-Maytansinoid Conjugate + Excess Free Folic Acid | No significant tumor growth reduction | [2] |
| A549 | FR-negative | Folate-Maytansinoid Conjugate | No significant tumor growth inhibition |
Table 2: Cellular Uptake of Folic Acid-Targeted Nanoparticles
| Cell Line | Folate Receptor (FR) Status | Nanoparticle Type | Cellular Uptake (relative units) | Reference |
| HeLa | FR-positive | Folate-coated Nanoparticles | Significantly higher than non-targeted | |
| HeLa | FR-positive | PEG-coated Nanoparticles | Baseline | |
| KB | FR-positive | Folate-coated Nanoparticles | High | |
| KB | FR-positive | PEG-coated Nanoparticles | Low |
Table 3: Comparison of Maleimide-Thiol Conjugation with Alternatives
| Conjugation Chemistry | Linkage Formed | Stability | Key Advantages | Key Disadvantages |
| Maleimide-Thiol | Thioether | Prone to retro-Michael reaction (reversibility) in the presence of other thiols. | High selectivity for thiols at pH 6.5-7.5, rapid reaction kinetics. | Potential for conjugate dissociation, especially in the reducing environment of the cytosol. |
| Haloacetamide/Haloacetate-Thiol | Thioether | Stable, irreversible. | Forms a very stable bond. | Slower reaction rate compared to maleimides, potential for side reactions with other nucleophiles at higher pH. |
| Pyridyl Disulfide-Thiol | Disulfide | Reversible through disulfide exchange. | Allows for cleavable conjugation, which can be advantageous for drug release. | Not suitable for applications requiring long-term stability in reducing environments. |
| Vinyl Sulfone-Thiol | Thioether | Stable, irreversible. | Forms a stable and irreversible linkage with good selectivity for thiols. | Generally slower reaction kinetics than maleimides. |
| "Click Chemistry" (e.g., Azide-Alkyne) | Triazole | Highly stable and inert. | Bioorthogonal (does not interfere with biological processes), high efficiency and specificity. | Requires pre-functionalization of both molecules with azide and alkyne groups. |
Experimental Protocols
Folate Receptor-Mediated Cellular Uptake Assay
Objective: To determine if the uptake of the this compound conjugate is mediated by the folate receptor.
Methodology:
-
Cell Culture: Culture folate receptor-positive (FR+) cells (e.g., HeLa, KB, IGROV) and folate receptor-negative (FR-) cells (e.g., A549) in appropriate media. For some experiments, FR+ cells can be grown in folate-deficient media for 24-48 hours prior to the assay to enhance FR expression.
-
Conjugate Preparation: Prepare a fluorescently labeled version of the this compound conjugate (e.g., by conjugating it to a fluorescent dye).
-
Treatment Groups:
-
Test Group: FR+ cells incubated with the fluorescent this compound conjugate.
-
Negative Control 1 (Non-targeted): FR+ cells incubated with a fluorescent non-targeted control (e.g., a PEG-Mal conjugate without folic acid).
-
Negative Control 2 (FR- cells): FR- cells incubated with the fluorescent this compound conjugate.
-
Blocking Control: FR+ cells pre-incubated with a high concentration of free folic acid (e.g., 1 mM) for 30-60 minutes before adding the fluorescent this compound conjugate.
-
-
Incubation: Incubate the cells with the respective treatments for a defined period (e.g., 1-4 hours) at 37°C.
-
Quantification:
-
Wash the cells thoroughly with cold PBS to remove unbound conjugate.
-
Lyse the cells and measure the fluorescence intensity using a plate reader.
-
Alternatively, visualize and quantify cellular uptake using fluorescence microscopy or flow cytometry.
-
In Vitro Cytotoxicity Assay
Objective: To assess the target-specific cytotoxicity of a drug conjugated via this compound.
Methodology:
-
Cell Culture: Use both FR+ and FR- cell lines as described above.
-
Drug Conjugate Preparation: Synthesize the this compound drug conjugate and a non-targeted control conjugate.
-
Treatment Groups:
-
FA-PEG-Drug on FR+ cells.
-
Non-targeted drug conjugate on FR+ cells.
-
FA-PEG-Drug on FR- cells.
-
FA-PEG-Drug on FR+ cells with a pre-incubation of excess free folic acid.
-
Free drug on both cell lines.
-
-
Cell Viability Assay:
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the different drug formulations.
-
Incubate for a specified period (e.g., 48-72 hours).
-
Assess cell viability using a standard method like the MTT, XTT, or CellTiter-Glo assay.
-
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each treatment group. A significantly lower IC50 for the FA-PEG-Drug on FR+ cells compared to the controls indicates target-specific cytotoxicity.
Maleimide Conjugation Efficiency Assay
Objective: To quantify the efficiency of the maleimide-thiol conjugation reaction.
Methodology:
-
Reaction Setup: React the this compound with a thiol-containing molecule (e.g., a cysteine-containing peptide or a reduced antibody) in a suitable buffer (pH 6.5-7.5).
-
Quantification of Unreacted Thiols (Ellman's Test):
-
At different time points, take an aliquot of the reaction mixture.
-
Add 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), which reacts with free thiols to produce a colored product that can be measured spectrophotometrically at 412 nm.
-
A decrease in absorbance over time indicates the consumption of free thiols and thus, successful conjugation.
-
-
Chromatographic Analysis (HPLC):
-
Use reverse-phase or size-exclusion HPLC to separate the conjugated product from the unreacted starting materials.
-
Quantify the peak areas to determine the percentage of conjugation.
-
-
Mass Spectrometry (MS):
-
Analyze the reaction mixture using mass spectrometry to confirm the mass of the final conjugate, which will be the sum of the masses of the this compound and the thiol-containing molecule.
-
Mandatory Visualization
Caption: Folate receptor-mediated endocytosis of an this compound conjugate.
Caption: Workflow for comparing the cytotoxicity of targeted vs. non-targeted drug conjugates.
References
A Head-to-Head Battle of Bioconjugation: Benchmarking FA-PEG5-Mal Against Commercial Alternatives
For researchers, scientists, and drug development professionals, the selection of a linker for targeted therapies is a critical decision that profoundly impacts the efficacy, stability, and overall success of a bioconjugate. This guide provides an objective comparison of FA-PEG5-Mal, a folate-targeted linker, with other commercially available alternatives, supported by experimental data and detailed protocols to inform your selection process.
This compound is a heterobifunctional linker designed for targeted drug delivery. It features a folic acid (FA) moiety for targeting cells that overexpress the folate receptor, a common characteristic of many cancer cells. This is connected via a 5-unit polyethylene glycol (PEG) spacer to a maleimide (Mal) group, which allows for covalent conjugation to thiol-containing molecules like cysteine residues in proteins. The PEG spacer enhances solubility and reduces immunogenicity. However, a variety of other folate-PEG linkers with different reactive groups are commercially available, each with its own set of advantages and disadvantages. This guide will focus on a comparison with three common alternatives: FA-PEG-NHS, FA-PEG-Azide, and FA-PEG-SH.
Performance Comparison of Folate-PEG Linkers
The choice of linker chemistry is a crucial factor in the design of bioconjugates. The following tables provide a summary of key performance indicators for this compound and its alternatives. It is important to note that direct head-to-head comparative studies for all these linkers under identical conditions are limited. The data presented here is a collation from various studies and should be interpreted with consideration of the different experimental systems used.
Table 1: Comparison of Conjugation Efficiency
| Linker | Reactive Group | Target Functional Group | Typical Conjugation Efficiency | Reaction Conditions | Key Considerations |
| This compound | Maleimide | Thiol (e.g., Cysteine) | > 90% | pH 6.5-7.5 | Highly specific reaction with thiols. Potential for retro-Michael addition leading to deconjugation. |
| FA-PEG-NHS | N-hydroxysuccinimide Ester | Primary Amine (e.g., Lysine) | 70-90% | pH 7.2-8.5 | Reacts with multiple lysine residues, potentially leading to a heterogeneous product. NHS esters are susceptible to hydrolysis. |
| FA-PEG-Azide | Azide | Alkyne (Click Chemistry) | > 95% | Copper(I) catalyst or strain-promoted | Bioorthogonal reaction with high specificity and efficiency. Requires an alkyne-modified binding partner. |
| FA-PEG-SH | Thiol | Maleimide or other thiol-reactive groups | > 90% | pH 6.5-7.5 | Can be used for conjugation to maleimide-activated molecules or to form disulfide bonds. |
Table 2: Comparison of Conjugate Stability
| Linker | Bond Formed | Stability in Plasma/Serum | Key Stability Concerns |
| This compound | Thioether | Moderately Stable | The thiosuccinimide ring can undergo hydrolysis to a more stable form or a retro-Michael reaction, leading to payload release[1]. |
| FA-PEG-NHS | Amide | Highly Stable | The amide bond is generally very stable under physiological conditions. |
| FA-PEG-Azide | Triazole | Highly Stable | The triazole ring formed via click chemistry is extremely stable. |
| FA-PEG-SH | Thioether or Disulfide | Moderately to Low Stability | Thioether bonds are stable. Disulfide bonds can be cleaved by reducing agents present in biological systems. |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental results. Below are protocols for key experiments cited in the comparison.
Protocol 1: General Procedure for Protein Conjugation with this compound
This protocol outlines the conjugation of this compound to a protein containing a free cysteine residue.
Materials:
-
Protein with a free cysteine residue in a suitable buffer (e.g., phosphate-buffered saline, PBS), pH 6.5-7.5.
-
This compound linker.
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) for dissolving the linker.
-
Reducing agent (e.g., TCEP) if protein disulfides need to be reduced.
-
Quenching reagent (e.g., N-acetylcysteine).
-
Size-exclusion chromatography (SEC) column for purification.
Procedure:
-
Protein Preparation: If necessary, reduce disulfide bonds in the protein using a 10-fold molar excess of TCEP for 1-2 hours at room temperature. Remove the reducing agent by dialysis or using a desalting column.
-
Linker Preparation: Dissolve this compound in DMF or DMSO to a stock concentration of 10-20 mM.
-
Conjugation Reaction: Add a 5- to 20-fold molar excess of the dissolved this compound linker to the protein solution. Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.
-
Quenching: Quench the reaction by adding a 100-fold molar excess of N-acetylcysteine and incubate for 20 minutes at room temperature.
-
Purification: Purify the conjugate from excess linker and quenching reagent using a size-exclusion chromatography (SEC) column equilibrated with the desired storage buffer.
-
Characterization: Analyze the conjugate by SDS-PAGE to confirm the increase in molecular weight and by UV-Vis spectroscopy to determine the degree of labeling (DOL).
Protocol 2: Assessment of Conjugate Stability in Human Plasma
This protocol describes a method to evaluate the stability of the bioconjugate in human plasma over time.
Materials:
-
Purified bioconjugate.
-
Human plasma.
-
Phosphate-buffered saline (PBS).
-
LC-MS system.
Procedure:
-
Incubation: Spike the bioconjugate into human plasma to a final concentration of 1 mg/mL. As a control, prepare a similar sample in PBS. Incubate both samples at 37°C.
-
Time Points: At various time points (e.g., 0, 6, 24, 48, 72 hours), withdraw an aliquot from each sample.
-
Sample Preparation: Precipitate plasma proteins by adding three volumes of ice-cold acetone. Centrifuge to pellet the precipitated proteins and collect the supernatant if analyzing for released payload. Alternatively, for analyzing the intact conjugate, use affinity capture methods (e.g., Protein A/G beads) to isolate the antibody-drug conjugate.
-
LC-MS Analysis: Analyze the samples using a high-resolution LC-MS system to quantify the amount of intact conjugate remaining or the amount of released payload.
-
Data Analysis: Plot the percentage of intact conjugate or the concentration of released payload against time to determine the stability profile and calculate the half-life of the conjugate in plasma.
Visualizing Workflows and Pathways
Diagrams generated using Graphviz provide a clear visual representation of complex processes.
Caption: Experimental workflow for bioconjugate synthesis and stability testing.
Caption: Mechanism of targeted drug delivery using a folate-PEG conjugate.
Conclusion
The selection of a linker is a critical step in the development of targeted therapies. This compound offers a reliable method for conjugating payloads to thiol-containing molecules for folate receptor-targeted delivery. However, commercially available alternatives with different reactive groups, such as NHS esters and azides, provide options with potentially higher stability or different conjugation strategies. The optimal choice will depend on the specific characteristics of the payload and the biological target. The data and protocols presented in this guide are intended to provide a foundation for making an informed decision and for designing experiments to evaluate the performance of different linker technologies.
References
Navigating Folate Receptor Alpha: A Comparative Guide to Targeting Ligand Binding Affinity
For researchers, scientists, and drug development professionals, the precise targeting of the folate receptor alpha (FRα), a key biomarker overexpressed in various cancers, is paramount for the development of effective therapeutics. This guide provides a quantitative analysis of the binding affinity of FA-PEG5-Mal and compares it with other significant FRα-targeting agents. Detailed experimental methodologies and visual representations of key pathways and workflows are included to support your research and development endeavors.
The affinity of a targeting ligand for its receptor is a critical determinant of its efficacy in targeted drug delivery. A high binding affinity, typically characterized by a low equilibrium dissociation constant (K_D), ensures specific and efficient localization of the therapeutic payload to the target cells, minimizing off-target effects. This guide delves into the binding characteristics of several key molecules targeting the folate receptor alpha.
Quantitative Comparison of Binding Affinities
The following table summarizes the equilibrium dissociation constants (K_D) for various ligands targeting the folate receptor alpha (FRα). A lower K_D value signifies a higher binding affinity.
| Ligand/Molecule | Targeting Moiety | K_D (Equilibrium Dissociation Constant) | Comments |
| Folic Acid | Small Molecule | ~1.14 nM[1] | Natural ligand for the folate receptor. |
| FA-PEG-Mal Conjugate (Estimated) | Small Molecule | ~2.05 nM | Estimated to be ~1.8-fold lower than folic acid[2]. The PEG linker slightly reduces affinity. |
| Folate-Peptide Conjugates (GFZIQ) | Small Molecule-Peptide | 0.18 nM[1] | Peptide conjugation can significantly enhance binding affinity. |
| Vintafolide (Folate-Drug Conjugate) | Small Molecule-Drug | ~0.1 nM[3][4] | A folate-targeted chemotherapeutic conjugate. |
| Farletuzumab | Monoclonal Antibody | ~2 µM | A humanized IgG1 monoclonal antibody recognizing FRα. |
| Mirvetuximab Soravtansine | Antibody-Drug Conjugate | High Affinity (Specific K_D not available) | Binds with high affinity to FRα. |
Experimental Protocols for Binding Affinity Determination
The quantitative data presented in this guide is typically determined using biophysical techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC). Below is a representative protocol for determining binding affinity using SPR.
Surface Plasmon Resonance (SPR) Protocol
Surface Plasmon Resonance is a label-free optical technique used to measure biomolecular interactions in real-time.
Objective: To determine the equilibrium dissociation constant (K_D) of a ligand (analyte) to the folate receptor alpha (ligand) immobilized on a sensor chip.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)
-
Amine coupling kit (containing N-hydroxysuccinimide (NHS), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC), and ethanolamine-HCl)
-
Running buffer (e.g., HBS-EP+)
-
Recombinant human folate receptor alpha protein
-
Analyte (e.g., this compound) at various concentrations
Procedure:
-
Sensor Chip Preparation: The sensor chip surface is activated using a freshly prepared mixture of NHS and EDC.
-
Ligand Immobilization: A solution of folate receptor alpha in the immobilization buffer is injected over the activated sensor surface. The protein covalently binds to the surface via amine coupling.
-
Deactivation: Any remaining active esters on the surface are deactivated by injecting ethanolamine-HCl.
-
Binding Analysis:
-
A continuous flow of running buffer is passed over the sensor surface to establish a stable baseline.
-
The analyte (e.g., this compound) is prepared in a series of concentrations in the running buffer.
-
Each concentration of the analyte is injected over the immobilized FRα surface for a specific duration (association phase), followed by a flow of running buffer (dissociation phase).
-
The change in the refractive index at the sensor surface, which is proportional to the mass of analyte bound, is recorded in real-time as a sensorgram.
-
-
Data Analysis: The association (k_a) and dissociation (k_d) rate constants are obtained by fitting the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding). The equilibrium dissociation constant (K_D) is then calculated as the ratio of k_d/k_a.
Visualizing Molecular Interactions and Workflows
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate a key signaling pathway and a typical experimental workflow.
The diagram above illustrates the process of folate receptor-mediated endocytosis, a primary mechanism for the cellular uptake of folate-conjugated molecules. The binding of the folate ligand to FRα triggers the internalization of the receptor-ligand complex into an endosome. The acidic environment of the endosome facilitates the release of the conjugated drug, which can then exert its therapeutic effects within the cell.
This workflow diagram outlines the key steps involved in a typical Surface Plasmon Resonance experiment to determine the binding kinetics and affinity of a ligand to its receptor. The process begins with the preparation of the sensor surface, followed by the immobilization of the receptor, and then the sequential injection of the analyte at different concentrations to measure the binding interaction. The final step involves analyzing the collected data to calculate the kinetic and affinity constants.
References
- 1. Enhancement of Binding Affinity of Folate to Its Receptor by Peptide Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of the novel folate receptor ligand [18F]fluoro-PEG-folate for macrophage targeting in a rat model of arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vintafolide: a novel targeted therapy for the treatment of folate receptor expressing tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Safety Operating Guide
Prudent Disposal of FA-PEG5-Mal: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical reagents like Folate (FA)-PEG5-Maleimide (Mal) is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive overview of the recommended procedures for the safe disposal of FA-PEG5-Mal, ensuring compliance with safety standards and minimizing environmental impact.
Core Principles of this compound Disposal
While specific regulations may vary by institution and region, the overarching principle for the disposal of this compound is to treat it as special chemical waste. This necessitates disposal through a licensed and certified waste disposal company. Under no circumstances should this chemical be disposed of down the drain or in regular trash.
Personal Protective Equipment (PPE)
Before initiating any disposal procedures, it is imperative to be equipped with the appropriate personal protective equipment to ensure personal safety.
| PPE Component | Specification |
| Gloves | Chemical-resistant gloves (e.g., nitrile) |
| Eye Protection | Safety goggles or a face shield |
| Lab Coat | Standard laboratory coat |
Step-by-Step Disposal Protocol
The following protocol outlines the systematic procedure for the collection and disposal of this compound waste.
Waste Segregation and Collection
-
Designated Waste Container: All waste containing this compound, including unused product, contaminated labware (e.g., pipette tips, tubes), and spill cleanup materials, should be collected in a dedicated, properly labeled hazardous waste container.
-
Labeling: The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "Folate-PEG5-Maleimide".
-
Container Integrity: Ensure the waste container is in good condition, free from leaks or cracks, and is kept securely closed except when adding waste.
-
Incompatible Materials: Store the this compound waste container away from incompatible materials, particularly strong oxidizing agents[1].
Spill Management
In the event of a spill, prompt and safe cleanup is essential to prevent exposure and environmental contamination.
-
Ventilation: Ensure the area is well-ventilated.
-
Containment: For liquid spills, use an inert absorbent material such as vermiculite, dry sand, or earth to contain the substance[1].
-
Collection: Carefully sweep or scoop the absorbed material into the designated hazardous waste container[2].
-
Decontamination: Clean the spill area thoroughly. The cleaning materials should also be disposed of as hazardous waste.
-
Environmental Protection: Do not allow the spilled material or cleanup residues to enter drains or water courses[2][3].
Storage of Waste
-
Location: Store the sealed hazardous waste container in a cool, dry, and well-ventilated area designated for chemical waste storage.
-
Separation: Keep the waste segregated from other incompatible waste streams to prevent accidental reactions.
Final Disposal
-
Licensed Disposal Company: Arrange for the collection and disposal of the this compound waste through a licensed and certified hazardous waste disposal company.
-
Regulatory Compliance: Consult with your institution's Environmental Health and Safety (EHS) department and local waste disposal authorities to ensure full compliance with all national and regional regulations.
Disposal of Contaminated Packaging
Empty containers and packaging that have come into direct contact with this compound should be treated as hazardous waste and disposed of in the same manner as the chemical itself.
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the proper disposal procedure for this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
